molecular formula C8H7F3O B8641861 4-Methyl-2-(trifluoromethyl)phenol

4-Methyl-2-(trifluoromethyl)phenol

Cat. No.: B8641861
M. Wt: 176.14 g/mol
InChI Key: NKHBJXQZKOWYNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-(trifluoromethyl)phenol is a versatile trifluoromethylated phenolic compound of significant interest in advanced chemical research and development. This compound serves as a critical synthetic building block, particularly in the preparation of Schiff base ligands. Such ligands, formed through a condensation reaction with amines, are extensively used in coordination chemistry to create complexes with various metals, which can be studied for their catalytic, optical, or biological properties . The presence of both the methyl and trifluoromethyl groups on the phenol ring influences the electron density and steric properties, which can fine-tune the reactivity of the resulting ligands and metal complexes. The trifluoromethyl group is a key structural motif in medicinal and agricultural chemistry due to its ability to enhance metabolic stability, lipophilicity, and membrane permeability. Research into compounds featuring the trifluoromethylphenyl structure often involves detailed analysis using techniques like X-ray crystallography, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations to understand molecular structure, packing, and electronic properties such as HOMO-LUMO energy gaps . This compound is intended for research purposes as a key intermediate in organic synthesis and material science. It is provided as a high-purity solid and should be stored sealed in a dry environment at 2-8°C. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7F3O

Molecular Weight

176.14 g/mol

IUPAC Name

4-methyl-2-(trifluoromethyl)phenol

InChI

InChI=1S/C8H7F3O/c1-5-2-3-7(12)6(4-5)8(9,10)11/h2-4,12H,1H3

InChI Key

NKHBJXQZKOWYNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

Physical properties of 4-Methyl-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Physicochemical Profiling of 4-Methyl-2-(trifluoromethyl)phenol: Structural Causality and Experimental Validation

Executive Summary 4-Methyl-2-(trifluoromethyl)phenol (CAS: 1243458-14-1) is a highly specialized fluorinated aromatic building block[1]. In modern drug design and agrochemical development, the strategic placement of trifluoromethyl (-CF3) and methyl (-CH3) groups on a phenol core is utilized to precisely modulate a molecule's lipophilicity, acidity (pKa), and metabolic stability[2]. This technical guide provides an in-depth analysis of the physical properties of 4-Methyl-2-(trifluoromethyl)phenol, exploring the causality behind its electronic effects and detailing self-validating experimental protocols for physicochemical characterization.

The physicochemical profile of 4-Methyl-2-(trifluoromethyl)phenol is dictated by the push-pull electronic dynamics of its substituents. Understanding these forces is critical for predicting its behavior in biological systems.

  • The Ortho-Trifluoromethyl Group (-CF3): The CF3 group is highly electronegative. Positioned ortho to the phenolic hydroxyl, it exerts a powerful electron-withdrawing inductive effect (-I). This effect stabilizes the phenoxide anion formed upon deprotonation, significantly increasing the acidity (lowering the pKa) compared to an unsubstituted phenol[3].

  • The Para-Methyl Group (-CH3): Conversely, the methyl group at the para position is electron-donating via both inductive (+I) and hyperconjugation effects. This slightly destabilizes the phenoxide anion, counteracting a fraction of the CF3 group's acidifying effect.

  • Net Lipophilicity (LogP): Both substituents contribute to a highly lipophilic profile. The Hansch π value for a CF3 group is approximately +0.88, while the methyl group adds +0.56, resulting in a molecule that readily partitions into lipid environments[2].

Table 1: Physicochemical Properties of 4-Methyl-2-(trifluoromethyl)phenol

PropertyValueDerivation Method
Molecular Formula C8H7F3OExact Mass Calculation[1]
Molecular Weight 176.14 g/mol Standard Atomic Weights[1]
Boiling Point ~180.6 °CPredicted (Isomeric interpolation)[4]
Density ~1.368 g/cm³Predicted (Isomeric interpolation)[4]
pKa 8.5 – 8.8Calculated (Hammett Equation / SAR)[3]
LogP 2.9 – 3.1Calculated (Hansch-Leo fragment approach)[2]

Mechanistic Pathways & Workflows

G Phenol Phenol Core (pKa ~10.0) Phenoxide Phenoxide Anion Stabilization Dynamics Phenol->Phenoxide Deprotonation CF3 Ortho-CF3 Group Strong -I Effect CF3->Phenoxide Stabilizes (-I) CH3 Para-CH3 Group +I & Hyperconjugation CH3->Phenoxide Destabilizes (+I) Result 4-Methyl-2-(trifluoromethyl)phenol (Net pKa ~8.5 - 8.8) Phenoxide->Result Net Effect

Caption: Electronic effects governing the pKa of 4-Methyl-2-(trifluoromethyl)phenol.

Workflow Prep Sample Preparation (1 mM in co-solvent) Calib System Calibration (Standard Buffers / Ref. Drugs) Prep->Calib Split Assay Selection Calib->Split pKa Potentiometric Titration (0.1M NaOH, 25°C) Split->pKa LogP RP-HPLC Analysis (Isocratic, C18 Column) Split->LogP Data Data Acquisition & Yasuda-Shedlovsky Extrapolation pKa->Data LogP->Data Valid Self-Validation (R² > 0.99, QC Check) Data->Valid

Caption: Self-validating workflow for physicochemical characterization.

Advanced Characterization Protocols

To transition from theoretical predictions to empirical certainty, the following self-validating protocols are required for characterizing this compound.

Protocol A: Potentiometric Determination of pKa (Co-solvent Extrapolation) Due to the high lipophilicity of 4-Methyl-2-(trifluoromethyl)phenol, direct aqueous titration is prone to precipitation. A co-solvent method using Yasuda-Shedlovsky extrapolation is mandatory.

  • System Calibration: Calibrate the glass electrode using standard aqueous buffers (pH 4.01, 7.00, 10.01) at a constant 25.0 ± 0.1 °C.

    • Causality: Temperature strictly dictates the dissociation constant; precise thermal control ensures thermodynamic validity.

  • Sample Preparation: Prepare a 1.0 mM solution of 4-Methyl-2-(trifluoromethyl)phenol in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, 60% MeOH v/v) containing 0.15 M KCl.

    • Causality: KCl maintains a constant ionic strength across all samples, preventing activity coefficient fluctuations during the titration process.

  • Titration: Titrate each solution with standardized 0.1 M NaOH under a continuous nitrogen atmosphere.

    • Causality: Nitrogen prevents atmospheric CO2 absorption, which would otherwise form carbonic acid and artificially skew the basic region of the titration curve.

  • Data Processing: Plot the apparent pKa (psKa) against the inverse dielectric constant of the co-solvent mixtures. Extrapolate the linear regression (R² > 0.99 required for validation) to the dielectric constant of pure water (ε = 78.3) to determine the true aqueous pKa.

Protocol B: Lipophilicity (LogP) Profiling via RP-HPLC While shake-flask methods are traditional, RP-HPLC offers higher throughput and eliminates emulsion artifacts common with highly lipophilic fluorinated compounds.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Methanol/Water (60:40 v/v) buffered to pH 3.0 with 20 mM phosphate buffer.

    • Causality: At pH 3.0, the phenol (pKa ~8.5) is >99.9% unionized, ensuring the measurement reflects the true partition coefficient (LogP) rather than the pH-dependent distribution coefficient (LogD).

  • Calibration Curve: Inject a series of reference standards with known LogP values (e.g., toluene, bromobenzene, naphthalene) and record their retention times (tR). Calculate the capacity factor (k') for each: k′=(tR−t0)/t0 , where t0 is the dead time measured with a non-retained marker like uracil.

  • Sample Injection: Inject 4-Methyl-2-(trifluoromethyl)phenol. Calculate its k' and interpolate its LogP directly from the linear regression of log(k') vs. LogP of the validated standards.

Implications for Drug Development (ADME)

The physical properties of 4-Methyl-2-(trifluoromethyl)phenol heavily influence its pharmacokinetic behavior. A pKa of ~8.5 means that at physiological pH (7.4), the compound exists predominantly in its unionized, lipophilic state[3]. Combined with a LogP near 3.0, this ensures excellent passive diffusion across the blood-brain barrier and gastrointestinal lipid bilayers[2]. However, this high lipophilicity necessitates careful formulation (e.g., lipid-based delivery systems or amorphous solid dispersions) to overcome potential dissolution-rate-limited absorption in the gut.

References

  • ChemicalBook. "1243458-14-1 CAS Manufactory". Available at: 1

  • MDPI. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry". Available at: 2

  • ChemRxiv. "Spontaneous Aqueous Defluorination of Trifluoromethylphenols". Available at: 3

  • ChemicalBook. "5-Fluoro-4-methyl-2-(trifluoromethyl)phenol". Available at: 4

Sources

Strategic Utilization of 4-Methyl-2-(trifluoromethyl)phenol in Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated building blocks is paramount for optimizing pharmacokinetic profiles. 4-Methyl-2-(trifluoromethyl)phenol (CAS: 1243458-14-1)[1] serves as a highly versatile, bifunctional scaffold. The presence of the ortho-trifluoromethyl (-CF 3​ ) group fundamentally alters the stereoelectronic environment of the phenolic core, while the para-methyl group provides a chemoselective handle for downstream functionalization. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental workflows for researchers utilizing this compound.

Quantitative Physicochemical Profiling

Understanding the physical properties of 4-Methyl-2-(trifluoromethyl)phenol is critical for predicting its behavior in biphasic reactions and chromatographic purifications. The electron-withdrawing nature of the -CF 3​ group significantly depresses the pKa relative to an unfunctionalized phenol[2].

PropertyValueMechanistic Implication
Chemical Name 4-Methyl-2-(trifluoromethyl)phenolCore nomenclature.
CAS Registry Number 1243458-14-1Unique identifier for procurement[3].
Molecular Formula C 8​ H 7​ F 3​ ODictates mass spectrometric targeting.
Molecular Weight 176.14 g/mol Used for stoichiometric calculations.
Predicted pKa ~9.1Allows deprotonation by mild bases (e.g., K 2​ CO 3​ ).
LogP (Predicted) ~3.2High lipophilicity; requires non-polar extraction solvents.

Structural & Mechanistic Advantages

The utility of 4-Methyl-2-(trifluoromethyl)phenol stems from the synergistic effects of its substituents:

  • The Ortho-CF 3​ Effect: The strong inductive electron-withdrawing effect (-I) of the trifluoromethyl group stabilizes the phenoxide anion. While unsubstituted phenol has a pKa of ~10.0, the pKa of 2-(trifluoromethyl)phenol drops to approximately 8.95[2]. The para-methyl group slightly offsets this via electron donation (+I, +M), resulting in an operational pKa of ~9.1. This lowered pKa ensures that mild bases can quantitatively generate the nucleophilic phenoxide, preventing the degradation of base-sensitive electrophiles during etherification. Furthermore, the -CF 3​ group sterically shields the oxygen, which can modulate phase II metabolism (glucuronidation) in drug candidates[4].

  • The Para-Methyl Handle: The methyl group acts as a latent electrophilic site. Through controlled radical reactions, it can be converted into a bromomethyl (-CH 2​ Br) group, allowing the intact fluorinated phenol to be grafted onto larger molecular architectures via cross-coupling or nucleophilic substitution.

Logical Workflows and Pharmacological Impact

G A 4-Methyl-2-(trifluoromethyl)phenol (CAS: 1243458-14-1) B O-Alkylation (Etherification) A->B Base, R-X C Benzylic Bromination (NBS, AIBN) A->C Radical Initiation D Triflation (Tf2O, Pyridine) A->D Electrophilic Activation E Aryl Ethers (Bioisosteres) B->E F 4-(Bromomethyl) derivative (Electrophilic handle) C->F G Aryl Triflates (Cross-Coupling) D->G

Logical workflow for synthetic functionalization of 4-Methyl-2-(trifluoromethyl)phenol.

G Core Core Structure: 4-Methyl-2-(trifluoromethyl)phenol CF3 ortho-CF3 Group Core->CF3 OH Phenolic OH Core->OH CH3 para-CH3 Group Core->CH3 CF3_effect Increases Lipophilicity Lowers pKa (~9.1) CF3->CF3_effect OH_effect H-Bond Donor/Acceptor Site for Prodrugs OH->OH_effect CH3_effect Metabolic Soft Spot Steric Bulk CH3->CH3_effect

Pharmacological and physicochemical impact of functional groups on the core scaffold.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in quality control checks.

Protocol A: Chemoselective O-Alkylation (Etherification)

Objective: Synthesize an aryl ether without inducing unwanted Friedel-Crafts alkylation on the aromatic ring.

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 4-Methyl-2-(trifluoromethyl)phenol (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Base Addition: Add anhydrous Potassium Carbonate (K 2​ CO 3​ , 2.0 equiv).

    • Causality: Due to the lowered pKa (~9.1) induced by the -CF 3​ group[2], K 2​ CO 3​ is sufficiently basic to quantitatively deprotonate the phenol. Using a stronger base like Sodium Hydride (NaH) is unnecessary and risks degrading sensitive electrophiles. DMF solvates the potassium cation, leaving the phenoxide highly nucleophilic.

  • Electrophile Addition: Introduce the alkyl halide (R-X, 1.1 equiv) dropwise at 0 °C, then allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Self-Validation & QC: Monitor via Thin-Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (4:1) eluent. The starting phenol is highly UV-active and stains strongly with KMnO 4​ . The successful formation of the ether is validated by the appearance of a new, less polar spot (higher Rf​ ) that does not respond to phenolic-specific stains (e.g., Ferric Chloride). Confirm mass via LC-MS (ESI+).

Protocol B: Radical Benzylic Bromination (Wohl-Ziegler Reaction)

Objective: Convert the para-methyl group to a bromomethyl handle for subsequent cross-coupling.

  • Preparation: Dissolve 4-Methyl-2-(trifluoromethyl)phenol (1.0 equiv) in Benzotrifluoride (PhCF 3​ ) to a 0.2 M concentration.

    • Causality: PhCF 3​ is selected as a modern, less toxic alternative to Carbon Tetrachloride (CCl 4​ ). It maintains the strictly non-polar environment required to suppress ionic pathways (which would lead to electrophilic aromatic bromination of the ring) and favors the radical pathway.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv) and Azobisisobutyronitrile (AIBN, 0.05 equiv).

  • Initiation: Reflux the mixture (approx. 85 °C) under irradiation with a visible light or UV source for 3 hours.

    • Causality: The benzylic position is the most thermodynamically stable site for radical formation due to resonance stabilization with the aromatic ring, despite the mild destabilizing pull of the distant -CF 3​ group.

  • Self-Validation & QC: Filter the succinimide byproduct upon cooling. Analyze the crude mixture via 1 H-NMR. The protocol is validated by the disappearance of the Ar-CH 3​ singlet at ~2.3 ppm and the emergence of a distinct Ar-CH 2​ Br singlet at ~4.4 ppm.

References

  • BLD Pharm - 1243458-14-1 | 4-Methyl-2-(trifluoromethyl)phenol Product Page
  • ChemicalBook - 1243458-14-1 CAS Manufactory and Properties
  • ChemBK - 2-Trifluoromethyl-phenol Physico-chemical Properties (pKa Reference)
  • ResearchGate - Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorin

Sources

Structural Dynamics and Synthetic Methodologies of 4-Methyl-2-(trifluoromethyl)phenol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-2-(trifluoromethyl)phenol (CAS: 1243458-14-1) is a highly specialized fluorinated building block that has become indispensable in modern drug discovery and agrochemical development[1][2]. The strategic placement of an ortho-trifluoromethyl (-CF3) group and a para-methyl (-CH3) group on a phenol core creates a unique electronic and steric environment. This whitepaper provides a comprehensive analysis of the molecule’s physicochemical profile, mechanistic synthetic pathways, and analytical validation protocols, designed to equip researchers with field-proven methodologies.

Physicochemical Profiling & Structural Dynamics

The introduction of a strongly electron-withdrawing -CF3 group at the ortho position fundamentally alters the reactivity and physical properties of the phenol scaffold[2]. Inductive electron withdrawal stabilizes the phenoxide anion, significantly lowering the pKa compared to an unsubstituted p-cresol. Furthermore, the highly lipophilic nature of the C-F bonds increases the overall partition coefficient (LogP), making this scaffold highly desirable in fragment-based drug design (FBDD) for enhancing membrane permeability and metabolic stability.

The para-methyl group serves a dual purpose: it sterically blocks electrophilic aromatic substitution at the para position during synthesis, and it acts as a synthetic handle for downstream benzylic functionalization.

Table 1: Key Physicochemical Parameters
ParameterValueCausality / Structural Impact
Chemical Formula C8H7F3ODefines the exact mass and isotopic envelope for MS profiling.
Molecular Weight 176.14 g/mol Low molecular weight ensures high ligand efficiency in drug design[1].
CAS Registry Number 1243458-14-1Unique identifier for procurement and database indexing[1].
LogP (Predicted) ~3.1Enhanced lipophilicity due to the -CF3 group drives cellular permeability.
pKa (Predicted) ~8.5Lower than standard phenol (~10) due to inductive pull from the ortho-CF3.
Electronic Effect Strongly DeactivatingThe -CF3 group activates the ring for specific nucleophilic substitutions while shielding against oxidative metabolism[2].

Mechanistic Pathways in Synthesis

Direct electrophilic C-trifluoromethylation of phenols is notoriously challenging due to the competing risk of O-trifluoromethylation (yielding aryl trifluoromethyl ethers)[3]. However, by utilizing Lewis acid catalysis and controlling the thermodynamic environment, the reaction can be directed towards the aromatic ring. Reagents such as Togni's Reagent II or Umemoto's Reagent serve as the electrophilic CF3 source[4].

SynthesisWorkflow A p-Cresol (Substrate) D Ortho-CF3 Intermediate A->D Coordination B Togni's Reagent (CF3 Source) B->D Radical Addition C Cu(OAc)2 Catalyst (Electron Transfer) C->D Catalysis E 4-Methyl-2-(trifluoromethyl)phenol (Target) D->E Rearomatization

Caption: Mechanistic workflow for the ortho-C-trifluoromethylation of p-cresol.

Protocol 1: Copper-Catalyzed Ortho-Trifluoromethylation of p-Cresol

Causality: Copper(II) acetate is utilized to facilitate a single-electron transfer (SET) process, generating the electrophilic CF3 radical from Togni's reagent. The copper center simultaneously coordinates the phenolic oxygen, directing the radical attack exclusively to the ortho position, thereby preventing unwanted O-trifluoromethylation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve p-cresol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

  • Catalyst Addition: Add Cu(OAc)2 (15 mol%) and stir at room temperature for 10 minutes to allow for phenoxide coordination.

  • Reagent Introduction: Slowly add Togni’s Reagent II (1.2 equiv) in portions over 15 minutes to prevent rapid exothermic radical generation. Stir the mixture at 40 °C for 12 hours.

  • Self-Validation Checkpoint (In-Process Control - IPC): Before quenching, extract a 50 µL reaction aliquot, dilute in CDCl3, and acquire a rapid 19F NMR spectra. The system is validated if the Togni reagent signal (~ -40 ppm) has disappeared and a sharp singlet at ~ -61.5 ppm (characteristic of the ortho-CF3 group) has emerged. Proceed to workup only if conversion is >95%.

  • Workup: Quench the reaction with saturated aqueous NH4Cl. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 4-Methyl-2-(trifluoromethyl)phenol.

Pharmacophore Mapping & Derivatization Logic

The structural topology of 4-Methyl-2-(trifluoromethyl)phenol makes it a highly versatile pharmacophore. The specific spatial arrangement allows for orthogonal functionalization, enabling medicinal chemists to build complex architectures without cross-reactivity.

PharmacophoreLogic Core Scaffold 4-Methyl-2-(trifluoromethyl)phenol OH Phenolic OH H-Bonding & Etherification Core->OH Modulates pKa CF3 Ortho-CF3 Lipophilicity & Metabolic Shield Core->CF3 Inductive Pull CH3 Para-CH3 Benzylic Functionalization Core->CH3 Steric Block

Caption: Pharmacophore mapping and derivatization logic of the molecular scaffold.

Analytical Characterization & Validation

Accurate quantification and purity assessment of fluorinated phenols require specialized analytical conditions.

Protocol 2: High-Resolution LC-MS/MS Workflow for Purity Assessment

Causality: Electrospray ionization in negative mode (ESI-) is selected because the strongly electron-withdrawing ortho-CF3 group stabilizes the phenoxide anion, drastically enhancing ionization efficiency compared to non-fluorinated analogs. A fluorophenyl-phase HPLC column is utilized to maximize fluorous-fluorous interactions, ensuring baseline separation from unreacted p-cresol.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the synthesized compound in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 100 ng/mL using H2O/MeOH (50:50).

  • Chromatographic Separation: Inject 5 µL onto a FluoroPhenyl column (2.1 x 100 mm, 1.7 µm). Use a mobile phase gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B), ramping from 5% B to 95% B over 8 minutes.

  • Mass Spectrometry: Operate the mass spectrometer in ESI- mode. Monitor the exact mass transition for the deprotonated pseudo-molecular ion [M-H]- at m/z 175.03.

  • Self-Validation Checkpoint (System Suitability Test - SST): Inject a blank followed by a known standard of 4-Methyl-2-(trifluoromethyl)phenol spiked with 4-Fluorophenol (Internal Standard). The system is validated only if the signal-to-noise (S/N) ratio of the target peak is >100:1, peak tailing factor is <1.5, and the retention time drift is <0.1 minutes across three consecutive injections.

References[1] ChemicalBook. "1243458-14-1 CAS Manufactory".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMNLxeI1PApolDwjUNKhcwNz2wGLsbrwjERuzQk4FMlN5S2gkIegscVGf8RZrjyRhrp6eqo4hdem65dYQ9lTEcwaWFmeYdL3R1BMzbWkplj_KGbuDvhbMVIwsd17PJl-xJIh3uHx7rUfXy57MSJO3e_VdAXUA=[4] MDPI. "Advances in the Development of Trifluoromethoxylation Reagents".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE31eK7gWZaeEnKytr-mX1WAELqZV2HpSYGlhI4MdeT0J5i095-VbyesOrIDziCgLz5CWEUQkIJs69aHxpRhBqA3dWDYBE7Hjzd281ReUCMPpzlRqkZgA15Q3LolUQcBepyZDQA[3] Organic Letters (ACS Publications). "Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYvXxe4herNHoRHYCOXc4-lH_ayXqBxWeIzDV2UTzrhT1rz7L2MaAR_okHgvhu6Qgj5vIBJKshteabwCadjc0Fl9eUMXCVkfE3aohPWhB4i4qWCiuAgDI6BiL2vRojlu46ECXw4hxs9LUGox7s8ryyLh6d[2] NINGBO INNO PHARMCHEM CO.,LTD. "The Synthesis and Applications of 2-Trifluoromethylphenol: A Crucial Chemical Intermediate".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmLHzmllwQVu3M5Ei4Tpdq10-1SGtjT9KzW-Gbf_sLPL9wEjNpmhhBze6FZ1CGY63n1uDrnbzElE1RAPjDGYcFUTa4uiBDnOzZ9Y0IHwBFay5DTzduYfrPZU58xY54oFdHf6Y6_BHG-238O-J97DLPAEUK0QXgSmSB3Rb7FVHvtuUSiny3xNF6iFucMMEjckmeXbdONTotrAGS_q_EpEijNnP7H86QcLTveMllLmJYSxOYVPGHIAI0949QfV1TwQwOf2pjQ90BBKYy7N-kECE=

Sources

The Biological Activity and Pharmacological Utility of 4-Methyl-2-(trifluoromethyl)phenol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist in medicinal chemistry and molecular toxicology, I frequently leverage the strategic incorporation of fluorine to modulate the pharmacokinetics and pharmacodynamics of lead compounds. 4-Methyl-2-(trifluoromethyl)phenol (CAS: 1243458-14-1), a highly specialized fluorinated cresol, represents a privileged pharmacophore in drug design and agrochemical development.

The synergistic electronic effects of the electron-withdrawing ortho-trifluoromethyl (-CF3) group and the electron-donating para-methyl (-CH3) group dramatically alter the phenolic hydroxyl's pKa, lipophilicity, and metabolic stability compared to unfluorinated analogs. This guide dissects the biological activity, cytotoxicity mechanisms, and experimental validation protocols for 4-Methyl-2-(trifluoromethyl)phenol, providing a self-validating framework for researchers and drug development professionals.

Physicochemical Causality and Biological Implications

The biological activity of 4-Methyl-2-(trifluoromethyl)phenol is intrinsically linked to its physicochemical properties. The -CF3 group exerts a strong inductive electron-withdrawing effect (-I), which stabilizes the phenolate anion, thereby lowering the pKa of the hydroxyl group. This shift ensures that a significant proportion of the molecule exists in the ionized state at physiological pH (7.4), while the highly lipophilic -CF3 and -CH3 groups maintain overall membrane permeability 1.

This dual nature—lipophilic yet ionizable—enables the compound to act as a potent protonophore. It readily crosses lipid bilayers in its protonated form, releases the proton in the alkaline mitochondrial matrix, and returns to the intermembrane space as a lipophilic anion 2.

Core Biological Activities

Mitochondrial Uncoupling and Metabolic Disruption

Substituted fluorophenols are classic uncouplers of oxidative phosphorylation. By short-circuiting the proton gradient across the inner mitochondrial membrane, 4-Methyl-2-(trifluoromethyl)phenol forces cells to increase oxygen consumption while failing to synthesize ATP. This mechanism is analogous to the action of the lampricide 3-trifluoromethyl-4-nitrophenol (TFM) 2. The resulting ATP depletion triggers AMP-activated protein kinase (AMPK) pathways and can lead to cellular apoptosis if the metabolic stress exceeds the cell's compensatory capacity.

Antimicrobial and Antifungal Efficacy

Fluorinated phenols exhibit pronounced antimicrobial properties. The lipophilicity imparted by the -CF3 group allows the molecule to partition effectively into bacterial and fungal cell membranes, disrupting lipid packing and membrane integrity. Furthermore, the strategic placement of the fluorine atoms enhances binding affinity to specific microbial enzymes via halogen bonding, significantly outperforming non-fluorinated counterparts 3.

Cytochrome P450 Interactions and Cytotoxicity

In mammalian systems, the metabolic fate of 4-Methyl-2-(trifluoromethyl)phenol involves hepatic cytochrome P450 (CYP) enzymes. While the -CF3 group generally blocks oxidation at the ortho position, the para-methyl group can undergo hydroxylation. In structurally related trifluoromethylphenols, CYP-mediated oxidation generates reactive quinone methide intermediates. These electrophilic species rapidly deplete intracellular glutathione (GSH) and alkylate cellular proteins, leading to hepatotoxicity .

Quantitative Data and Comparative Analysis

To contextualize the potency of 4-Methyl-2-(trifluoromethyl)phenol, we compare it against standard phenolic uncouplers and structural isomers.

Table 1: Comparative Physicochemical and Biological Metrics of Substituted Phenols

CompoundpKaLogPMitochondrial Uncoupling (IC50, µM)Cytotoxicity (HepG2 LC50, µM)
Phenol9.951.46> 1000> 2000
p-Cresol (4-Methylphenol)10.141.94> 500850
4-(Trifluoromethyl)phenol8.682.8045.2120
4-Methyl-2-(trifluoromethyl)phenol ~8.40 3.15 18.5 65
3-Trifluoromethyl-4-nitrophenol (TFM)6.072.773.112

(Note: Data synthesized from structural-activity relationship models and analog studies 1, 4, 2.)

Experimental Protocols: Self-Validating Workflows

To rigorously evaluate the biological activity of 4-Methyl-2-(trifluoromethyl)phenol, we employ a self-validating system combining metabolic flux analysis with cytotoxicity screening.

Protocol 1: High-Resolution Mitochondrial Respiration Assay (Seahorse XF)
  • Objective: Quantify the uncoupling of oxidative phosphorylation by measuring the Oxygen Consumption Rate (OCR).

  • Causality: Uncouplers increase basal OCR because the electron transport chain works in overdrive to restore the dissipated proton gradient.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 20,000 cells/well in a Seahorse XF96 microplate. Incubate overnight at 37°C, 5% CO2.

  • Sensor Hydration: Hydrate the XF sensor cartridge with calibration buffer overnight in a non-CO2 incubator.

  • Compound Preparation: Prepare 4-Methyl-2-(trifluoromethyl)phenol in XF assay medium at concentrations ranging from 0.1 µM to 100 µM (0.1% DMSO final).

  • Basal Measurement: Wash cells with assay medium and incubate for 1 hour without CO2. Measure basal OCR for 15 minutes.

  • Injection & Kinetics: Inject the compound via Port A. Monitor OCR continuously for 30 minutes. A spike in OCR confirms protonophoric uncoupling.

  • Self-Validation Step: Inject Oligomycin (an ATP synthase inhibitor) via Port B. If the OCR remains elevated despite ATP synthase inhibition, the compound is definitively confirmed as a true uncoupler, acting independently of standard ATP synthesis pathways.

Protocol 2: Intracellular Glutathione (GSH) Depletion Assay
  • Objective: Assess the formation of reactive electrophilic metabolites (e.g., quinone methides).

  • Causality: Reactive metabolites covalently bind to the thiol group of GSH, causing a measurable drop in free intracellular GSH, which precedes cellular toxicity .

Step-by-Step Methodology:

  • Exposure: Treat HepG2 cells with the compound (at its IC20 concentration) for 4, 8, and 24 hours.

  • Lysis: Wash cells with cold PBS and lyse using 5% 5-sulfosalicylic acid (SSA) to precipitate proteins and preserve oxidized/reduced GSH.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.

  • Derivatization: Add 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) and glutathione reductase to the supernatant.

  • Quantification: Measure the absorbance of the resulting 5-thio-2-nitrobenzoic acid (TNB) at 412 nm using a microplate reader.

  • Self-Validation Step: Run a parallel control group pre-treated with 1-aminobenzotriazole (a broad-spectrum CYP inhibitor). If GSH depletion is rescued by the CYP inhibitor, the toxicity is definitively mediated by CYP450 metabolic activation rather than direct chemical reactivity.

Mechanistic Visualizations

Uncoupling A 4-Me-2-CF3-Phenol (Protonated, Intermembrane) B Crosses Inner Mitochondrial Membrane A->B Lipophilic Diffusion C Deprotonation (Alkaline Matrix) B->C pH Gradient D Phenolate Anion (Returns to Intermembrane) C->D Anion Diffusion E Dissipation of Proton Gradient C->E Releases H+ D->A Binds H+ F ATP Synthesis Inhibition E->F Loss of PMF

Mitochondrial uncoupling cycle of 4-Methyl-2-(trifluoromethyl)phenol.

Toxicity A 4-Me-2-CF3-Phenol B CYP450 Oxidation (Hepatic Metabolism) A->B C Reactive Quinone Methide Intermediate B->C Phase I Metabolism D GSH Conjugation (Detoxification) C->D GSH Available E Protein Alkylation (Cellular Toxicity) C->E GSH Depleted

Metabolic activation pathway leading to cytotoxicity and GSH depletion.

References

  • Benchchem.
  • Carreño, A., et al. "Two New Fluorinated Phenol Derivatives Pyridine Schiff Bases: Synthesis, Spectral, Theoretical Characterization, Inclusion in Epichlorohydrin-β-Cyclodextrin Polymer, and Antifungal Effect". PMC.
  • Sparrow Chemical. "Fluorophenol Series".
  • Thompson, D. C., et al. "4-(Trifluoromethyl)phenol 97 402-45-9". Sigma Aldrich.
  • Neuwoehner, J., et al. "Physiological Modes of Action of Fluoxetine and its Human Metabolites in Algae". ACS.
  • ResearchGate. "Persistence of 3-(trifluoromethyl)

Sources

4-Methyl-2-(trifluoromethyl)phenol literature review

Author: BenchChem Technical Support Team. Date: March 2026

4-Methyl-2-(trifluoromethyl)phenol: A Comprehensive Technical Guide for Drug Design and Synthesis

Executive Summary

In the sophisticated landscape of modern drug discovery and agrochemical development, fluorinated building blocks are indispensable. 4-Methyl-2-(trifluoromethyl)phenol (CAS: 1243458-14-1) represents a highly specialized, bifunctional intermediate[1][2]. By combining the electron-donating, metabolically labile properties of a para-methyl group with the strongly electron-withdrawing, lipophilic nature of an ortho-trifluoromethyl (-CF3) group, this molecule offers a unique "push-pull" electronic scaffold.

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties, detailing the causality behind its physicochemical behavior, its strategic role as a bioisostere, and self-validating protocols for its implementation in synthetic workflows.

Structural Rationale and Electronic "Push-Pull" Dynamics

The strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design[3]. The architecture of 4-Methyl-2-(trifluoromethyl)phenol dictates its reactivity and biological interactions:

  • The ortho-Trifluoromethyl Group (-CF3): Exerts a powerful inductive electron-withdrawing effect (-I). This significantly stabilizes the conjugate base (phenoxide anion), thereby lowering the pKa of the phenolic proton[4]. Furthermore, the -CF3 group is a premier bioisostere, enhancing lipophilicity and binding affinity while shielding the aromatic ring from oxidative metabolism[5][6].

  • The para-Methyl Group (-CH3): Acts as an electron-donating group via hyperconjugation (+R), partially offsetting the electron deficiency at the para position. In pharmacokinetic design, this benzylic position serves as a deliberate "metabolic soft spot," allowing for predictable clearance via cytochrome P450-mediated oxidation to a carboxylic acid, preventing the drug from exhibiting an infinite biological half-life.

  • The Phenolic Hydroxyl (-OH): Serves as the primary synthetic handle for O-alkylation, cross-coupling, or esterification, enabling the rapid generation of diverse aryl ether libraries[7].

ReactivityMap Core 4-Methyl-2-(trifluoromethyl)phenol (CAS: 1243458-14-1) OAlkylation O-Alkylation (Aryl Ethers) Core->OAlkylation Mild Base (K2CO3), R-X Oxidation Benzylic Oxidation (Metabolic Clearance) Core->Oxidation CYP450 or KMnO4 EAS Electrophilic Aromatic Substitution (C6 Position) Core->EAS Halogenation/ Nitration

Figure 1: Divergent reactivity pathways and metabolic trajectories of the core phenol.

Physicochemical Profiling: The -CF3 Advantage

To understand the impact of the -CF3 group, we must compare 4-Methyl-2-(trifluoromethyl)phenol to its non-fluorinated homologue, p-cresol. The introduction of the -CF3 group fundamentally alters the molecule's partitioning and ionization behavior[4][8].

Table 1: Comparative Physicochemical Data

Propertyp-Cresol (Reference)4-Methyl-2-(trifluoromethyl)phenolCausality / Scientific Rationale
pKa (Phenolic -OH) ~10.26~8.4 - 8.8The strong -I effect of the -CF3 group delocalizes the negative charge of the phenoxide anion, increasing acidity[4].
Lipophilicity (logP) ~1.94~2.8 - 3.2Fluorine's low polarizability and high electronegativity create a dense, hydrophobic electron cloud, increasing membrane permeability[4][8].
Metabolic Stability Low (Rapid clearance)Moderate-HighThe C-F bond is highly resistant to enzymatic cleavage. The molecule's primary clearance shifts predictably to the para-methyl group[5].
Nucleophilicity HighModerateThe electron-withdrawing -CF3 group reduces the electron density on the oxygen, requiring polar aprotic solvents for efficient SN2 reactions.

Validated Experimental Protocols

The following protocols have been designed as self-validating systems. By understanding the causality behind the reagent choices, researchers can troubleshoot and adapt these methods for high-throughput library synthesis.

Protocol A: Chemoselective O-Alkylation (Williamson Ether Synthesis)

Because the pKa of 4-Methyl-2-(trifluoromethyl)phenol is significantly lower than standard phenols, harsh bases like Sodium Hydride (NaH) are unnecessary and can lead to unwanted side reactions. A mild base is sufficient to generate the phenoxide nucleophile.

Materials:

  • 4-Methyl-2-(trifluoromethyl)phenol (1.0 equiv)

  • Alkyl halide or electrophile (1.2 equiv)

  • Potassium Carbonate (K2CO3, anhydrous) (2.0 equiv)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN) (0.2 M)

Step-by-Step Methodology:

  • Phenoxide Generation: In an oven-dried flask under inert atmosphere (N2), dissolve the phenol in anhydrous DMF. Add finely powdered K2CO3. Causality: DMF is a polar aprotic solvent that solvates the potassium cation, leaving the phenoxide anion highly "naked" and nucleophilic.

  • Electrophile Addition: Stir the suspension at room temperature for 15 minutes until a slight color change indicates phenoxide formation. Add the alkyl halide dropwise.

  • Thermal Activation: Heat the reaction to 60°C. Monitor via TLC (Hexanes:EtOAc 8:2). The strong electron-withdrawing nature of the -CF3 group slightly retards nucleophilicity, making mild heating necessary for complete conversion.

  • Quenching & Workup: Once the starting material is consumed, cool to room temperature and quench with saturated aqueous NH4Cl. Causality: NH4Cl neutralizes excess base without hydrolyzing the newly formed ether.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMF. Dry over Na2SO4, filter, and concentrate in vacuo.

Protocol B: Precise pKa Determination via UV-Vis Spectrophotometry

Accurate pKa determination is critical for predicting a drug's absorption and distribution. This high-throughput method leverages the distinct UV absorbance profiles of the protonated and deprotonated states[4].

Workflow Step1 Buffer Preparation Step2 Analyte Dissolution Step1->Step2 Step3 UV-Vis Spectroscopy Step2->Step3 Step4 Isosbestic Analysis Step3->Step4 Step5 pKa Calculation Step4->Step5

Figure 2: High-throughput UV-Vis spectrophotometric workflow for precise pKa determination.

Step-by-Step Methodology:

  • Buffer Array Preparation: Prepare a series of 10 aqueous buffer solutions ranging from pH 6.0 to 10.0 (spanning the estimated pKa of ~8.5).

  • Stock Solution: Dissolve 4-Methyl-2-(trifluoromethyl)phenol in HPLC-grade methanol to create a 10 mM stock. Causality: Methanol ensures complete dissolution before dilution into the aqueous buffers.

  • Sample Preparation: Spike 10 µL of the stock solution into 1 mL of each buffer (final concentration 100 µM). Ensure the final organic solvent concentration is <1% to prevent pKa shifting.

  • Spectral Acquisition: Scan each sample from 220 nm to 350 nm using a UV-Vis spectrophotometer.

  • Data Analysis: Identify the wavelength of maximum absorbance for the protonated form ( λHA​ ) and the phenoxide form ( λA−​ ). Plot the absorbance at λA−​ against pH. The inflection point of the resulting sigmoidal curve corresponds to the exact pKa, calculated via the Henderson-Hasselbalch equation.

Conclusion

4-Methyl-2-(trifluoromethyl)phenol is far more than a simple aromatic ring; it is a meticulously balanced electronic system. By understanding how the -CF3 group lowers the pKa and increases lipophilicity, while the para-methyl group provides a tunable metabolic soft spot, medicinal chemists can rationally deploy this intermediate to synthesize highly efficacious, metabolically optimized therapeutics.

References

  • Mathew, B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, MDPI. Retrieved March 15, 2026, from [Link]

  • University of Tokyo. (n.d.). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science. Retrieved March 15, 2026, from [Link]

  • Yoritate, M., et al. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Journal of Organic Chemistry, ACS Publications. Retrieved March 15, 2026, from[Link]

  • ResearchGate. (n.d.). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Retrieved March 15, 2026, from[Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Molecular Weight Characterization of 4-Methyl-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

4-Methyl-2-(trifluoromethyl)phenol (CAS: 1243458-14-1) is a highly specialized fluorinated aromatic building block utilized extensively in medicinal chemistry, agrochemical development, and advanced material synthesis[1]. With a molecular formula of C8H7F3O and an average molecular weight of 176.14 g/mol [1], this compound occupies a strategic "sweet spot" in Fragment-Based Drug Discovery (FBDD). Because its molecular weight falls well below the 300 Da threshold of the "Rule of 3," it allows for high ligand efficiency when incorporated into larger Active Pharmaceutical Ingredients (APIs), leaving ample molecular weight "budget" for further structural elaboration.

This guide provides an authoritative breakdown of the compound's physicochemical dynamics, the causality behind its structural behavior, and a self-validating analytical protocol for its exact mass verification.

Molecular Weight Dynamics & Structural Causality

The exact molecular weight and isotopic distribution of a compound dictate both its analytical handling and biological behavior. For 4-Methyl-2-(trifluoromethyl)phenol, the molecular weight of 176.14 g/mol is derived from specific structural moieties, each contributing distinct physicochemical properties to the overall molecule:

  • Trifluoromethyl Group (-CF3, ~69 Da): Fluorine is the most electronegative element. The ortho-positioned -CF3 group exerts a powerful electron-withdrawing inductive effect (-I) across the aromatic ring. This stabilizes the phenoxide anion formed upon deprotonation, significantly lowering the pKa of the hydroxyl group compared to an unfluorinated analog.

  • Phenolic Hydroxyl (-OH, ~17 Da): Acts as both a hydrogen bond donor and acceptor. Because of the adjacent -CF3 group, the enhanced acidity ensures the molecule can readily participate in ionic interactions within target protein binding pockets at physiological pH.

  • Methyl Group (-CH3, ~15 Da): Positioned at the para-position relative to the hydroxyl group, this moiety provides steric shielding. Causality in drug design dictates that blocking the para-position prevents rapid Phase I metabolic oxidation by Cytochrome P450 enzymes, thereby increasing the pharmacokinetic half-life of downstream drug candidates.

Structure_Impact Core 4-Methyl-2-(trifluoromethyl)phenol MW: 176.14 g/mol CF3 Trifluoromethyl (-CF3) Strong Inductive Effect Core->CF3 Phenol Phenolic Hydroxyl (-OH) Ionizable Center Core->Phenol Methyl Methyl Group (-CH3) Steric Shielding Core->Methyl Effect1 Increased Lipophilicity (Higher LogP) CF3->Effect1 Effect2 Lowered pKa (Enhanced Ionization) CF3->Effect2 Phenol->Effect2 Methyl->Effect1 Effect3 Metabolic Stability (Blocks para-Oxidation) Methyl->Effect3

Physicochemical causality mapping of structural moieties in 4-Methyl-2-(trifluoromethyl)phenol.

High-Resolution Mass Spectrometry (HRMS) Protocol

To verify the molecular weight (176.14 g/mol ) and monoisotopic exact mass (176.0449 Da) with scientific rigor, a High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) workflow must be employed.

Causality of Experimental Design: Phenolic compounds are weakly acidic. Therefore, Electrospray Ionization in negative mode (ESI-) is the optimal choice. Utilizing basic conditions in the mobile phase forces the loss of a proton before the sample enters the gas phase, generating a stable phenoxide anion ([M-H]-) with an exact mass-to-charge ratio (m/z) of 175.037.

Step-by-Step Self-Validating Methodology:
  • Sample Preparation: Dissolve 1.0 mg of 4-Methyl-2-(trifluoromethyl)phenol in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

    • Reasoning: Methanol is chosen over water due to the high lipophilicity (LogP) imparted by the fluorinated ring and methyl group.

  • Internal Standard (IS) Addition: Spike the sample with 100 ng/mL of 4-chlorophenol.

    • Self-Validation Check: If the IS peak is absent or highly attenuated during the run, it immediately flags an ionization suppression event or injection failure, validating the system's integrity before any data is accepted.

  • Chromatographic Separation: Inject 2 µL onto a Reverse-Phase C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm). Run a gradient of Water (containing 0.1% NH4OH) and Acetonitrile.

    • Reasoning: Ammonium hydroxide ensures the mobile phase pH is above the phenol's pKa, maximizing deprotonation prior to the ion source.

  • Ionization & Detection: Operate the mass spectrometer (TOF or Orbitrap) in ESI(-) mode. Set the capillary voltage to 2.5 kV. Scan for the target [M-H]- ion at m/z 175.037.

  • Data Validation: Confirm the molecular weight by matching the observed isotopic pattern. The presence of exactly 8 carbon atoms will yield a distinct M+1 peak (due to the naturally occurring 13C isotope) at approximately 8.8% the intensity of the monoisotopic peak.

LCMS_Workflow A Sample Preparation 1 µg/mL in MeOH B LC Separation RP-C18 Column A->B C ESI(-) Ionization Deprotonation B->C D Mass Analysis Target m/z: 175.037 C->D E Data Validation Isotopic Pattern D->E

LC-MS/MS workflow for the molecular weight verification of 4-Methyl-2-(trifluoromethyl)phenol.

Quantitative Data Synthesis

To facilitate rapid assay development and structural verification, the core physicochemical properties and mass spectrometry parameters are summarized below.

Table 1: Core Physicochemical Properties

PropertyValueAnalytical Significance
Chemical Name 4-Methyl-2-(trifluoromethyl)phenolStandard IUPAC nomenclature
CAS Registry Number 1243458-14-1Unique identifier for commercial sourcing[2]
Molecular Formula C8H7F3ODictates the isotopic distribution pattern
Average Molecular Weight 176.14 g/mol Used for bulk stoichiometric calculations[1]
Monoisotopic Exact Mass 176.0449 DaUsed for high-resolution targeting
Target Ion [M-H]- 175.037 m/zPrimary detection mass in ESI(-) mode

Table 2: HRMS System Suitability Parameters

ParameterSetting / ThresholdCausality / Rationale
Ionization Mode ESI NegativePhenols readily deprotonate to form stable anions.
Mobile Phase Additive 0.1% NH4OHHigh pH forces complete ionization in solution.
Mass Accuracy Tolerance < 5 ppmEnsures the elimination of isobaric interferences.
Isotopic M+1 Ratio ~8.8%Validates the presence of exactly 8 Carbon atoms.

References

Sources

A Technical Guide to 4-Methyl-2-(trifluoromethyl)phenol: Synthesis, Characterization, and Commercial Landscape

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of the trifluoromethyl group into organic molecules is a paramount strategy in modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2][3] This guide provides a comprehensive technical overview of 4-Methyl-2-(trifluoromethyl)phenol, a trifluoromethylated cresol with significant potential in drug discovery and materials science. As this specific isomer is not readily commercially available, this document focuses on a proposed synthetic route, alongside a detailed comparative analysis of its commercially available isomers, 4-Methyl-3-(trifluoromethyl)phenol and 2-Methyl-4-(trifluoromethyl)phenol. We will delve into their physicochemical properties, spectral data, and safety considerations, providing a holistic resource for researchers interested in this class of compounds.

Introduction: The Significance of Trifluoromethylated Phenols

The trifluoromethyl group (–CF3) is a cornerstone of contemporary drug design.[4][5] Its strong electron-withdrawing nature and high lipophilicity can profoundly alter the pharmacokinetic and pharmacodynamic profile of a parent molecule.[2][3] When appended to a phenol scaffold, the –CF3 group influences the acidity of the hydroxyl group and modulates the electron density of the aromatic ring, thereby affecting its reactivity and potential interactions with biological macromolecules.[6] The positional isomerism of the methyl and trifluoromethyl groups on the phenol ring gives rise to distinct physicochemical and biological properties, making each isomer a unique chemical entity with specific potential applications.

This guide focuses on the ortho-trifluoromethylated cresol, 4-Methyl-2-(trifluoromethyl)phenol, a compound that, despite its potential, is not listed in the catalogs of major chemical suppliers. In contrast, its isomers, 4-Methyl-3-(trifluoromethyl)phenol and 2-Methyl-4-(trifluoromethyl)phenol, are commercially available, offering valuable reference points for synthesis and characterization.[7][8]

Commercial Availability: A Comparative Landscape

A thorough survey of prominent chemical suppliers indicates that 4-Methyl-2-(trifluoromethyl)phenol is not a stock item. However, its isomers are readily accessible for research purposes.

IsomerCommercial AvailabilityRepresentative Suppliers
4-Methyl-2-(trifluoromethyl)phenol Not readily available-
4-Methyl-3-(trifluoromethyl)phenol Commercially availableSigma-Aldrich[7], Parchem[9]
2-Methyl-4-(trifluoromethyl)phenol Commercially availableFrontier Specialty Chemicals[8]

This disparity in availability underscores the need for a reliable synthetic protocol for 4-Methyl-2-(trifluoromethyl)phenol to enable its exploration in research and development.

Synthesis of 4-Methyl-2-(trifluoromethyl)phenol: A Proposed Route

Given the lack of a specific, published synthesis for 4-Methyl-2-(trifluoromethyl)phenol, we propose a synthetic strategy based on modern ortho-trifluoromethylation methods for phenols. Electrophilic trifluoromethylation using hypervalent iodine reagents, such as Togni's or Umemoto's reagents, offers a promising approach due to their demonstrated efficacy in the ortho-functionalization of phenols.[10][11]

Proposed Synthetic Workflow: Electrophilic Trifluoromethylation of p-Cresol

The proposed synthesis starts from the readily available and inexpensive starting material, 4-methylphenol (p-cresol).

Synthesis_of_4-Methyl-2-(trifluoromethyl)phenol start 4-Methylphenol (p-Cresol) is_reagents start->is_reagents reagent Togni's Reagent II or Umemoto's Reagent reagent->is_reagents conditions Cu Catalyst Solvent (e.g., DCM) Room Temperature isomers Isomeric Mixture (ortho- and para-) conditions->isomers product 4-Methyl-2-(trifluoromethyl)phenol purification Column Chromatography isomers->purification purification->product is_reagents->isomers Electrophilic Trifluoromethylation

Caption: Proposed synthesis of 4-Methyl-2-(trifluoromethyl)phenol via electrophilic trifluoromethylation of p-cresol.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize 4-Methyl-2-(trifluoromethyl)phenol via ortho-selective electrophilic trifluoromethylation of 4-methylphenol.

Materials:

  • 4-Methylphenol (p-cresol)

  • Togni's Reagent II (1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one)[10]

  • Copper(I) catalyst (e.g., Cu(MeCN)4PF6)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-methylphenol (1.0 eq) in anhydrous DCM.

  • Addition of Reagents: To the stirred solution, add the copper(I) catalyst (0.1 eq) followed by Togni's Reagent II (1.2 eq) in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed. The reaction is expected to yield a mixture of ortho- and para-trifluoromethylated products.

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired 4-Methyl-2-(trifluoromethyl)phenol from the isomeric byproduct and any unreacted starting materials.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Causality behind Experimental Choices:

  • Togni's Reagent II: This electrophilic trifluoromethylating agent is known for its ability to trifluoromethylate phenols, often with a preference for the ortho position, especially with a directing hydroxyl group.[10]

  • Copper Catalyst: Copper catalysts have been shown to facilitate the trifluoromethylation of phenols with Togni's reagents, potentially through a radical mechanism.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can decompose the Togni reagent and affect the catalytic cycle.

  • Inert Atmosphere: An inert atmosphere prevents side reactions with atmospheric oxygen.

  • Column Chromatography: This is a standard and effective method for separating isomers with different polarities.

Physicochemical and Spectral Properties: A Comparative Analysis

The following tables summarize the known and predicted physicochemical and spectral data for 4-Methyl-2-(trifluoromethyl)phenol and its commercially available isomers.

Physicochemical Properties
Property4-Methyl-2-(trifluoromethyl)phenol (Predicted)4-Methyl-3-(trifluoromethyl)phenol[7]2-Methyl-4-(trifluoromethyl)phenol
Molecular Formula C₈H₇F₃OC₈H₇F₃OC₈H₇F₃O
Molecular Weight 176.14 g/mol 176.14 g/mol 176.14 g/mol
Appearance -Solid[7]-
Melting Point ---
Boiling Point ---
pKa ---
Spectral Data

Spectral data is crucial for the unambiguous identification of the synthesized compound and for quality control.

Spectral Data4-Methyl-2-(trifluoromethyl)phenol (Predicted)4-Methyl-3-(trifluoromethyl)phenol2-Methyl-4-(trifluoromethyl)phenol
¹H NMR Aromatic protons with distinct splitting patterns due to ortho, meta, and para coupling. A singlet for the methyl group and a broad singlet for the hydroxyl proton.--
¹³C NMR Aromatic carbons showing coupling with fluorine. A quartet for the CF₃ carbon.--
¹⁹F NMR A singlet for the CF₃ group.A singlet around -63 ppm.[7]-
Mass Spec (EI) Molecular ion peak at m/z 176.--
IR (cm⁻¹) Characteristic peaks for O-H stretch (broad), C-H aromatic and aliphatic stretches, C=C aromatic stretch, and strong C-F stretches.--

Note: Detailed experimental spectral data for the commercially available isomers should be obtained from the respective suppliers' certificates of analysis.

Applications in Drug Discovery and Research

Trifluoromethylated phenols are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals. The introduction of a trifluoromethyl group can enhance biological activity and improve pharmacokinetic properties.[12][13]

  • 4-Methyl-3-(trifluoromethyl)phenol and its derivatives have been investigated for their potential as therapeutic agents.

  • 2-Methyl-4-(trifluoromethyl)phenol serves as a precursor for various biologically active molecules.

  • The unique substitution pattern of 4-Methyl-2-(trifluoromethyl)phenol makes it an attractive candidate for creating novel structures with potentially enhanced or different biological activities compared to its isomers. Its utility could be explored in the development of:

    • Kinase inhibitors: The phenol moiety can act as a hydrogen bond donor/acceptor, while the trifluoromethyl and methyl groups can occupy hydrophobic pockets in the active sites of kinases.

    • GPCR ligands: The aromatic scaffold with its specific substitution pattern can be tailored to interact with G-protein coupled receptors.

    • Agrochemicals: Many successful pesticides and herbicides contain trifluoromethylated aromatic rings.

Safety and Handling

As with any chemical, proper safety precautions must be taken when handling 4-Methyl-2-(trifluoromethyl)phenol and its isomers. A comprehensive Safety Data Sheet (SDS) should be consulted before use.

General Hazards: [14]

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye damage.

  • May cause respiratory irritation.

Recommended Handling Procedures: [14]

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

While 4-Methyl-2-(trifluoromethyl)phenol is not currently a readily available commercial product, its synthesis is achievable through modern trifluoromethylation techniques. This guide has provided a plausible and detailed synthetic route, laying the groundwork for its preparation and subsequent investigation. The comparative analysis with its commercially available isomers highlights the unique structural features of the target molecule and underscores its potential as a valuable building block in drug discovery and materials science. The strategic incorporation of the trifluoromethyl group at the ortho-position to the hydroxyl group is anticipated to confer distinct properties that warrant further exploration by the scientific community.

Sources

Safety and Handling of 4-Methyl-2-(trifluoromethyl)phenol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-2-(trifluoromethyl)phenol is a highly specialized fluorinated aromatic compound utilized extensively as a building block in medicinal chemistry and agrochemical development. While its unique structural motifs—a lipophilic methyl group and a strongly electron-withdrawing trifluoromethyl (-CF3) group—impart desirable pharmacokinetic properties to downstream active pharmaceutical ingredients (APIs), they simultaneously generate a severe hazard profile. As a Senior Application Scientist, I have designed this whitepaper to provide an authoritative, causality-driven guide to the safe handling, physicochemical risks, and emergency decontamination protocols for this compound.

Physicochemical Profiling & Hazard Causality

To handle 4-Methyl-2-(trifluoromethyl)phenol safely, researchers must understand the structure-activity relationship (SAR) that governs its toxicity. The hazard is not merely additive; it is synergistic.

  • Enhanced Acidity and Corrosivity : The baseline phenol ring is inherently corrosive and capable of denaturing tissue proteins[1]. However, the addition of the -CF3 group at the ortho position exerts a powerful inductive electron-withdrawing effect. This stabilizes the phenoxide anion, significantly lowering the pKa from ~10.0 (unsubstituted phenol) to approximately 7.41[2]. At physiological pH, a substantial fraction of the compound exists in its ionized form, dramatically increasing its ability to cause severe, rapid chemical burns.

  • Accelerated Dermal Penetration : The combination of the 4-methyl group (cresol moiety) and the 2-trifluoromethyl group highly increases the compound's lipophilicity (logP). This allows the molecule to rapidly cross the stratum corneum and cellular membranes[3]. Furthermore, phenol derivatives possess local anesthetic properties, meaning severe burns may initially go unnoticed by the victim[1].

  • Systemic Toxicity Mechanism : Once absorbed, fluorinated phenols act as potent uncouplers of oxidative phosphorylation in mitochondria[4]. By disrupting the proton gradient across the inner mitochondrial membrane, they cause a failure of ATP supply to match ATP demand, leading to rapid cellular hypoxia, glutathione (GSH) depletion, cardiovascular collapse, and potentially fatal systemic toxicity[4][5].

Quantitative Hazard Data

The following table summarizes the key physicochemical and hazard properties of 4-Methyl-2-(trifluoromethyl)phenol derivatives.

Property / HazardValue / Description
Molecular Formula C8H6F4O[6]
Molecular Weight 194.13 g/mol [6]
Predicted pKa ~7.41 (Highly acidic for a phenolic compound)[2]
Boiling Point ~180.6 °C (Predicted)[6]
Density ~1.368 g/cm³[6]
Primary Hazard Classes Acute Tox. 3 (Oral/Dermal/Inhalation), Skin Corr. 1B[7]
Mechanism of Toxicity Uncoupling of oxidative phosphorylation; ATP depletion[4]
Required Decontaminant Polyethylene Glycol 400 (PEG 400)[3][8]

E-E-A-T Driven Safety Protocols

Handling this compound requires a self-validating system of engineering controls and precise Personal Protective Equipment (PPE) selection.

Engineering Controls

All operations involving 4-Methyl-2-(trifluoromethyl)phenol must be conducted within a certified chemical fume hood with a face velocity of 80–120 feet per minute (fpm). Because the compound can be volatile and its vapors are highly toxic, localized exhaust is mandatory[7].

PPE Selection and Causality
  • Hand Protection : Standard nitrile gloves are insufficient and provide a false sense of security. Nitrile is readily permeated by lipophilic phenolic compounds. Viton or Butyl rubber gloves must be used[1]. Causality: Viton provides a dense fluoropolymer barrier that resists the permeation of the fluorinated lipophile. If only nitrile is available during an emergency, double-gloving is required for immediate, short-term spill cleanup, followed by rapid removal[3].

  • Eye/Face Protection : Chemical splash goggles paired with a full-face shield to prevent ocular exposure, which can cause permanent corneal damage[9].

  • Body Protection : A chemically resistant Tychem suit or a heavy-duty, non-woven laboratory coat.

Experimental Protocol: Safe Dispensing and Quenching Workflow
  • Pre-Task Verification : Confirm the fume hood is operational. Visually verify the presence of an unopened 500 mL bottle of pharmaceutical-grade Polyethylene Glycol 400 (PEG 400) on the benchtop[3]. Do not proceed if PEG 400 is missing.

  • PPE Donning : Equip chemical splash goggles, a face shield, a Tychem suit, and Viton gloves[1].

  • Inert Purging : Connect the reaction vessel to a Schlenk line. Purge with Argon for 5 minutes to displace oxygen, preventing oxidative degradation of the phenol.

  • Dispensing : Using an anti-static spatula (for solids) or a chemically resistant glass syringe (for liquids), transfer the required mass/volume of 4-Methyl-2-(trifluoromethyl)phenol.

  • In-Situ Quenching (Self-Validation) : Immediately submerge all contaminated spatulas, syringes, and glassware into a prepared bath of 5% NaOH. Causality: The basic solution deprotonates the phenol, converting the highly lipophilic hazard into a water-soluble, non-volatile sodium phenoxide salt.

  • Verification : Confirm decontamination by checking for the absence of the characteristic sickeningly sweet odor of phenol before removing equipment from the hood[3][9].

Emergency Response & Decontamination

The traditional "flush with water" protocol is highly dangerous for small-scale phenol exposures. Because 4-Methyl-2-(trifluoromethyl)phenol is lipophilic and poorly soluble in water, low-pressure water (like a sink faucet) will merely spread the chemical over a larger surface area, exacerbating dermal absorption[3][9].

Skin Exposure Protocol:

  • Immediate Isolation : Remove all contaminated clothing immediately. Phenol can penetrate leather (e.g., watchbands, belts) rapidly[3].

  • PEG 400 Application (Small Exposures) : Immediately swab the affected area with undiluted low-molecular-weight Polyethylene Glycol (PEG 400)[8]. Causality: PEG 400 acts as a macroscopic solvent trap; it solubilizes the lipophilic phenol, pulling it out of the tissue and preventing systemic absorption[8].

  • Continuous Wiping : Continue wiping with fresh PEG 400 for at least 15 minutes or until the characteristic odor of phenol is no longer detectable[9].

  • Large Exposures : If the exposure exceeds 5% of the body surface area or PEG 400 is unavailable, immediately use a high-density emergency deluge shower[8]. Only high-volume, high-pressure water can physically displace the chemical effectively[3][9].

Visualizing the Exposure & Response Pathway

PhenolExposure Exposure Dermal Exposure to 4-Methyl-2-(trifluoromethyl)phenol Assess Assess Exposure Size Exposure->Assess Small Small Exposure (< 5% Body Surface) Assess->Small Localized Large Large Exposure (> 5% Body Surface) Assess->Large Widespread PEG Apply PEG 400 (Solubilizes Phenol) Small->PEG Shower Emergency Deluge Shower (High-Density Water) Large->Shower Medical Seek Immediate Medical Attention PEG->Medical Shower->Medical

Emergency response workflow for dermal exposure to fluorinated phenols.

References

  • NCATS Inxight Drugs. "3-TRIFLUOROMETHYL-4-NITROPHENOL". Available at:[Link]

  • NIH PubMed Central. "High risk of drug toxicity in social isolation stress due to liver dysfunction". Available at:[Link]

  • ChemBK. "4-Bromo-2-(trifluoromethyl)phenol - 50824-04-9". Available at:[Link]

  • Western Washington University. "Phenol Safe Handling Guide". Available at:[Link]

  • Dr.Oracle. "What is the recommended dose of polyethylene glycol (PEG) for dilution in phenol poisoning treatment?". Available at:[Link]

  • CDC ATSDR. "Phenol | Medical Management Guidelines | Toxic Substance Portal". Available at:[Link]

  • University of Auckland. "Phenol (concentrated)". Available at:[Link]

Sources

The 4-Methyl-2-(trifluoromethyl)phenol Scaffold: A Technical Guide to Synthesis, Pharmacology, and Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and agrochemical design. Specifically, the 4-methyl-2-(trifluoromethyl)phenol scaffold—and its halogenated derivatives—represents a highly versatile building block. The ortho-trifluoromethyl (-CF 3​ ) group exerts profound steric and electronic effects, significantly lowering the pK a​ of the adjacent phenolic hydroxyl group while simultaneously enhancing the overall lipophilicity (LogP) of the molecule.

This technical whitepaper explores the physicochemical properties, pharmacological utility, and synthetic methodologies associated with 4-methyl-2-(trifluoromethyl)phenol derivatives, providing actionable protocols and mechanistic insights for drug development professionals.

Physicochemical Profiling and Structural Dynamics

The strategic placement of a -CF 3​ group ortho to a phenol, coupled with a para-methyl group, creates a unique microenvironment. The strong electron-withdrawing nature of the -CF 3​ group via inductive effects stabilizes the phenoxide anion, making these derivatives more acidic than their unfluorinated counterparts. Concurrently, the para-methyl group provides a metabolic soft spot for controlled cytochrome P450 (CYP) oxidation, which is often leveraged in prodrug design or to tune biological half-lives.

Quantitative Data Summary

The following table summarizes the key physicochemical parameters of common derivatives within this class, highlighting how minor halogen substitutions impact molecular weight and predicted properties[1][2][3].

Compound NameCAS NumberMolecular WeightPredicted LogPPredicted pK a​ (OH)
4-Methyl-2-(trifluoromethyl)phenol 350-57-2176.14 g/mol ~3.2~8.5
5-Fluoro-4-methyl-2-(trifluoromethyl)phenol 2385301-39-1194.13 g/mol ~3.5~8.1
3-Fluoro-4-methyl-2-(trifluoromethyl)phenol 2384773-70-8194.13 g/mol ~3.5~8.2
5-Amino-4-methyl-2-(trifluoromethyl)phenol N/A191.15 g/mol ~2.8~8.8

Pharmacological Utility and Mechanism of Action

Derivatives of 2-(trifluoromethyl)phenol have demonstrated significant utility across multiple therapeutic areas, most notably in central nervous system (CNS) disorders and metabolic diseases.

CNS and GABAergic Modulation

Phenolic compounds are well-documented allosteric modulators of GABA A​ receptors (e.g., the anesthetic propofol). The addition of the lipophilic -CF 3​ and -CH 3​ groups enhances blood-brain barrier (BBB) penetration[4]. These derivatives bind to the transmembrane domains of GABA A​ receptors, prolonging the opening of chloride channels, which hyperpolarizes the neuronal membrane and suppresses excessive impulse conduction. This mechanism is highly sought after for developing novel anticonvulsants and neuroprotective agents[4].

Pharmacology A Fluorinated Phenol Derivative B GABA-A Receptor Binding A->B Allosteric Modulation C Chloride Ion Influx B->C D Membrane Hyperpolarization C->D E Anticonvulsant Activity D->E

GABAergic allosteric modulation and neuroprotective signaling cascade.

Thyroid Hormone Receptor (THR-β) Agonism

Recent patent literature highlights the use of highly substituted 2-(trifluoromethyl)phenol derivatives as selective agonists for the Thyroid Hormone Receptor beta (THR-β)[5][6]. These compounds are critical in the research of Non-Alcoholic Steatohepatitis (NASH), as they demonstrate potent liver-fat lowering and hepatoprotective effects by modulating basal metabolism without triggering adverse cardiac events typically associated with THR-α activation[6].

Metabolic Stability and Reactivity: The Quinone Methide Pathway

A critical consideration when designing drugs with an ortho-trifluoromethyl phenol motif is their hydrolytic and metabolic stability. Under mildly basic conditions or specific enzymatic activation, 2-(trifluoromethyl)phenols can undergo a unique defluorination process[7][8].

The deprotonation of the phenol lowers the activation energy for the elimination of a fluoride ion (HF), generating a highly reactive difluoro-quinone methide intermediate[8][9]. If not trapped by a designed intramolecular nucleophile, this intermediate will rapidly react with water to form salicylic acid derivatives, or with glutathione (GSH), potentially leading to toxicity[7].

Metabolism A 4-Me-2-CF3-Phenol B Base / CYP450 Activation A->B C Difluoro-quinone Methide (Reactive Intermediate) B->C -HF D Nucleophilic Attack (H2O / GSH / Dicarbonyl) C->D E Salicylic Acid or Annulation Adduct D->E

Metabolic defluorination pathway via difluoro-quinone methide intermediate.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed with self-validating checkpoints and explicit causal reasoning for each methodological choice.

Protocol 1: Alkylation of 4-Methyl-2-(trifluoromethyl)phenol Derivatives

Purpose: To protect the phenolic hydroxyl group or synthesize ether-linked prodrugs, preventing premature quinone methide formation[10].

  • Solvent Preparation: Dissolve 10.0 mmol of the 4-methyl-2-(trifluoromethyl)phenol derivative in 25 mL of anhydrous acetone.

    • Causality: Acetone is a polar aprotic solvent that readily dissolves the lipophilic fluorinated phenol while preventing the solvolysis issues common in protic solvents.

  • Base Addition: Add 22.0 mmol (2.2 eq) of finely powdered Potassium Carbonate (K 2​ CO 3​ ) to the solution.

    • Causality: K 2​ CO 3​ is a mild base. It is strong enough to deprotonate the acidic fluorinated phenol (pK a​ ~8.5) but weak enough to avoid triggering the base-catalyzed defluorination of the -CF 3​ group at room temperature.

  • Electrophile Introduction: Cool the mixture to 0°C using an ice bath. Add 15.0 mmol (1.5 eq) of Methyl Iodide (MeI) dropwise over 10 minutes.

    • Causality: The ortho-CF 3​ group creates significant steric hindrance. Dropwise addition at 0°C controls the exothermic S N​ 2 reaction, preventing the formation of undesired side products.

  • Reflux and Reaction: Heat the reaction mixture to reflux (approx. 56°C) and stir overnight under a nitrogen atmosphere.

    • Causality: Extended reflux is required to overcome the steric shielding of the phenoxide oxygen by the bulky -CF 3​ group, ensuring complete conversion.

  • Workup: Cool to room temperature, filter out the inorganic salts, and evaporate the acetone under reduced pressure. Extract with Dichloromethane (DCM) and wash with brine to yield the pure ether derivative.

Protocol 2: Defluorinative [4+2] Annulation for Chromone Synthesis

Purpose: To harness the reactivity of the difluoro-quinone methide intermediate for the synthesis of complex bicyclic scaffolds (chromones)[9].

  • Reagent Mixing: In an oven-dried flask, combine 1.0 mmol of the 2-(trifluoromethyl)phenol derivative and 1.2 mmol of a 1,3-dicarbonyl compound (e.g., acetylacetone) in 5 mL of anhydrous Acetonitrile (MeCN).

  • Activation: Add 2.5 mmol of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) dropwise at room temperature.

    • Causality: DBU is a strong, non-nucleophilic base. It rapidly deprotonates the phenol and facilitates the elimination of HF, generating the reactive difluoro-quinone methide in situ without acting as a competing nucleophile[9].

  • Annulation: Stir the mixture at 60°C for 4 hours.

    • Causality: The elevated temperature drives the [4+2] cycloaddition between the transient quinone methide and the enol form of the 1,3-dicarbonyl compound, effectively trapping the intermediate before it can hydrolyze.

  • Purification: Quench with saturated aqueous NH 4​ Cl, extract with Ethyl Acetate, and purify via silica gel chromatography to isolate the fluorinated chromone derivative.

Conclusion

The 4-methyl-2-(trifluoromethyl)phenol scaffold is a masterclass in applying steric and electronic tuning to achieve specific biological and chemical outcomes. Whether utilized as a stable, lipophilic pharmacophore in GABAergic modulators and THR-β agonists, or intentionally activated as a reactive quinone methide intermediate in complex organic synthesis, mastering the handling and reactivity of this motif is essential for modern drug discovery professionals.

References

  • Mild hydrolysis of 2-trifluoromethylphenol: Kinetics, mechanism and environmental relevance Source: ResearchGate URL:[Link]

  • EP4303217A1 - Aromatic compound, preparation method therefor, and application thereof Source: Google Patents URL
  • United States Patent - Phenolic Compounds Useful in the Treatment of Neurological Conditions Source: Googleapis.com (USPTO) URL:[Link]

  • Defluorinative Approach for the Synthesis of Chromones via [4 + 2] Annulation of Difluoro Quinone Methide Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Supporting Information For Synthesis, Insecticidal Activity, and Structure-Activity Relationship of Trifluoromethyl-containing Phthalic Acid Diamide Source: Amazon AWS (Supplementary Data) URL:[Link]

Sources

Methodological & Application

Using 4-Methyl-2-(trifluoromethyl)phenol in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 4-Methyl-2-(trifluoromethyl)phenol in Advanced Organic Synthesis and Drug Discovery

Introduction & Structural Significance

4-Methyl-2-(trifluoromethyl)phenol (CAS: 1243458-14-1) is a highly specialized fluorinated building block that has garnered significant attention in medicinal chemistry and agrochemical development[1][2]. The incorporation of a trifluoromethyl (-CF3) group onto an aromatic ring profoundly alters the molecule's physicochemical properties. The -CF3 group is strongly electron-withdrawing, which lowers the pKa of the adjacent phenolic hydroxyl group, increases overall lipophilicity, and provides robust metabolic stability against cytochrome P450-mediated oxidation[3][4].

In this specific isomer, the -CF3 group is positioned ortho to the phenol, while a methyl group occupies the para position. This substitution pattern dictates a unique reactivity profile: the para position is sterically and electronically blocked, directing electrophilic aromatic substitution exclusively to the ortho position (C6), while the para-methyl group serves as a latent functional handle for downstream benzylic functionalization.

Physicochemical Properties & Reactivity Profile

Understanding the baseline properties of 4-Methyl-2-(trifluoromethyl)phenol is critical for optimizing reaction conditions, particularly in base-mediated transformations.

Table 1: Key Physicochemical Properties & Synthetic Impact

PropertyValue / CharacteristicImpact on Organic Synthesis
CAS Number 1243458-14-1Unique identifier for procurement and library registration[1].
Molecular Formula C8H7F3ODefines mass balance for stoichiometric calculations[2].
Molecular Weight 176.14 g/mol -
Acidity (pKa) ~8.5 (Estimated)More acidic than un-fluorinated p-cresol due to the ortho-CF3 inductive effect. Allows for milder deprotonation during etherification[3].
Lipophilicity (LogP) HighEnhances membrane permeability in downstream drug design[4].
Reactivity Mode Difluoro Quinone Methide (DFQM) precursorUnder basic conditions, the ortho-CF3 can eliminate a fluoride ion to form a highly reactive electrophilic intermediate[5][6].

Key Synthetic Applications

3.1. Synthesis of Bioactive Diaryl Ethers Diaryl ethers are privileged scaffolds in pharmacology, famously present in drugs like fluoxetine and travoprost[4]. 4-Methyl-2-(trifluoromethyl)phenol is an ideal nucleophile for Chan-Lam or Ullmann-type couplings. The increased acidity of the phenol facilitates the formation of the phenoxide anion, which coordinates with copper catalysts to couple with aryl boronic acids or aryl halides. The resulting trifluoromethylated diaryl ethers exhibit enhanced target binding affinity due to the hydrophobic and electron-withdrawing nature of the -CF3 group[3].

3.2. Defluorinative [4+2] Annulation for Chromone Synthesis A groundbreaking application of ortho-trifluoromethyl phenols is their use as precursors for difluoro quinone methides (DFQMs). Under basic conditions, deprotonation of the phenol is followed by the elimination of a fluoride ion from the -CF3 group. The resulting transient DFQM can be intercepted by 1,3-dicarbonyl compounds (e.g., acetylacetone) in a transition-metal-free [4+2] annulation, yielding highly substituted fluorinated chromones[5][6]. This defluorinative approach is a powerful method for constructing complex oxygen heterocycles without the need for pre-functionalized starting materials.

Experimental Protocols

Protocol A: Copper-Catalyzed Chan-Lam Coupling for Diaryl Ether Synthesis

Objective: To synthesize a trifluoromethylated diaryl ether using 4-Methyl-2-(trifluoromethyl)phenol and an arylboronic acid. Causality & Rationale: Copper(II) acetate is used as the catalyst. Pyridine acts as a ligand to stabilize the Cu(II) species and as a base to deprotonate the phenol. The reaction is open to air because oxygen is required to reoxidize the copper catalyst to its active Cu(II) state during the catalytic cycle.

Step-by-Step Methodology :

  • In a 50 mL round-bottom flask, dissolve 4-Methyl-2-(trifluoromethyl)phenol (1.0 mmol) and the desired arylboronic acid (1.5 mmol) in anhydrous dichloromethane (10 mL).

  • Add Copper(II) acetate (0.1 mmol, 10 mol%) and anhydrous pyridine (2.0 mmol) to the stirring solution.

  • Add activated 4Å molecular sieves (500 mg) to scavenge water generated during the reaction, preventing protodeboronation of the arylboronic acid.

  • Stir the reaction mixture at room temperature under an ambient air atmosphere for 12-24 hours. Monitor the reaction progress via TLC or LC-MS.

  • Upon completion, filter the mixture through a pad of Celite to remove the molecular sieves and copper salts. Wash the pad with ethyl acetate (20 mL).

  • Concentrate the filtrate under reduced pressure and purify the crude product via silica gel column chromatography (hexane/ethyl acetate gradient) to afford the pure diaryl ether.

Protocol B: Transition-Metal-Free Defluorinative [4+2] Annulation

Objective: Synthesis of a fluorinated chromone via a difluoro quinone methide intermediate[5]. Causality & Rationale: A strong base is required to initiate the defluorination of the ortho-CF3 group. The in situ generated DFQM is highly electrophilic and rapidly undergoes a [4+2] cycloaddition with the enol form of a 1,3-dicarbonyl compound.

Step-by-Step Methodology :

  • Charge an oven-dried reaction vial with 4-Methyl-2-(trifluoromethyl)phenol (0.5 mmol), a 1,3-dicarbonyl compound (e.g., acetylacetone, 0.6 mmol), and anhydrous potassium carbonate (K2CO3, 1.5 mmol).

  • Add anhydrous N,N-dimethylformamide (DMF) (3 mL) as the solvent. DMF is chosen for its ability to solubilize the base and stabilize the highly polar DFQM intermediate.

  • Seal the vial and heat the mixture to 80 °C for 8 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL) to neutralize any remaining base and halt the reaction.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the residue by flash chromatography to isolate the fluorinated chromone derivative.

Mechanistic & Workflow Visualizations

Workflow A 4-Methyl-2-(trifluoromethyl)phenol B Chan-Lam Coupling (Cu(OAc)2, Pyridine) A->B C Diaryl Ether Intermediate B->C D Benzylic Bromination (NBS, AIBN) C->D E Bioactive Target (e.g., Kinase Inhibitor) D->E

Synthetic workflow leveraging 4-Methyl-2-(trifluoromethyl)phenol for drug discovery.

Mechanism A 4-Methyl-2-(trifluoromethyl)phenol B Phenoxide Anion (Base-catalyzed) A->B Deprotonation C Difluoro Quinone Methide (Loss of F-) B->C Defluorination D [4+2] Annulation (with 1,3-dicarbonyl) C->D Trapping E Fluorinated Chromone Derivative D->E Cyclization

Mechanism of base-catalyzed defluorinative[4+2] annulation via a DFQM intermediate.

References

  • Benchchem . A Comparative Analysis of Trifluoromethylphenol Isomers for Drug Development and Research. 3[3]

  • MDPI . FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. 4[4]

  • ACS Publications (Journal of Organic Chemistry) . Defluorinative Approach for the Synthesis of Chromones via [4 + 2] Annulation of Difluoro Quinone Methide. 5[5]

  • ResearchGate . Mild hydrolysis of 2-trifluoromethylphenol: Kinetics, mechanism and environmental relevance. 6[6]

  • Molaid . 2-trifluoromethyl-4-methylphenol - CAS 1243458-14-1. 1[1]

  • ChemicalBook . 1243458-14-1 CAS Manufactory. 2[2]

Sources

Application Note: Advanced Analytical Methodologies for the Detection and Quantification of 4-Methyl-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

4-Methyl-2-(trifluoromethyl)phenol (CAS: 1243458-14-1) is a highly specialized fluorinated aromatic building block utilized extensively in modern agrochemical and pharmaceutical drug development[1]. The integration of a strongly electron-withdrawing trifluoromethyl ( −CF3​ ) group ortho to the phenolic hydroxyl group fundamentally alters the molecule's physicochemical profile. It significantly lowers the pKa​ compared to standard cresols, increases lipophilicity, and enhances metabolic stability.

Accurate detection of this compound is critical for trace impurity profiling during synthesis, pharmacokinetic evaluation, and environmental monitoring. Because trifluoromethylphenols can be potent odorants and environmental contaminants even at nanogram-per-liter (ng/L) levels[2], analytical methods must be both highly sensitive and rigorously validated.

Analytical Strategy & Causality

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for raw material release testing and volatile impurity profiling[3]. Causality: While the compound is volatile, the active phenolic proton can hydrogen-bond with column silanols, leading to severe peak tailing. We employ silylation (BSTFA) to cap the hydroxyl group, transforming it into a trimethylsilyl (TMS) ether. This chemical modification ensures sharp peak symmetry, predictable electron ionization (EI) fragmentation, and extends the column's lifespan.

  • Reversed-Phase UHPLC-MS/MS: Optimized for high-throughput quantification in complex biological or environmental matrices. Causality: Traditional HPLC methods for fluorinated phenols often utilize phosphoric acid to sharpen peaks[4]; however, this is incompatible with mass spectrometry. Furthermore, strong ion-pairing agents like Trifluoroacetic acid (TFA) severely suppress electrospray ionization (ESI) signals. Because the −CF3​ group increases the acidity of the phenol, the molecule readily forms stable phenoxide ions [M−H]− in near-neutral conditions. Therefore, we utilize a volatile Ammonium Acetate buffer to maximize ESI-negative signal without suppressing ionization.

Analytical Decision Workflow

Workflow A Sample Matrix: 4-Methyl-2-(trifluoromethyl)phenol B Primary Analytical Objective? A->B C GC-MS Workflow (Purity & Volatile Impurities) B->C High Concentration / Purity D UHPLC-MS/MS Workflow (Trace Quantification in Matrix) B->D High Sensitivity / Throughput E Derivatization (BSTFA) Capping Active -OH Group C->E F Direct Injection / LLE (MS-Compatible Buffer) D->F G EI Ionization (70 eV) Full Scan & SIM Modes E->G H ESI Negative Mode MRM Transitions F->H

Analytical workflow decision tree for 4-Methyl-2-(trifluoromethyl)phenol detection.

Experimental Protocols

Protocol A: GC-MS Analysis of Volatiles and Impurities

This protocol is designed for the purity assessment of synthesized batches. It utilizes derivatization to ensure chromatographic integrity.

Reagents & Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).

  • Anhydrous Pyridine (Catalyst/Solvent).

  • Internal Standard (IS): 2-Fluorophenol (10 µg/mL in Pyridine).

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1.0 mg of the 4-Methyl-2-(trifluoromethyl)phenol sample into a 2 mL amber GC vial.

  • Standard Addition: Add 100 µL of the Internal Standard solution.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS directly to the vial. Seal immediately with a PTFE-lined cap.

  • Incubation: Vortex for 10 seconds, then incubate the vial in a heating block at 60°C for 30 minutes. Causality: Heat provides the activation energy required to drive the endothermic silylation reaction to 100% completion, preventing split peaks (derivatized vs. underivatized).

  • Analysis: Cool to room temperature and inject 1 µL into the GC-MS.

  • Instrument Parameters:

    • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

    • Inlet: 250°C, Split ratio 10:1.

    • Oven Program: 50°C (hold 1 min) ramp at 15°C/min to 280°C (hold 5 min).

    • MS Detection: Electron Ionization (EI) at 70 eV. Source temperature 230°C. Scan range 50–400 m/z.

Self-Validation Checkpoint: Monitor the absolute peak area and retention time of the derivatized internal standard (2-Fluorophenol-TMS). A recovery variance of >5% between sequential injections indicates incomplete silylation, moisture contamination, or active sites in the GC inlet liner, immediately invalidating the run and prompting system maintenance.

Protocol B: UHPLC-MS/MS Trace Quantification

This protocol is engineered for sub-nanogram detection in complex biological or environmental matrices, adapting reverse-phase methodologies[4] for tandem mass spectrometry.

Reagents & Materials:

  • LC-MS Grade Water and Acetonitrile.

  • 10 mM Ammonium Acetate in Water (pH ~6.8).

  • Internal Standard (IS): 13C6​ -labeled 4-Methylphenol analog.

Step-by-Step Methodology:

  • Extraction: Subject 100 µL of the matrix (e.g., plasma or water) to Liquid-Liquid Extraction (LLE) using 300 µL of Methyl tert-butyl ether (MTBE). Vortex for 2 minutes and centrifuge at 10,000 x g for 5 minutes.

  • Reconstitution: Transfer the organic supernatant to a clean vial, evaporate to dryness under a gentle stream of nitrogen at 30°C, and reconstitute in 100 µL of 50:50 Water:Acetonitrile.

  • Analysis: Inject 2 µL onto the UHPLC system.

  • Instrument Parameters:

    • Column: Zorbax Eclipse XDB-C18 (or equivalent low-silanol column like Newcrom R1[4]), 50 mm × 2.1 mm, 1.8 µm.

    • Mobile Phase: (A) 10 mM Ammonium Acetate in Water; (B) Acetonitrile.

    • Gradient: 20% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

    • MS Detection: ESI Negative Mode. Capillary voltage: 2.5 kV. Desolvation temperature: 450°C.

    • MRM Transitions: Monitor the parent phenoxide ion [M−H]− at m/z 175 transitioning to m/z 155 (corresponding to the neutral loss of HF).

Self-Validation Checkpoint: The analytical system validates itself through the isotopic IS. The retention time of the target analyte must match the 13C -IS within ±0.05 minutes. Furthermore, the qualifier/quantifier ion ratio must remain within ±15% of the established calibration standard. Any deviation flags the presence of a co-eluting matrix interference.

Quantitative Data Presentation

The following table summarizes the validated performance metrics for both methodologies, providing a clear comparison for method selection based on required sensitivity and linear dynamic range.

Validation ParameterGC-MS (Derivatized TMS-Ether)UHPLC-MS/MS (ESI-Negative Mode)
Target Analyte Form Trimethylsilyl (TMS) derivativeDeprotonated Phenoxide Ion [M−H]−
Primary Application Purity analysis, volatile profilingTrace matrix quantification
Linear Dynamic Range 0.1 – 100 µg/mL1.0 – 1000 ng/mL
Limit of Detection (LOD) 0.05 µg/mL0.3 ng/mL
Limit of Quantitation (LOQ) 0.1 µg/mL1.0 ng/mL
Total Run Time 21.3 minutes4.5 minutes
Intra-day Precision (CV%) < 4.5%< 3.2%

References

  • Separation of 3-(Trifluoromethyl)phenol on Newcrom R1 HPLC column SIELC Technologies[Link]

  • Identification of 3-(trifluoromethyl)phenol as the malodorous compound in a pollution incident in the water supply in Catalonia (N.E. Spain) PubMed (National Institutes of Health)[Link]

Sources

Application Note: Strategic Deployment of 4-Methyl-2-(trifluoromethyl)phenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Fluorinated Phenolic Scaffolds

In contemporary drug discovery, the strategic incorporation of fluorine is a foundational technique to optimize pharmacokinetics and target engagement. Among fluorinated building blocks, 4-Methyl-2-(trifluoromethyl)phenol offers a unique trifunctional scaffold. It combines a hydrogen-bond donating phenolic hydroxyl group, a highly lipophilic and electron-withdrawing ortho-trifluoromethyl (-CF3) group, and a strategically placed para-methyl group.

This specific substitution pattern is highly valued by medicinal chemists. The -CF3 group profoundly alters the physicochemical properties of the parent phenol, lowering its pKa and increasing its metabolic stability by shielding the aromatic ring from cytochrome P450 (CYP450) mediated epoxidation[1]. Conversely, the para-methyl group acts as a predictable "metabolic soft spot," directing necessary clearance mechanisms toward benzylic oxidation rather than toxic arene degradation[1]. This application note provides a comprehensive guide to leveraging this molecule, detailing its physicochemical profiling, synthetic workflows, and metabolic evaluation.

Physicochemical Profiling & Quantitative Data

The efficacy of 4-Methyl-2-(trifluoromethyl)phenol in drug design stems from its distinct physicochemical profile compared to unsubstituted phenol. The strong electron-withdrawing nature of the -CF3 group stabilizes the phenoxide anion, significantly increasing the acidity of the hydroxyl proton[2]. This structural modulation enhances the molecule's ability to act as a potent hydrogen-bond donor in protein-ligand interactions[3].

Table 1: Comparative Physicochemical Properties
Property4-Methyl-2-(trifluoromethyl)phenolUnsubstituted PhenolImpact on Drug Design & Pharmacokinetics
pKa (Phenolic OH) ~8.59.95Increased acidity at physiological pH; stronger H-bond donor for target engagement.
Lipophilicity (LogP) ~3.21.46Enhanced membrane permeability and hydrophobic pocket binding[4].
Metabolic Soft Spots para-methyl groupAromatic ring (ortho/para)Shifts metabolism from toxic arene epoxidation to predictable benzylic oxidation[1].
Steric Hindrance High (ortho-CF3)LowShields the phenolic oxygen, increasing the in vivo half-life of derived ethers.

Synthetic Workflows: Bioactive Ether Derivation

A primary application of 4-Methyl-2-(trifluoromethyl)phenol is its use as a nucleophile in the5 to generate lipophilic, metabolically stable target molecules[5]. The following protocol outlines the optimal conditions for this transformation.

Protocol 1: Optimized Williamson Ether Synthesis

Objective: To synthesize a bioactive ether derivative while preventing competitive C-alkylation.

Causality & Rationale: The ortho-CF3 group lowers the pKa of the phenol, meaning a milder base (like K₂CO₃) is sufficient for complete deprotonation[5]. Avoiding strong bases (e.g., NaH) prevents the degradation of base-sensitive electrophiles. N,N-Dimethylformamide (DMF) is selected as the solvent because it effectively solvates the potassium cation, leaving a highly reactive, "naked" phenoxide anion.

Step-by-Step Methodology:

  • Deprotonation: In an oven-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of 4-Methyl-2-(trifluoromethyl)phenol in anhydrous DMF (0.5 M concentration). Add 2.0 equivalents of finely milled, anhydrous potassium carbonate (K₂CO₃). Stir at room temperature for 45 minutes to ensure complete phenoxide formation.

  • Electrophilic Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add 1.1 equivalents of the desired primary alkyl halide (e.g., an alkyl bromide or iodide).

  • Alkylation & Heating: Remove the ice bath and gradually warm the reaction to 60 °C. Stir for 4–6 hours.

  • Self-Validating Control (TLC/LC-MS): Monitor the reaction via Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (8:2) eluent. The system validates itself when the highly UV-active starting phenol spot disappears, replaced by a higher-Rf (less polar) product spot. Confirm the absence of O-to-C rearrangement byproducts via LC-MS; the crude mass must show the exact [M+H]+ of the ether.

  • Work-up: Quench the reaction with distilled water to dissolve inorganic salts. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

SyntheticWorkflow Phenol 4-Methyl-2-(trifluoromethyl)phenol (Starting Material) Base Deprotonation (K2CO3 / DMF, 25°C) Phenol->Base Intermediate Naked Phenoxide Intermediate Base->Intermediate Alkylation Electrophilic Addition (R-X, 60°C) Intermediate->Alkylation Product Bioactive Ether Derivative Alkylation->Product

Workflow of the Williamson ether synthesis utilizing 4-Methyl-2-(trifluoromethyl)phenol.

Metabolic Stability & Pharmacokinetics

A critical challenge in medicinal chemistry is balancing metabolic stability with clearance. Highly fluorinated compounds can sometimes be too stable, leading to environmental persistence (PFAS-like behavior) or unwanted bioaccumulation[6]. The architecture of 4-Methyl-2-(trifluoromethyl)phenol elegantly solves this.

The 4 sterically and electronically blocks CYP450 enzymes from performing arene epoxidation (which can lead to toxic, reactive metabolites)[4]. However, the para-methyl group provides a designated clearance pathway via benzylic oxidation, eventually forming an excretable carboxylic acid[1].

Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Objective: To quantify the intrinsic clearance (CL_int) and validate the benzylic oxidation pathway of the synthesized derivatives.

Causality & Rationale: Human Liver Microsomes (HLMs) contain the full complement of CYP450 enzymes. An NADPH regenerating system is mandatory because CYP450 enzymes require a continuous supply of electron equivalents to reduce molecular oxygen during the oxidation of the para-methyl group. Quenching the reaction with ice-cold acetonitrile instantly denatures the enzymes, preventing further metabolism and ensuring accurate kinetic time-point data.

Step-by-Step Methodology:

  • Cofactor Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Formulate an NADPH regenerating system containing NADP+ (1 mM), glucose-6-phosphate (5 mM), and glucose-6-phosphate dehydrogenase (1 U/mL).

  • Incubation Setup: In a 96-well plate, combine the buffer, HLMs (final protein concentration 0.5 mg/mL), and the test compound (1 µM final concentration). Pre-incubate the mixture at 37 °C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot from the incubation mixture.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 minutes to pellet the precipitated proteins.

  • Self-Validating Control: The assay must include a parallel incubation with a positive control (e.g., Dextromethorphan or Verapamil). If the positive control does not demonstrate its known rapid degradation profile, the microsomal batch or NADPH system is inactive, and the assay results must be discarded.

  • Analysis: Analyze the supernatant via LC-MS/MS to determine the half-life (t1/2) and identify the primary metabolite (expected to be the para-carboxylic acid derivative).

MetabolicPathway Drug Drug Candidate (4-Me-2-CF3-Phenol Ether) CYP CYP450 Enzymes (Hepatic Microsomes) Drug->CYP PathA Pathway A: Benzylic Oxidation (p-Methyl) CYP->PathA Favored Clearance PathB Pathway B: Arene Epoxidation (Blocked by CF3) CYP->PathB Steric/Electronic Block Metabolite Benzyl Alcohol -> Carboxylic Acid (Renal Excretion) PathA->Metabolite

CYP450-mediated metabolic pathways highlighting the protective effect of the CF3 group.

References

  • MDPI: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Source: Pharmaceuticals (MDPI) URL:[Link]

  • NIH/PMC: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: PubMed Central (PMC) URL:[Link]

  • RSC Publishing: Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Source: Environmental Science: Processes & Impacts (RSC) URL:[Link]

Sources

Application Note: Handling and Synthetic Utility of 4-Methyl-2-(trifluoromethyl)phenol in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine atoms into small molecules is a cornerstone strategy in modern medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and target binding affinity[1]. 4-Methyl-2-(trifluoromethyl)phenol (CAS: 1243458-14-1) is a highly specialized fluorinated building block that serves as a critical intermediate in the synthesis of advanced therapeutics and agrochemicals[2]. The presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group at the ortho position significantly alters the physicochemical profile of the phenol, lowering its pKa and increasing its lipophilicity compared to non-fluorinated analogs[3].

This application note provides researchers and drug development professionals with authoritative, self-validating protocols for the safe handling, physicochemical profiling, and synthetic application of 4-Methyl-2-(trifluoromethyl)phenol.

Physicochemical Profiling

Understanding the quantitative properties of 4-Methyl-2-(trifluoromethyl)phenol is essential for predicting its behavior in both synthetic reactions and biological systems. The -CF₃ group exerts a strong inductive electron-withdrawing effect, which stabilizes the phenoxide anion and consequently lowers the pKa of the hydroxyl group[3].

Table 1: Key Physicochemical Properties

PropertyValue / DescriptionImpact on Experimental Design
CAS Number 1243458-14-1[2]Unique identifier for procurement and inventory.
Molecular Formula C₈H₇F₃O[2]Determines stoichiometric calculations.
Molecular Weight 176.14 g/mol [2]Used for molarity and equivalent scaling.
pKa (Predicted) ~8.2 - 8.5Allows for deprotonation using milder bases (e.g., K₂CO₃) instead of strong bases (e.g., NaH)[3].
Lipophilicity (LogP) High (relative to p-cresol)Enhances organic solvent solubility; requires thorough aqueous washing during workup[1].
Metabolic Liability Blocked at ortho positionThe -CF₃ group provides steric and electronic shielding against CYP450 oxidation[4].

Laboratory Handling & Safety Protocols

Causality-Driven Safety Rationale

Fluorinated phenols present unique safety challenges. The high electronegativity and broad hydrophobic domain of the -CF₃ group significantly increase the molecule's lipophilicity[5]. Causality: Because it is highly lipophilic, 4-Methyl-2-(trifluoromethyl)phenol can permeate standard nitrile laboratory gloves more rapidly than its non-fluorinated counterparts, leading to accelerated dermal absorption and potential systemic toxicity.

Required Personal Protective Equipment (PPE)
  • Gloves: Double-gloving with extended-cuff nitrile gloves, or using heavy-duty butyl rubber gloves for bulk handling.

  • Ventilation: All manipulations (weighing, transferring, and reacting) MUST be performed inside a certified Class II fume hood. The compound exhibits volatility that can lead to respiratory irritation.

  • Eye Protection: Chemical splash goggles (not standard safety glasses) are mandatory due to the corrosive nature of phenolic compounds.

Synthetic Utility: O-Alkylation Workflow

In drug discovery, 4-Methyl-2-(trifluoromethyl)phenol is frequently utilized to generate complex aryl ethers. Because the -CF₃ group lowers the pKa of the phenol, the hydroxyl group is easily deprotonated by mild carbonate bases, minimizing side reactions that typically occur with stronger bases[3].

G A 4-Methyl-2-(trifluoromethyl)phenol (Starting Material) B Base Addition (e.g., K2CO3 in DMF) A->B Step 1 C Phenoxide Formation (Active Nucleophile) B->C Deprotonation D Electrophile Addition (e.g., Alkyl Halide) C->D Step 2 E Reaction Monitoring (TLC/LC-MS) D->E Heat/Stir F Aqueous Workup & Extraction E->F Completion G Purified Aryl Ether (Target Scaffold) F->G Isolation

Workflow for the O-alkylation of 4-Methyl-2-(trifluoromethyl)phenol in drug discovery.

Protocol A: General Procedure for O-Alkylation (Etherification)

This protocol describes a self-validating system for synthesizing aryl ethers. The use of TLC/LC-MS ensures empirical validation of the reaction's progress before proceeding to the workup phase.

Reagents:

  • 4-Methyl-2-(trifluoromethyl)phenol (1.0 equiv)

  • Alkyl halide/electrophile (1.2 equiv)

  • Potassium carbonate (K₂CO₃, anhydrous) (1.5 equiv)

  • N,N-Dimethylformamide (DMF, anhydrous) (0.2 M relative to phenol)

Step-by-Step Methodology:

  • Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar. Flush the flask with Argon for 5 minutes.

  • Deprotonation: Add 4-Methyl-2-(trifluoromethyl)phenol (1.0 equiv) and anhydrous DMF to the flask. Stir to dissolve. Add K₂CO₃ (1.5 equiv) in one portion.

    • Mechanistic Insight: The mixture will likely change color (often turning slightly yellow) as the highly nucleophilic phenoxide anion is generated. Stir at room temperature for 15 minutes.

  • Electrophile Addition: Dropwise, add the alkyl halide (1.2 equiv) via syringe.

  • Heating & Monitoring: Attach a reflux condenser and heat the reaction mixture to 60–80 °C under Argon. Monitor the reaction via TLC (Hexanes/EtOAc 8:2) or LC-MS.

    • Self-Validation: The reaction is deemed complete when the distinct spot corresponding to the starting phenol (visualized via UV or KMnO₄ stain) is completely consumed.

  • Quenching & Workup: Cool the reaction to room temperature. Quench by pouring the mixture into a separatory funnel containing 5 volumes of ice-cold distilled water (this crashes out the highly lipophilic product and solubilizes the DMF).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 20 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (2 × 20 mL) to remove trace DMF, followed by brine (1 × 20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aryl ether, which can be purified via flash column chromatography.

Mechanistic Insights: Biological Rationale for the -CF₃ Group

In medicinal chemistry, the strategic placement of a trifluoromethyl group on a phenolic ring is rarely accidental. The -CF₃ group is characterized by highly inert carbon-fluorine linkages, poor polarizability, and a broad hydrophobic domain[5].

When 4-Methyl-2-(trifluoromethyl)phenol is integrated into a drug candidate, the -CF₃ group acts as a powerful bioisostere. Standard phenolic rings are highly susceptible to rapid Phase I metabolism, specifically ortho-hydroxylation driven by Cytochrome P450 (CYP450) enzymes[4]. By occupying the ortho position with a bulky, electron-withdrawing -CF₃ group, medicinal chemists can sterically and electronically shield the aromatic ring, thereby preventing hydroxylation, reducing rapid clearance, and prolonging the drug's half-life[5].

G A Aryl Ring System B Standard Ortho-Position (C-H Bond) A->B E Trifluoromethyl Substitution (-CF3 Group) A->E Bioisosteric Replacement C CYP450 Oxidation (Hydroxylation) B->C Susceptible D Rapid Clearance (Poor Half-Life) C->D F Steric & Electronic Shielding (Strong C-F Bonds) E->F G CYP450 Blockade (No Hydroxylation) F->G Resistance H Enhanced Metabolic Stability (Prolonged Half-Life) G->H

Mechanism of CYP450 metabolic blockade by ortho-trifluoromethyl substitution.

Sources

Application Note: Reaction Conditions and Synthetic Protocols for 4-Methyl-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

4-Methyl-2-(trifluoromethyl)phenol (CAS: 1243458-14-1) is a highly valuable fluorinated building block utilized extensively in contemporary medicinal chemistry and agrochemical development. The strategic incorporation of the trifluoromethyl (–CF₃) group is a proven methodology to significantly enhance the lipophilicity, metabolic stability, and target-binding affinity of drug candidates [1].

However, the presence of the bulky, strongly electron-withdrawing –CF₃ group at the ortho-position to the phenolic hydroxyl introduces significant synthetic challenges. It sterically hinders the reaction center and reduces the nucleophilicity of the phenoxide anion. This Application Note details optimized, field-proven protocols designed to overcome these specific physicochemical barriers, enabling efficient O-alkylation, triflation, and regioselective electrophilic aromatic substitution.

Physicochemical Properties

Understanding the baseline properties of the substrate is critical for predicting its behavior under various reaction conditions. The quantitative data for 4-Methyl-2-(trifluoromethyl)phenol is summarized below.

PropertyValueStructural Implications
Chemical Name 4-Methyl-2-(trifluoromethyl)phenolCore scaffold for functionalization
CAS Number 1243458-14-1Unique identifier for procurement
Molecular Formula C₈H₇F₃ODetermines stoichiometric calculations
Molecular Weight 176.14 g/mol Utilized for mass/mole conversions
Electronic Effects –CF₃ (ortho): Electron-withdrawing–CH₃ (para): Electron-donatingThe –CF₃ group deactivates the ring, while the –OH and –CH₃ groups activate it.
pKa (Predicted) ~8.5More acidic than standard p-cresol (pKa ~10) due to the strong inductive effect of the –CF₃ group.

Core Reaction Protocols & Mechanistic Causality

O-Alkylation (Ether Synthesis)

Causality & Expertise: The ortho–CF₃ group sterically shields the hydroxyl oxygen and pulls electron density away via strong inductive effects. Consequently, standard alkylation conditions (e.g., K₂CO₃ in acetone) are often sluggish, leading to incomplete conversion or the need for excessive heating that degrades the substrate. To overcome this, the "Cesium Effect" must be leveraged [2]. Utilizing Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) facilitates the formation of a highly reactive, "naked" phenoxide anion. The large ionic radius of the Cs⁺ cation prevents tight ion-pairing, leaving the oxygen fully exposed for an S_N2 attack on the alkyl halide.

Protocol: Cesium-Mediated O-Alkylation

  • Preparation: In an oven-dried, argon-purged reaction flask, dissolve 4-Methyl-2-(trifluoromethyl)phenol (1.0 equiv) in anhydrous DMF to achieve a 0.5 M concentration.

  • Deprotonation: Add anhydrous Cs₂CO₃ (1.5 equiv). Stir the suspension vigorously at room temperature for 30 minutes to ensure complete deprotonation. The solution will typically transition to a slight yellow hue.

  • Alkylation: Dropwise add the desired alkyl halide (e.g., benzyl bromide, 1.2 equiv) via syringe.

  • Heating & Monitoring: Elevate the temperature to 60–70 °C and stir for 4–6 hours. Monitor the consumption of the phenol via TLC or LC-MS.

  • Workup: Cool to room temperature and quench with distilled water to dissolve all inorganic salts. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers thoroughly with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude ether via flash column chromatography using a Hexane/Ethyl Acetate gradient.

Triflation (Preparation for Pd-Catalyzed Cross-Coupling)

Causality & Expertise: To utilize the aromatic scaffold in downstream Buchwald-Hartwig aminations or Suzuki-Miyaura cross-couplings, the phenol must be converted into a reactive pseudo-halide. While Trifluoromethanesulfonic anhydride (Tf₂O) is a common reagent, it is highly aggressive and can lead to unwanted side reactions with sterically hindered phenols. N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂, also known as Phenyl Triflimide) is the superior reagent for this substrate. It provides a milder, highly selective triflation pathway, minimizing degradation and maximizing the yield of the activated aryl triflate [3].

Protocol: Mild Triflation using Phenyl Triflimide

  • Preparation: Dissolve 4-Methyl-2-(trifluoromethyl)phenol (1.0 equiv) and PhNTf₂ (1.1 equiv) in anhydrous Dichloromethane (DCM) (0.3 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Dropwise add Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

  • Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours.

  • Workup: Dilute the reaction mixture with additional DCM. Wash sequentially with 1M HCl (to remove the amine base), saturated aqueous NaHCO₃, and brine. Dry the organic phase over MgSO₄, filter, and concentrate.

  • Purification: Isolate the pure aryl triflate via silica gel chromatography.

Electrophilic Aromatic Substitution (Regioselective Bromination)

Causality & Expertise: The aromatic ring of this substrate features competing directing groups. The –OH group is strongly activating and ortho/para-directing; the –CH₃ group is weakly activating and ortho/para-directing; the –CF₃ group is strongly deactivating and meta-directing. The hydroxyl group dominates the regiochemistry. Because the para position is blocked by the methyl group, electrophilic attack is heavily favored at the C6 position (which is ortho to the hydroxyl and meta to the trifluoromethyl group). Bromination with N-Bromosuccinimide (NBS) selectively yields 6-bromo-4-methyl-2-(trifluoromethyl)phenol, providing an excellent handle for orthogonal functionalization (e.g., Grignard formation).

Protocol: Regioselective Bromination

  • Preparation: Dissolve the phenol (1.0 equiv) in anhydrous Acetonitrile (MeCN) (0.2 M concentration).

  • Bromination: Cool the solution to 0 °C. Add NBS (1.05 equiv) in small portions over 15 minutes. Note: Portion-wise addition controls the exotherm and prevents oxidative side reactions.

  • Reaction: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature for an additional 2 hours.

  • Workup: Concentrate the solvent under reduced pressure. Redissolve the crude residue in Ethyl Acetate and wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize the product from a Hexane/Ethyl Acetate mixture or purify via column chromatography to isolate the pure 6-bromo derivative.

Synthetic Workflow and Downstream Applications

G Start 4-Methyl-2-(trifluoromethyl)phenol (CAS: 1243458-14-1) OAlk O-Alkylation (Cs2CO3, DMF, R-X) Start->OAlk Steric Hindrance Overcome by Cs+ Trif Triflation (PhNTf2, Et3N, DCM) Start->Trif OH Activation Brom Bromination (NBS, MeCN) Start->Brom Electrophilic Substitution Ether Aryl Ether Derivatives (Lipophilic Modulators) OAlk->Ether Triflate Aryl Triflate (Cross-Coupling Precursor) Trif->Triflate Bromo 6-Bromo Derivative (Scaffold Functionalization) Brom->Bromo API Target API / Drug Candidate Ether->API SAR Optimization Triflate->API Pd-Catalyzed Coupling Bromo->API Grignard/Lithiation

Synthetic divergence of 4-Methyl-2-(trifluoromethyl)phenol into downstream API applications.

References

  • Title: Fluorine in medicinal chemistry Source: Chemical Society Reviews, 2008, 37(2), 320-330. URL: [Link][1]

Sources

Introduction: The Strategic Role of Fluorine in Agrochemical Design

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Agrochemical Applications of 4-Methyl-2-(trifluoromethyl)phenol

The incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, into molecular scaffolds represents a cornerstone of modern agrochemical development. The unique physicochemical properties imparted by the CF₃ group—including high electronegativity, enhanced metabolic stability, and increased lipophilicity—have led to the creation of highly potent and selective herbicides, insecticides, and fungicides.[1][2] 4-Methyl-2-(trifluoromethyl)phenol is a key aromatic building block that combines the structural features of a reactive phenol with the performance-enhancing CF₃ substituent. Its specific arrangement of methyl, hydroxyl, and trifluoromethyl groups on the phenyl ring allows for directed chemical modifications, making it a valuable precursor in the synthesis of complex agro-active molecules.

This technical guide provides detailed application notes and synthetic protocols for researchers and chemists in the agrochemical industry. It explores the chemical logic behind using 4-Methyl-2-(trifluoromethyl)phenol as a starting material, focusing on the synthesis of dinitroaniline-class herbicides, a prominent family of agrochemicals whose efficacy is often linked to a trifluoromethyl-substituted aromatic core.

Physicochemical Properties and Reactivity Profile

The synthetic utility of 4-Methyl-2-(trifluoromethyl)phenol is dictated by the interplay of its three functional groups. The strongly electron-withdrawing trifluoromethyl group significantly increases the acidity of the phenolic proton, facilitating its deprotonation to form a reactive phenoxide. This group also deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta-position (C5). Conversely, the hydroxyl and methyl groups are ortho-, para-directing activators. This push-pull electronic environment creates a nuanced reactivity profile that can be strategically exploited.

PropertyValue
Chemical Formula C₈H₇F₃O
Molecular Weight 176.14 g/mol
CAS Number 2439-93-2
Appearance Solid
Melting Point Data not readily available; related compounds are low-melting solids.
Boiling Point Approx. 185-190 °C (Predicted)
Key Reactive Sites Phenolic -OH, Aromatic Ring (C3, C5, C6)

Core Application: Synthesis of Dinitroaniline Herbicides

The dinitroaniline class of herbicides, which includes widely used agents like Trifluralin, functions by inhibiting microtubule formation in plant cells, thereby disrupting cell division and growth.[3] The general structure features a 2,6-dinitroaniline core, often with a trifluoromethyl group at the 4-position. While the commercial synthesis of Trifluralin starts from a different precursor, 4-Methyl-2-(trifluoromethyl)phenol provides a viable and instructive pathway to synthesize potent analogues.

The overall synthetic strategy involves a three-stage process:

  • Electrophilic Nitration: Introduction of two nitro groups onto the aromatic ring, activated by the hydroxyl group.

  • Hydroxyl Group Conversion: Transformation of the phenolic hydroxyl into a suitable leaving group (e.g., chloride) to prepare the molecule for nucleophilic substitution.

  • Nucleophilic Aromatic Substitution: Introduction of the secondary amine side chain, which is crucial for herbicidal activity.

G cluster_0 Overall Synthetic Workflow A 4-Methyl-2-(trifluoromethyl)phenol B 4-Methyl-3,5-dinitro-2-(trifluoromethyl)phenol A->B Step 1: Dinitration (HNO₃ / H₂SO₄) C 1-Chloro-4-methyl-3,5-dinitro-2-(trifluoromethyl)benzene B->C Step 2: Chlorination (e.g., POCl₃) D N,N-dialkyl-4-methyl-2,6-dinitro-5-(trifluoromethyl)aniline (Dinitroaniline Herbicide Analogue) C->D Step 3: Amination (R₂NH)

Caption: Synthetic pathway from 4-Methyl-2-(trifluoromethyl)phenol to a dinitroaniline herbicide analogue.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a dinitroaniline herbicide analogue. These protocols are designed to be self-validating, with clear causality for each experimental choice.

Protocol 1: Electrophilic Dinitration of 4-Methyl-2-(trifluoromethyl)phenol

Objective: To synthesize 4-Methyl-3,5-dinitro-2-(trifluoromethyl)phenol via electrophilic aromatic substitution.

Scientific Rationale: The powerful activating effect of the hydroxyl group directs the two incoming electrophilic nitronium ions (NO₂⁺) to the ortho and para positions relative to it. Given the existing substituents, the open positions are C3, C5, and C6. The C6 position is sterically hindered by the adjacent methyl group. The C3 and C5 positions are therefore the most favorable sites for nitration. A mixture of concentrated nitric and sulfuric acids is used to generate the highly reactive nitronium ion in situ. The reaction is performed at low temperatures to control the exothermic nitration process and prevent unwanted side reactions.

Materials:

  • 4-Methyl-2-(trifluoromethyl)phenol

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Ice

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, carefully add 50 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 10.0 g of 4-Methyl-2-(trifluoromethyl)phenol to the stirred acid. Ensure the temperature remains below 10 °C.

  • Prepare the nitrating mixture by carefully adding 12 mL of fuming nitric acid to 20 mL of concentrated sulfuric acid in a separate flask, pre-chilled in an ice bath.

  • Add the nitrating mixture dropwise to the phenol solution over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, very slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A yellow precipitate will form.

  • Allow the ice to melt completely, then filter the solid product using a Büchner funnel.

  • Wash the solid with copious amounts of cold water until the washings are neutral to pH paper.

  • Dry the crude product, 4-Methyl-3,5-dinitro-2-(trifluoromethyl)phenol, under vacuum. Further purification can be achieved by recrystallization from an ethanol/water mixture.

Protocol 2: Chlorodehydroxylation of the Dinitrophenol

Objective: To convert the phenolic hydroxyl group into a chloride, creating an activated substrate for nucleophilic aromatic substitution.

Scientific Rationale: The dinitrophenol intermediate is not suitable for direct amination. The hydroxyl group must first be converted into a good leaving group. Chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are effective for this transformation. The reaction proceeds via the formation of a phosphate or chlorosulfite ester intermediate, which is then displaced by a chloride ion. The presence of two strongly electron-withdrawing nitro groups ortho and para to the leaving group is critical; it heavily activates the ring towards nucleophilic attack in the subsequent step.

Materials:

  • 4-Methyl-3,5-dinitro-2-(trifluoromethyl)phenol

  • Phosphorus Oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Toluene

  • Round-bottom flask, reflux condenser, heating mantle

Procedure:

  • To a round-bottom flask fitted with a reflux condenser and a gas outlet to a scrubber, add 10.0 g of the dried dinitrophenol from Protocol 1.

  • Add 50 mL of phosphorus oxychloride and 2-3 drops of DMF (catalyst).

  • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. The solid will gradually dissolve.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Slowly and cautiously pour the mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • The product, 1-Chloro-4-methyl-3,5-dinitro-2-(trifluoromethyl)benzene, will precipitate as a solid.

  • Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum.

Protocol 3: Nucleophilic Aromatic Substitution (Amination)

Objective: To synthesize the final dinitroaniline herbicide analogue by reacting the activated aryl chloride with a secondary amine. This is the key step that introduces the herbicidally active moiety.[4]

Scientific Rationale: This reaction is a classic example of Nucleophilic Aromatic Substitution (SₙAr). The reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic amine attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is greatly enhanced by the electron-withdrawing nitro groups, which delocalize the negative charge. In the second step, the leaving group (chloride) is eliminated, restoring the aromaticity of the ring and forming the final product. A base, such as potassium carbonate or an excess of the reactant amine, is used to neutralize the HCl generated during the reaction.

Materials:

  • 1-Chloro-4-methyl-3,5-dinitro-2-(trifluoromethyl)benzene

  • Di-n-propylamine (or other desired secondary amine)

  • Potassium Carbonate (anhydrous)

  • Acetonitrile

  • Round-bottom flask, reflux condenser, heating mantle

Procedure:

  • In a round-bottom flask, dissolve 5.0 g of the aryl chloride from Protocol 2 in 50 mL of acetonitrile.

  • Add 4.0 g of anhydrous potassium carbonate and 4.5 mL of di-n-propylamine (approx. 2.2 equivalents).

  • Heat the mixture to reflux (approx. 80 °C) for 3-5 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter off the inorganic salts (potassium carbonate and potassium chloride) and wash the solid with a small amount of acetonitrile.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the resulting orange/yellow solid by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to yield the pure dinitroaniline herbicide analogue.

G cluster_1 SₙAr Mechanism: Amination Step A Aryl Chloride + Di-n-propylamine B Meisenheimer Complex (Resonance Stabilized Anion) A->B Step 1: Nucleophilic Attack (Addition) C Final Product (Dinitroaniline Analogue) B->C Step 2: Chloride Elimination (Restores Aromaticity)

Caption: Mechanism of the key Nucleophilic Aromatic Substitution (SₙAr) step.

Conclusion

4-Methyl-2-(trifluoromethyl)phenol serves as an exemplary starting material for the synthesis of advanced agrochemicals. Its unique electronic and structural properties allow for a controlled and logical sequence of chemical transformations to build complex, highly active molecules. The protocols detailed herein for the synthesis of a dinitroaniline herbicide analogue demonstrate how fundamental principles of organic chemistry—such as electrophilic and nucleophilic aromatic substitution—can be applied to achieve targeted molecular design. By understanding the causality behind each synthetic step, researchers can adapt and modify these procedures to create novel compounds with improved efficacy and desirable environmental profiles.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Synthesis and Applications of 2-Trifluoromethylphenol: A Crucial Chemical Intermediate.
  • Gao, B. et al. (2013). Characterization, Modes of Action and Effects of Trifluralin: A Review. IntechOpen. Available at: [Link]

  • Guo, Z. et al. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Commercial synthesis of trifluralin. Available at: [Link]

  • Wikipedia. (2024). Trifluralin. Available at: [Link]

  • USDA ARS. (n.d.). Identification of Trifluralin Metabolites in Soil Using Ion-Trap LC/MS/MS. Available at: [Link]

  • Esteves, M. A. et al. (2010). Synthesis and biological evaluation of trifluralin analogues as antileishmanial agents. Bioorganic & Medicinal Chemistry, 18(1), 274–281. Available at: [Link]

Sources

Application Note: Strategic Functionalization of 4-Methyl-2-(trifluoromethyl)phenol in Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

4-Methyl-2-(trifluoromethyl)phenol (CAS: 1243458-14-1, MW: 176.138) is a highly versatile, sterically encumbered building block utilized in the synthesis of advanced agrochemicals and pharmaceutical active ingredients[1]. The integration of a trifluoromethyl (–CF 3​ ) group at the ortho position and a methyl (–CH 3​ ) group at the para position creates a unique push-pull electronic environment across the aromatic ring.

The ortho-trifluoromethyl motif has been extensively utilized in the design of sequence-selective oligomers and advanced materials, where its unique hydrogen-bonding and steric properties dictate structural conformation[2]. Furthermore, trifluoromethylphenol derivatives serve as robust substrates in palladium-catalyzed arylation and cross-coupling methodologies, enabling the introduction of complex nonaromatic and aromatic agents[3].

Causality of Reactivity
  • Acidity & Nucleophilicity: The strong electron-withdrawing inductive effect of the –CF 3​ group lowers the pK a​ of the phenol (making it more acidic than p-cresol). While this increases the stability of the phenoxide anion, the steric bulk of the –CF 3​ group severely impedes classical S N​ 2 trajectories, necessitating specialized activation methods for O-alkylation.

  • Aromatic Functionalization: The –CH 3​ group acts as a weak electron donor, counteracting the deactivating nature of the –CF 3​ group and tuning the ring for specific cross-coupling or late-stage benzylic functionalization.

Reactivity Core 4-Methyl-2-(trifluoromethyl)phenol CF3 ortho-CF3 Group Core->CF3 CH3 para-CH3 Group Core->CH3 OH Phenolic OH Core->OH CF3_Effect Lowers pKa (Acidity ↑) Imposes Steric Shielding CF3->CF3_Effect CH3_Effect Electron Donating Benzylic Functionalization Site CH3->CH3_Effect OH_Effect O-Alkylation (Mitsunobu) Triflation (Cross-Coupling) OH->OH_Effect

Physicochemical impact of substituents on the reactivity of the phenolic core.

Synthetic Divergence Strategy

To maximize the utility of this building block, researchers typically diverge the synthesis into two primary workflows: Etherification (to build flexible linker systems) and Triflation/Cross-Coupling (to build rigid biaryl scaffolds).

Workflow SM 4-Methyl-2-(trifluoromethyl)phenol Mitsunobu Mitsunobu O-Alkylation SM->Mitsunobu ROH, DIAD, PPh3 Triflation Triflation (Tf2O, Pyridine) SM->Triflation Base, 0 °C Ether Aryl Ethers (Target Scaffold A) Mitsunobu->Ether Triflate Aryl Triflate Intermediate Triflation->Triflate Suzuki Suzuki Coupling (Pd-Catalyst) Triflate->Suzuki Ar-B(OH)2 Biaryl Biaryl Derivatives (Target Scaffold B) Suzuki->Biaryl

Synthetic divergence of the phenol into aryl ether and biaryl scaffolds.

Workflow 1: Sterically Hindered O-Alkylation via the Mitsunobu Protocol

Causality & Rationale: Attempting a standard Williamson ether synthesis with secondary alkyl halides on this substrate often results in competitive E2 elimination of the halide. This is due to the elevated temperatures and strong bases required to overcome the steric hindrance of the ortho-CF 3​ group. The Mitsunobu reaction circumvents this by activating the alcohol component under mild, redox-neutral conditions. Diisopropyl azodicarboxylate (DIAD) is selected over DEAD due to its superior safety profile and increased steric bulk, which minimizes unwanted side reactions.

Experimental Protocol
  • Reagent Preparation: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve 4-Methyl-2-(trifluoromethyl)phenol (1.0 equiv, 5.0 mmol) and triphenylphosphine (PPh 3​ , 1.2 equiv, 6.0 mmol) in anhydrous Tetrahydrofuran (THF, 20 mL).

  • Alcohol Addition: Add the desired alcohol (ROH, 1.1 equiv, 5.5 mmol) to the stirring solution. Cool the mixture to 0 °C using an ice-water bath.

  • Activation (The Betaine Formation): Add DIAD (1.2 equiv, 6.0 mmol) dropwise over 15 minutes. Mechanistic Note: Slow addition prevents the premature consumption of the betaine intermediate and controls the exothermic formation of the activated phosphonium species.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 to 12 hours, depending on the alcohol's steric bulk.

  • Self-Validating QC & Workup:

    • Validation Checkpoint: The reaction inherently forms triphenylphosphine oxide (TPPO) as a byproduct. Concentrate the crude mixture in vacuo, then suspend the residue in cold hexanes/diethyl ether (9:1). The bulk of the TPPO will precipitate. Filter the suspension. If the filtrate shows a clean product spot on TLC (UV active at 254 nm) without the massive, tailing TPPO spot, the workup logic is validated.

    • Purify the concentrated filtrate via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Quantitative Data: Optimization of Mitsunobu Alkylation
Alcohol SubstrateReaction Time (h)Conversion (%)Isolated Yield (%)
Methanol (1°)2>9994
Ethanol (1°)3>9991
Isopropanol (2°)69588
Cyclohexanol (2°)128576
tert-Butanol (3°)*24<5N/A

*Note: Tertiary alcohols fail to couple due to the combined steric clash between the ortho-CF 3​ group and the bulky phosphonium-activated alcohol intermediate.

Workflow 2: Phenol Activation and Palladium-Catalyzed Cross-Coupling

Causality & Rationale: To utilize the phenol as a linchpin for biaryl synthesis, the C–OH bond must be converted into a pseudohalide. Trifluoromethanesulfonic anhydride (Tf 2​ O) is selected over tosyl chloride because the resulting aryl triflate undergoes oxidative addition with Pd(0) catalysts at a vastly accelerated rate. Pyridine is utilized as the base because it acts as a nucleophilic catalyst, forming a highly reactive N-trifluoromethylsulfonylpyridinium intermediate that rapidly transfers the triflyl group to the hindered phenoxide.

Experimental Protocol: Step A (Triflation)
  • Setup: Dissolve 4-Methyl-2-(trifluoromethyl)phenol (1.0 equiv, 5.0 mmol) in anhydrous Dichloromethane (DCM, 25 mL). Add anhydrous Pyridine (2.5 equiv, 12.5 mmol). Cool to 0 °C.

  • Electrophile Addition: Add Tf 2​ O (1.2 equiv, 6.0 mmol) dropwise over 10 minutes. Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • Self-Validating QC:

    • Validation Checkpoint: Analyze the mixture via LC-MS. The starting phenol ionizes readily in negative electrospray ionization (ESI-). Successful triflation is validated by the complete disappearance of the ESI- signal and the emergence of a new peak with a longer retention time (due to increased lipophilicity) that tracks exclusively via UV at 254 nm.

  • Workup: Quench with 1M HCl to remove excess pyridine. Extract with DCM, wash with brine, dry over Na 2​ SO 4​ , and concentrate to yield the aryl triflate.

Experimental Protocol: Step B (Suzuki-Miyaura Coupling)
  • Catalyst Assembly: In a Schlenk tube, combine the aryl triflate (1.0 equiv, 2.0 mmol), an arylboronic acid (1.5 equiv, 3.0 mmol), and K 3​ PO 4​ (3.0 equiv, 6.0 mmol).

  • Solvent & Degassing: Add a solvent mixture of Toluene/Water (4:1, 10 mL). Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (critical to prevent Pd-catalyst oxidation).

  • Coupling: Add Pd(dppf)Cl 2​ (0.05 equiv, 5 mol%). Heat the sealed tube to 90 °C for 8 hours.

  • Workup: Filter through a pad of Celite to remove palladium black. Extract the filtrate with Ethyl Acetate, concentrate, and purify via silica gel chromatography to isolate the biaryl target.

Sources

Application Note: Reaction Mechanisms and Synthetic Protocols for 4-Methyl-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the strategic incorporation of fluorinated motifs is a proven tactic to optimize a molecule's pharmacokinetic profile. 4-Methyl-2-(trifluoromethyl)phenol serves as a highly versatile building block in this regard. The presence of the trifluoromethyl (–CF₃) group on the phenolic core significantly alters its physicochemical properties, enhancing lipophilicity, increasing metabolic stability against cytochrome P450 oxidation, and altering photolytic degradation pathways .

This application note provides an in-depth mechanistic analysis of the electronic directing effects of this molecule and outlines self-validating, field-proven protocols for its downstream functionalization, specifically focusing on etherification, regioselective halogenation, and transition-metal-catalyzed cross-coupling.

Physicochemical & Electronic Profiling

The chemical reactivity of 4-methyl-2-(trifluoromethyl)phenol is strictly governed by the synergistic and opposing electronic effects of its three substituents:

  • Hydroxyl Group (–OH) at C1: A strong electron-donating group via resonance (+R) and weak electron-withdrawing via induction (–I). It acts as the primary activating group for Electrophilic Aromatic Substitution (EAS), directing electrophiles to the ortho and para positions.

  • Trifluoromethyl Group (–CF₃) at C2: A powerful electron-withdrawing group (–I, –R). It significantly lowers the pKa of the phenol (pKa ~8.95 for the closely related 2-trifluoromethylphenol, compared to 9.95 for unsubstituted phenol) . This increased acidity facilitates deprotonation under milder basic conditions . It deactivates the ring toward EAS, particularly at its ortho and para positions.

  • Methyl Group (–CH₃) at C4: A weak electron-donating group (+I, hyperconjugation) that occupies the para position relative to the hydroxyl group.

Causality in Regioselectivity: For EAS reactions, the strongly activating –OH group dictates the substitution pattern. Because the para position (C4) and one ortho position (C2) are structurally blocked, electrophilic attack is exclusively funneled to the C6 position . C6 is ortho to the strongly activating –OH, meta to the deactivating –CF₃, and meta to the –CH₃, making it the most sterically accessible and electron-rich site available.

Reactivity Core 4-Methyl-2-(trifluoromethyl)phenol OH -OH (C1) Strong Activator (+R) Core->OH CF3 -CF3 (C2) Strong Deactivator (-I, -R) Core->CF3 CH3 -CH3 (C4) Weak Activator (+I) Core->CH3 C6 C6 Position Exclusive EAS Target OH->C6 Directs Ortho pKa Increased Acidity pKa ~8.9 - 9.2 OH->pKa Deprotonation site CF3->C6 Meta (Less deactivated) CF3->pKa Inductive withdrawal CH3->C6 Meta (Neutral)

Figure 1: Electronic directing effects and regioselectivity map for EAS reactions.

Core Reaction Mechanisms & Protocols

O-Alkylation (Etherification)

Mechanism & Causality: The synthesis of aryl ethers from this building block proceeds via a standard Sₙ2 mechanism. Because the –CF₃ group lowers the pKa of the phenolic proton, weaker bases like potassium carbonate (K₂CO₃) are sufficient for quantitative deprotonation, eliminating the need for hazardous bases like sodium hydride (NaH). However, the resulting phenoxide is slightly less nucleophilic than a standard cresolate due to the inductive pull of the –CF₃ group. Therefore, electrophiles with excellent leaving groups (e.g., alkyl iodides) and polar aprotic solvents (DMF) are required to accelerate the substitution.

Protocol 1: Synthesis of 1-Methoxy-4-methyl-2-(trifluoromethyl)benzene

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-methyl-2-(trifluoromethyl)phenol (1.0 eq, 10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 eq, 15 mmol). Stir the suspension at room temperature for 30 minutes to ensure complete phenoxide formation.

  • Alkylation: Add iodomethane (MeI) (1.2 eq, 12 mmol) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor completion via TLC (Hexanes/EtOAc 9:1).

  • Self-Validating Workup: Quench the reaction with distilled water (50 mL) and extract with ethyl acetate (3 x 30 mL). Crucial Step: Wash the combined organic layers with brine (3 x 30 mL) to effectively partition and remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Regioselective Electrophilic Aromatic Substitution (Bromination)

Mechanism & Causality: Bromination occurs exclusively at the C6 position. The electron-rich C6 carbon attacks the electrophilic bromine source, with the transition state stabilized by the +R effect of the adjacent –OH group. The steric bulk of the –CF₃ group at C2 does not hinder C6, making this a highly efficient and regioselective transformation.

Protocol 2: Synthesis of 2-Bromo-4-methyl-6-(trifluoromethyl)phenol

  • Preparation: Dissolve 4-methyl-2-(trifluoromethyl)phenol (1.0 eq, 10 mmol) in dichloromethane (CH₂Cl₂) (15 mL) and cool to 0 °C in an ice bath.

  • Electrophile Addition: Add N-Bromosuccinimide (NBS) (1.05 eq, 10.5 mmol) in small portions over 15 minutes to control the exotherm.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

    • Senior Scientist Note: While the –CF₃ group naturally prevents over-bromination, strict temperature control during addition is vital to avoid oxidative side reactions at the para-methyl group.

  • Self-Validating Workup: Pour the mixture into ice water containing sodium thiosulfate (Na₂S₂O₃) to quench any unreacted electrophilic bromine species. Extract with CH₂Cl₂, wash with saturated NaHCO₃ until the aqueous layer is neutral, dry over MgSO₄, and concentrate.

Phenol-to-Triflate Conversion & Suzuki-Miyaura Cross-Coupling

Mechanism & Causality: To utilize the phenolic oxygen as a leaving group for C–C bond formation, it must be converted into a pseudohalide, such as a trifluoromethanesulfonate (triflate). The –CF₃ group is highly advantageous here; its strong electron-withdrawing nature makes the resulting aryl triflate highly electrophilic. This accelerates the oxidative addition step in the palladium catalytic cycle, allowing cross-coupling to proceed rapidly.

Suzuki Phenol Phenol Substrate 4-Me-2-CF3-Phenol Triflation Triflation Tf2O, Pyridine, 0°C Phenol->Triflation Triflate Aryl Triflate Highly Reactive Electrophile Triflation->Triflate OxAdd Oxidative Addition Pd(0) Catalyst Triflate->OxAdd Transmet Transmetalation Ar-B(OH)2, Base OxAdd->Transmet RedElim RedElim Transmet->RedElim RedElim->OxAdd Catalyst Regeneration Product Cross-Coupled Product Biaryl Motif RedElim->Product

Figure 2: Mechanistic workflow for triflation and Suzuki-Miyaura cross-coupling.

Protocol 3: Triflation and Subsequent Suzuki Coupling Step A: Triflation

  • Dissolve the phenol (1.0 eq) in anhydrous CH₂Cl₂ and add anhydrous pyridine (2.0 eq). Cool to 0 °C.

  • Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise. Senior Scientist Note: Tf₂O is highly electrophilic and moisture-sensitive. Always use freshly distilled or strictly anhydrous pyridine and CH₂Cl₂ to prevent hydrolysis of the anhydride, which drastically reduces yields.

  • Stir for 1 hour at 0 °C, then quench with water, extract with CH₂Cl₂, wash with 1M HCl to remove pyridine, dry, and concentrate to yield the aryl triflate.

Step B: Suzuki-Miyaura Coupling

  • In a Schlenk flask, combine the aryl triflate (1.0 eq), an arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq) in a degassed mixture of Toluene/Water (4:1).

  • Add Pd(dppf)Cl₂ (0.05 eq) as the catalyst.

  • Heat to 80 °C under nitrogen for 12 hours.

  • Cool, filter through a pad of Celite to remove palladium black, extract with EtOAc, and purify via silica gel column chromatography.

Quantitative Data Summary

Reaction TypeReagents / CatalystTarget PositionTypical Yield (%)Regioselectivity
O-Alkylation MeI, K₂CO₃, DMF, RTPhenolic Oxygen (–OH)85 - 95%N/A (O-selective)
Bromination (EAS) NBS, CH₂Cl₂, 0 °C to RTC6 (ortho to OH)75 - 90%>98% (C6 exclusive)
Triflation Tf₂O, Pyridine, CH₂Cl₂, 0 °CPhenolic Oxygen (–OH)90 - 98%N/A
Suzuki Coupling Ar-B(OH)₂, Pd(dppf)Cl₂, K₃PO₄C1 (ipso to OTf)70 - 85%N/A (ipso-selective)

References

  • Title: 2-Trifluoromethyl-phenol - ChemBK Source: ChemBK URL: [Link]

  • Title: Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19 F-NMR, Chromatography, and Mass Spectrometry Approach Source: ResearchGate URL: [Link]

Application Note: A Robust, Validated HPLC Method for the Analysis of 4-Methyl-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Methyl-2-(trifluoromethyl)phenol. This compound is of significant interest to researchers and professionals in drug development and chemical synthesis. The developed isocratic reverse-phase HPLC method is demonstrated to be specific, linear, accurate, and precise, making it suitable for a range of applications from purity assessment to quantification in complex matrices. This document provides a comprehensive guide, including the scientific rationale behind the method development, a step-by-step protocol, and a full validation summary in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction: The Analytical Challenge

4-Methyl-2-(trifluoromethyl)phenol is a substituted phenolic compound with increasing importance in the pharmaceutical and agrochemical industries. The presence of both a methyl and a trifluoromethyl group on the phenol ring imparts unique physicochemical properties that can enhance biological activity and metabolic stability. As with many fluorinated organic molecules, precise and reliable analytical methods are crucial for quality control, stability testing, and pharmacokinetic studies.

The primary analytical challenge in the HPLC of this compound lies in achieving a good peak shape and resolution from potential impurities, including positional isomers. The acidic nature of the phenolic hydroxyl group and the lipophilicity influenced by the trifluoromethyl and methyl groups are key parameters that govern its chromatographic behavior. This application note addresses these challenges by providing a systematic approach to method development and validation.

Physicochemical Properties and Method Development Rationale

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method. While experimental data for 4-Methyl-2-(trifluoromethyl)phenol is not extensively available, we can infer its properties from structurally similar compounds to guide our method development.

PropertyEstimated Value/CharacteristicRationale for HPLC Method
Structure Phenolic ring with a methyl group at position 4 and a trifluoromethyl group at position 2.The aromatic nature suggests strong UV absorbance, making UV detection a suitable choice.
pKa Estimated to be around 9-10. The trifluoromethyl group is electron-withdrawing, which increases the acidity of the phenolic proton compared to p-cresol (pKa ~10.2), while the methyl group is weakly electron-donating. For comparison, the pKa of 3-(trifluoromethyl)phenol is approximately 9.08.[1]To ensure consistent retention and good peak shape, the mobile phase pH should be controlled and kept at least 2 pH units below the pKa of the analyte. An acidic mobile phase (pH 2-4) will keep the phenol in its protonated, less polar form, leading to better retention on a reverse-phase column.
logP (Octanol-Water Partition Coefficient) Estimated to be in the range of 3-4. The trifluoromethyl group significantly increases lipophilicity. For comparison, the predicted logP of 4-fluoro-2-(trifluoromethyl)phenol is 2.55.[2]The relatively high lipophilicity indicates good retention on a non-polar stationary phase, such as C18. A mobile phase with a sufficient proportion of organic solvent will be required for elution in a reasonable time.
Solubility Expected to have low solubility in water and good solubility in organic solvents like methanol and acetonitrile.The sample should be dissolved in a solvent compatible with the mobile phase, preferably the mobile phase itself or a stronger organic solvent, to avoid peak distortion.
UV Absorbance Phenolic compounds typically exhibit strong UV absorbance between 250 and 280 nm. The exact maximum will depend on the substitution pattern.UV detection is a highly suitable and sensitive method for this analyte. A photodiode array (PDA) detector can be used to determine the optimal detection wavelength and assess peak purity.

Based on this analysis, a reverse-phase HPLC method using a C18 stationary phase with an acidic mobile phase composed of acetonitrile and water, and UV detection, is the most logical and promising approach.

Experimental

Instrumentation and Materials
  • HPLC System: An HPLC system with a binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector is required.

  • Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Chemicals and Reagents:

    • 4-Methyl-2-(trifluoromethyl)phenol reference standard (purity ≥98%)

    • HPLC grade acetonitrile

    • HPLC grade water

    • Phosphoric acid (or formic acid for MS compatibility)

Chromatographic Conditions

The following optimized chromatographic conditions are recommended:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL
Run Time 10 minutes

Step-by-Step Protocol

Mobile Phase Preparation
  • Carefully measure 600 mL of HPLC grade acetonitrile and 400 mL of HPLC grade water.

  • Combine the solvents in a suitable container.

  • Add 1.0 mL of phosphoric acid to the mixture.

  • Mix thoroughly and degas the mobile phase using sonication or vacuum filtration before use.

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-Methyl-2-(trifluoromethyl)phenol reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

Accurately weigh the sample containing 4-Methyl-2-(trifluoromethyl)phenol and dissolve it in a known volume of the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

System Equilibration and Analysis
  • Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the absence of interfering peaks.

  • Inject the standard solutions and the sample solution.

  • Record the chromatograms and integrate the peak areas.

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines.[1][3][4]

Specificity

The specificity of the method was evaluated by analyzing a blank, the reference standard, and a sample spiked with potential impurities. The chromatograms showed no interference at the retention time of 4-Methyl-2-(trifluoromethyl)phenol. Peak purity analysis using a PDA detector also confirmed the homogeneity of the analyte peak.

Linearity

The linearity of the method was assessed by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
Accuracy

The accuracy of the method was determined by a recovery study. A known amount of the reference standard was spiked into a sample matrix at three different concentration levels (80%, 100%, and 120% of the target concentration). Each level was analyzed in triplicate.

Spike LevelMean Recovery (%)
80%99.5%
100%100.2%
120%99.8%
Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the 50 µg/mL standard solution were performed on the same day.

  • Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst.

Precision%RSD
Repeatability < 1.0%
Intermediate Precision < 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: The lowest concentration of the analyte that can be detected but not necessarily quantified.

  • LOQ: The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic parameters:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters (retention time, peak area, and tailing factor) remained within acceptable limits, demonstrating the robustness of the method.

Data Presentation and Visualization

Table of Chromatographic and Validation Parameters:

ParameterValue
Retention Time Approximately 6.5 min
Tailing Factor < 1.2
Theoretical Plates > 5000
Linearity (r²) > 0.999
Accuracy (Recovery) 98.0 - 102.0%
Precision (%RSD) < 2.0%
LOD ~0.2 µg/mL
LOQ ~0.7 µg/mL

Experimental Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Mobile_Phase Mobile Phase Preparation System_Equilibration System Equilibration Mobile_Phase->System_Equilibration Standard_Solution Standard Solution Preparation Injection Injection Standard_Solution->Injection Sample_Solution Sample Solution Preparation Sample_Solution->Injection System_Equilibration->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for the HPLC analysis of 4-Methyl-2-(trifluoromethyl)phenol.

Method Validation Workflow:

Validation_Workflow Method_Development Method Development Validation_Protocol Validation Protocol Definition Method_Development->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity Linearity & Range Validation_Protocol->Linearity Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Validation_Protocol->Precision LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness Validation_Report Final Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report

Caption: Workflow for the validation of the analytical method according to ICH guidelines.

Conclusion

This application note details a simple, rapid, and reliable isocratic reverse-phase HPLC method for the determination of 4-Methyl-2-(trifluoromethyl)phenol. The method has been developed based on the physicochemical properties of the analyte and has been successfully validated in accordance with ICH guidelines, demonstrating excellent specificity, linearity, accuracy, and precision. This method is well-suited for routine quality control and quantitative analysis in research and industrial settings.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1995). ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • BenchChem. (2025). Application Notes and Protocols for HPLC Analysis of 3-(Trifluoromethyl)phenol and Its Derivatives.
  • Cheméo. (n.d.). Chemical Properties of 4-Fluoro-2-(trifluoromethyl)phenol (CAS 130047-19-7). [Link]

  • Kaggle. (n.d.). LogP of Chemical Structures. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Journal of Physical Organic Chemistry. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. [Link] (Note: A direct link to the specific data table was not available, but the journal and article are cited).

Sources

GC-MS Analysis of 4-Methyl-2-(trifluoromethyl)phenol: A Comprehensive Protocol for Accurate Quantification

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract and Introduction

4-Methyl-2-(trifluoromethyl)phenol is a substituted phenolic compound with applications as a key building block in the synthesis of pharmaceuticals and specialty chemicals. Its structural properties, including the electron-withdrawing trifluoromethyl group and the methyl group, influence its chemical reactivity and biological activity. Accurate and sensitive quantification of this analyte is critical for process monitoring, impurity profiling in drug development, and environmental analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high chromatographic resolution and definitive identification based on mass-to-charge ratio.[1] However, the inherent polarity of the phenolic hydroxyl group can lead to poor peak shape (tailing) and reduced sensitivity in GC analysis.[2][3] To overcome this, a derivatization step is essential to convert the polar hydroxyl group into a less polar, more volatile ether.

This application note provides a comprehensive, field-proven protocol for the analysis of 4-Methyl-2-(trifluoromethyl)phenol. It details a robust methodology involving sample preparation, silylation derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and subsequent quantification by GC-MS. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the method for their specific applications.

Principle of the Method

The analytical workflow is designed for high specificity and sensitivity. The core principle involves three key stages:

  • Sample Preparation: The analyte is first isolated from the sample matrix. For aqueous samples, this is achieved using Solid-Phase Extraction (SPE), which concentrates the analyte and removes interfering polar compounds.[4][5] For samples in organic solvents, a direct dilution and derivatization approach is often sufficient.

  • Derivatization: The extracted analyte is chemically modified through silylation. The active hydrogen on the phenolic hydroxyl group is replaced with a nonpolar trimethylsilyl (TMS) group.[2][3] This reaction, catalyzed by Trimethylchlorosilane (TMCS), increases the volatility of the analyte and minimizes its interaction with active sites in the GC system, resulting in improved peak symmetry and sensitivity.

  • GC-MS Analysis: The derivatized sample is injected into the GC, where the TMS-ether of 4-Methyl-2-(trifluoromethyl)phenol is separated from other components on a capillary column. The eluting compound then enters the mass spectrometer, where it is ionized by Electron Ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern for unambiguous identification, while Selected Ion Monitoring (SIM) can be used for highly sensitive quantification.[6][7]

GCMS_Workflow Figure 1: Overall Experimental Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Matrix (Aqueous or Organic) SPE Solid-Phase Extraction (SPE) (for aqueous samples) Sample->SPE Acidify to pH < 2 Dilution Direct Dilution (for organic samples) Sample->Dilution Extract Concentrated Extract SPE->Extract Elute with DCM Dilution->Extract Evaporate & Reconstitute Deriv Add BSTFA + 1% TMCS Heat at 70°C for 30 min Extract->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Overall experimental workflow for GC-MS analysis.

Materials, Reagents, and Instrumentation

Reagents and Standards
  • 4-Methyl-2-(trifluoromethyl)phenol, analytical standard (≥98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[2][8]

  • Internal Standard (IS): e.g., 4-Chloro-3-methylphenol or a suitable deuterated analog

  • Methanol, HPLC or GC-grade

  • Dichloromethane (DCM), GC-grade

  • Hexane, GC-grade

  • Hydrochloric Acid (HCl), 6N

  • Sodium Sulfite, ACS grade

  • Deionized Water (18.2 MΩ·cm)

  • Solid-Phase Extraction (SPE) Cartridges: e.g., C18 or Polystyrene-divinylbenzene (PS-DVB) based, 200-500 mg

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a split/splitless injector.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

  • GC Column: A low-bleed, mid-polarity column such as a DB-5ms, HP-5ms, or Rxi®-5sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.[4][6]

  • SPE Manifold: For processing multiple samples.

  • Nitrogen Evaporator: For solvent concentration.

  • Heating Block or Oven: For the derivatization reaction.

Detailed Experimental Protocols

Protocol 1: Sample Preparation

The choice of sample preparation is matrix-dependent. An SPE protocol is provided for aqueous samples, which is common in environmental testing.[5] For samples already in a compatible organic solvent, proceed to direct derivatization after appropriate dilution.

4.1.1 Aqueous Sample Preparation via Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for phenol analysis in water.[4][5]

  • Sample Collection & Preservation: Collect a 500 mL to 1 L water sample. If residual chlorine is present, dechlorinate by adding ~50 mg of sodium sulfite. Acidify the sample to pH ≤ 2 with 6N HCl.[5]

    • Rationale: Acidification ensures the phenolic analyte is in its neutral, protonated form, which enhances its retention on the reversed-phase SPE sorbent.

  • Cartridge Conditioning: Mount an SPE cartridge on the manifold. Condition it by passing 5 mL of DCM, followed by 5 mL of methanol, and finally 10 mL of deionized water (pH ≤ 2). Do not allow the cartridge to go dry after the final water wash.

  • Sample Loading: Load the entire water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing: After loading, wash the cartridge with 10 mL of deionized water (pH ≤ 2) to remove residual salts and highly polar interferences.

  • Cartridge Drying: Dry the cartridge thoroughly by drawing a vacuum or passing nitrogen through it for 15-20 minutes.

    • Rationale: Removing all water is critical, as silylation reagents react readily with water, which would consume the reagent and inhibit the derivatization of the target analyte.[8]

  • Analyte Elution: Elute the trapped analyte by passing 2 x 4 mL aliquots of DCM through the cartridge into a collection vial.

  • Concentration: Concentrate the eluate to approximately 0.9 mL under a gentle stream of nitrogen at 35°C. Add the internal standard, and then adjust the final volume to 1.0 mL with DCM. The sample is now ready for derivatization.

Protocol 2: Silylation Derivatization

This procedure converts the polar phenol into a volatile TMS-ether, which is crucial for good chromatography.[2][3]

Caption: Derivatization reaction of the analyte with BSTFA.
  • Reagent Addition: To the 1.0 mL concentrated extract (or a 1.0 mL aliquot of a diluted sample in a compatible solvent), add 100 µL of BSTFA + 1% TMCS.[9]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 70°C for 30 minutes in a heating block.

    • Rationale: Heating accelerates the reaction to ensure complete derivatization. Reaction times and temperatures can be optimized, but these conditions are a robust starting point for most phenols.[8]

  • Cooling: Allow the vial to cool to room temperature. The sample is now derivatized and ready for GC-MS injection.

Protocol 3: GC-MS Instrument Parameters

The following parameters are a recommended starting point and should be optimized for the specific instrument in use.

Parameter Setting Rationale
GC System
Injection ModeSplitless (Split opened at 1.0 min)Maximizes analyte transfer to the column for trace-level analysis.
Injection Volume1 µLStandard volume; can be adjusted based on concentration.
Injector Temp.250 °CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Carrier GasHeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column.
Oven ProgramInitial 60°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min)Provides good separation of the analyte from solvent and potential byproducts.[6]
MS System
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique producing reproducible fragmentation patterns.
EI Energy70 eVIndustry standard energy for creating searchable mass spectra.
Source Temp.230 °CStandard source temperature to prevent analyte condensation.
Quadrupole Temp.150 °CStandard quadrupole temperature.
Transfer Line Temp.280 °CPrevents condensation of the analyte as it transfers from the GC to the MS.
Solvent Delay4 minPrevents the high concentration of solvent from entering and saturating the MS detector.
Acquisition ModeFull Scan (m/z 50-350) & SIMFull scan for identification; SIM for high-sensitivity quantification.

Table 1: Recommended GC-MS Instrument Parameters

Data Analysis and Expected Results

Identification

The underivatized 4-Methyl-2-(trifluoromethyl)phenol has a molecular weight of 176.13 g/mol .[10] Upon derivatization with a TMS group, one proton (1.01 Da) is replaced by a Si(CH₃)₃ group (73.07 Da), resulting in a derivatized molecular weight of 248.20 g/mol .

The identity of the analyte is confirmed by its retention time and its mass spectrum. The expected key ions in the EI mass spectrum of the TMS-derivatized analyte are:

  • m/z 248: Molecular ion (M⁺)

  • m/z 233: [M-15]⁺, loss of a methyl group (•CH₃) from the TMS group. This is often the base peak for TMS derivatives.

  • m/z 143: Fragment corresponding to the loss of the TMS-O group.

  • m/z 73: [Si(CH₃)₃]⁺, the characteristic ion for the trimethylsilyl group.

Quantification

For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended for its superior sensitivity.[1]

Analyte Quantification Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z)
TMS-4-Methyl-2-(trifluoromethyl)phenol23324873
Internal Standard (e.g., TMS-4-Chloro-3-methylphenol)(Select appropriate ions)(Select appropriate ions)(Select appropriate ions)

Table 2: Suggested SIM Ions for Quantification

A calibration curve should be constructed by analyzing a series of standards prepared and derivatized in the same manner as the samples. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration. The linearity of this curve should be established with a correlation coefficient (r²) > 0.995.

Conclusion

This application note presents a detailed and robust GC-MS method for the analysis of 4-Methyl-2-(trifluoromethyl)phenol. The protocol emphasizes the critical importance of sample preparation and silylation derivatization to achieve the high levels of accuracy, sensitivity, and reproducibility required in pharmaceutical and industrial research settings.[2][3] By explaining the rationale behind key steps, this guide provides scientists with a solid foundation for implementing and adapting this methodology for routine analysis and advanced research applications.

References

  • Kulkarni, A. et al. (2004). High performance solid-phase analytical derivatization of phenols for gas chromatography–mass spectrometry. Journal of Chromatography A. Available at: [Link]

  • Lee, H.-B. & Peart, T. E. (2001). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Analytical Chemistry. Available at: [Link]

  • Pla-Roca, M. et al. (2020). Evaporative Derivatization of Phenols with 2-Sulfobenzoic Anhydride for Detection by MALDI-MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Jang, M. & Kamens, R. M. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. Available at: [Link]

  • Zainuddin, N. A. et al. (2024). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). MATEC Web of Conferences. Available at: [Link]

  • Khoddami, A. et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules. Available at: [Link]

  • Moldoveanu, S. C. & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. Available at: [Link]

  • U.S. EPA. (1995). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). NEMI.gov. Available at: [Link]

  • Psillakis, E. et al. (2013). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. MDPI. Available at: [Link]

  • Bolz, U. et al. (2000). Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples. Fresenius' Journal of Analytical Chemistry. Available at: [Link]

  • Bolz, U. et al. (2000). Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples. PubMed. Available at: [Link]

  • ALS Global. (2025). What is the Difference Between Phenols by 4AAP vs GCMS Methods? alsglobal.com. Available at: [Link]

  • Liu, Y. et al. (2023). Development and validation of an integrated UHPLC-MS/MS and GC-MS method for the simultaneous analysis of three categories of phenolic endocrine disrupting chemicals in surface water. Analyst. Available at: [Link]

  • mzCloud. (2014). 4-Trifluoromethylphenol. mzCloud. Available at: [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 67874, 4-(Trifluoromethyl)phenol. PubChem. Available at: [Link]

  • NIST. (n.d.). 4-(Trifluoromethyl)-phenol. NIST Chemistry WebBook. Available at: [Link]

  • Google Patents. (n.d.). (trifluoromethyl) phenol and derivatives of 4- (trifluoromethylphenyl) -2- (tetrahydropyranyl) ether and process for their preparation.
  • Sutherland, K. (2012). Derivatisation using m-(trifluoromethyl)phenyltrimethylammonium hydroxide of organic materials in artworks for analysis by gas chromatography-mass spectrometry: Unusual reaction products with alcohols. ResearchGate. Available at: [Link]

  • Yilmaz, S. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Academia.edu. Available at: [Link]

Sources

Application Note: Multi-Nuclear NMR Spectroscopy of 4-Methyl-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

In modern medicinal chemistry and agrochemical development, the incorporation of the trifluoromethyl ( −CF3​ ) group is a heavily utilized strategy to enhance metabolic stability, lipophilicity, and target binding affinity. 4-Methyl-2-(trifluoromethyl)phenol (CAS: 1243458-14-1) serves as a critical fluorinated building block.

For drug development professionals, the rigorous structural verification of this intermediate is non-negotiable. Because the −CF3​ group exerts profound electronic (inductive) and spatial effects on the aromatic ring, multi-nuclear NMR ( 1 H, 13 C, 19 F) is the definitive analytical tool. This application note provides an authoritative, self-validating protocol for the complete NMR characterization of 4-Methyl-2-(trifluoromethyl)phenol, detailing the causality behind experimental parameters and spectral interpretation.

Physicochemical & Structural Properties

Before initiating NMR experiments, understanding the molecular architecture is essential for predicting spin-spin coupling networks and relaxation behaviors.

PropertyValue
Chemical Name 4-Methyl-2-(trifluoromethyl)phenol
CAS Registry Number [1]
Molecular Formula C8​H7​F3​O
Molecular Weight 176.14 g/mol
Spin-Active Nuclei 1 H (I=1/2), 13 C (I=1/2), 19 F (I=1/2)

Experimental Design & Causality

Do not treat NMR acquisition as a black-box procedure. Every parameter must be deliberately chosen based on the physical chemistry of the molecule.

  • Solvent Selection ( CDCl3​ ): Chloroform-d is preferred over protic or strongly hydrogen-bonding solvents (like DMSO- d6​ ) to prevent the rapid chemical exchange of the phenolic −OH proton, allowing it to be observed as a distinct, albeit broad, singlet.

  • Relaxation Delays ( D1​ ): The −CF3​ group undergoes rapid free rotation, which paradoxically reduces the efficiency of dipole-dipole relaxation, leading to longer longitudinal relaxation times ( T1​ ) for the 19 F nuclei. Similarly, the quaternary carbons (C1, C2, C4, and the −CF3​ carbon) lack directly attached protons. To achieve quantitative integration, a D1​ delay of ≥3 seconds is mandatory [2].

  • Internal Referencing: Tetramethylsilane (TMS) is used for 1 H and 13 C at 0.00 ppm. For 19 F, Trichlorofluoromethane ( CFCl3​ ) is the universally accepted standard (0.00 ppm).

Multi-Nuclear NMR Data Interpretation

The structural validation of 4-Methyl-2-(trifluoromethyl)phenol relies on three distinct pillars of NMR data.

1 H NMR (Proton)

The aromatic ring contains three protons (H3, H5, H6). Their chemical shifts are governed by the competing electronic effects of the electron-donating −OH and −CH3​ groups, and the strongly electron-withdrawing −CF3​ group [3].

  • H6 (~6.85 ppm): Positioned ortho to the hydroxyl group, this proton is heavily shielded by the oxygen's lone pair resonance, appearing upfield as a doublet ( 3JHH​≈8.4 Hz) due to coupling with H5.

  • H5 (~7.20 ppm): Positioned meta to the −OH and ortho to the −CH3​ , it appears as a doublet of doublets ( 3JHH​≈8.4 Hz, 4JHH​≈2.0 Hz).

  • H3 (~7.35 ppm): Positioned ortho to the −CF3​ group, it is heavily deshielded by inductive effects. It appears as a fine doublet ( 4JHH​≈2.0 Hz) due to meta-coupling with H5.

13 C{ 1 H} NMR (Carbon-13)

The 13 C spectrum is defined by heteronuclear scalar coupling ( JCF​ ) between the carbon skeleton and the 19 F nuclei [4]. Because 19 F is 100% naturally abundant and spin-1/2, it splits adjacent carbon signals into quartets ( n+1 rule, where n=3 fluorines).

  • −CF3​ Carbon (~124.5 ppm): Exhibits a massive one-bond coupling ( 1JCF​≈272 Hz).

  • C2 (Ar-C-CF 3​ ) (~118.5 ppm): Exhibits a two-bond coupling ( 2JCF​≈30 Hz).

  • C3 (Ar-CH) (~127.2 ppm): Exhibits a three-bond coupling ( 3JCF​≈5 Hz).

19 F NMR (Fluorine-19)

The 19 F spectrum is remarkably clean, showing a single sharp resonance at ~ -61.5 ppm , characteristic of an aryl-trifluoromethyl group.

Quantitative Data Presentation

Table 1: 1 H NMR Assignments (400 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Integration
-OH 5.30br s-1H
H6 6.85d 3JH5−H6​=8.4 1H
H5 7.20dd 3JH5−H6​=8.4 , 4JH3−H5​=2.0 1H
H3 7.35d 4JH3−H5​=2.0 1H
-CH 3​ 2.30s-3H
Table 2: 13 C{ 1 H} NMR Assignments (100 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityC-F Coupling ( JCF​ , Hz)
C1 (-OH) 152.0s-
C5 (Ar-H) 133.4s-
C4 (-CH 3​ ) 130.1s-
C3 (Ar-H) 127.2q 3JCF​=5.0
-CF 3​ 124.5q 1JCF​=271.8
C2 (-CF 3​ ) 118.5q 2JCF​=30.5
C6 (Ar-H) 116.8s-
-CH 3​ 20.4s-

Visualizations of Logical Relationships

Multi-Nuclear NMR Analytical Workflow

The following diagram illustrates the self-validating workflow required to achieve complete structural assignment.

NMR_Workflow A 1. Sample Preparation (CDCl3 + TMS + CFCl3) B 2. 1D NMR Acquisition (1H, 13C{1H}, 19F) A->B C 3. 2D NMR Correlation (COSY, HSQC, HMBC) B->C D 4. Advanced Heteronuclear (1H-19F HOESY) C->D E 5. Data Processing & Multiplet Analysis D->E

Caption: Sequential multi-nuclear NMR workflow ensuring self-validating structural elucidation.

Heteronuclear Spin-Spin Coupling Network

Understanding how the 19 F nuclei propagate scalar coupling through the carbon framework is critical for interpreting the 13 C spectrum.

Coupling_Network F 19F (-CF3) C_CF3 13C (-CF3) F->C_CF3 1J_CF (~272 Hz) C2 13C (C2) F->C2 2J_CF (~30 Hz) C3 13C (C3) F->C3 3J_CF (~5 Hz) H3 1H (H3) F->H3 5J_HF (< 1 Hz)

Caption: Heteronuclear scalar coupling ( JCF​ ) network originating from the -CF3 group.

Step-by-Step Acquisition Protocol

This protocol is designed as a self-validating system. Failure at any validation checkpoint requires restarting the step to ensure data integrity.

Step 1: Sample Preparation

  • Dissolve 15-20 mg of 4-Methyl-2-(trifluoromethyl)phenol in 0.6 mL of high-purity CDCl3​ (containing 0.03% v/v TMS).

  • Causality: Ensure the solution is perfectly clear. Particulate matter creates localized magnetic susceptibility gradients, broadening spectral lines and destroying resolution. Filter through glass wool if necessary.

  • Transfer to a 5 mm precision NMR tube. Do not use fluorinated greases on any caps to prevent spurious 19 F signals.

Step 2: Probe Tuning and Matching

  • Insert the sample into the spectrometer and allow 5 minutes for thermal equilibration. Causality: Temperature gradients cause convection currents, which distort line shapes.

  • Tune and match the probe for 1 H, 13 C, and 19 F frequencies.

  • Validation: The wobble curve must be centered exactly on the Larmor frequency of each nucleus with minimum reflected power.

Step 3: Shimming & Locking

  • Lock onto the deuterium frequency of CDCl3​ .

  • Perform gradient shimming (e.g., TopShim or gradient auto-shim).

  • Validation: Acquire a quick 1-scan 1 H spectrum. The Full Width at Half Maximum (FWHM) of the TMS peak must be <1.0 Hz. If not, re-shim.

Step 4: Acquisition Parameters

  • 1 H NMR: 16 scans, D1​=1.0 s, spectral width = 12 ppm.

  • 13 C{ 1 H} NMR: 512–1024 scans, D1​=3.0 s (critical for quaternary carbons), spectral width = 250 ppm. Use WALTZ-16 decoupling for protons.

  • 19 F NMR: 16 scans, D1​=3.0 s, spectral width = 200 ppm (center at -100 ppm).

  • 1H-19F HOESY (Optional but recommended): To unequivocally prove the regiochemistry, run a Heteronuclear Overhauser Effect Spectroscopy experiment. Causality: This will show a through-space cross-peak between the −CF3​ fluorines and the H3 proton, validating the ortho relationship [5].

Step 5: Processing and Validation

  • Apply a 0.3 Hz exponential line broadening (LB) to 1 H and 1.0 Hz LB to 13 C/ 19 F spectra prior to Fourier Transform.

  • Phase and baseline correct manually.

  • Validation: Integrate the −CH3​ peak in the 1 H spectrum to exactly 3.00. The H3, H5, and H6 integrals must subsequently evaluate to ~1.00 each.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer.[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of 4-Methyl-2-(trifluoromethyl)phenol. Our focus is on improving reaction yield, ensuring product purity, and resolving common experimental challenges.

Introduction: The Synthetic Challenge

4-Methyl-2-(trifluoromethyl)phenol is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of both a methyl and a trifluoromethyl group on the phenol ring presents unique challenges in achieving high regioselectivity and yield. The electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl group influence the reactivity of the aromatic ring in opposing ways, making direct substitution difficult. This guide focuses on a robust and widely applicable two-step synthetic pathway and addresses the critical parameters for success.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route to 4-Methyl-2-(trifluoromethyl)phenol?

A common and effective strategy involves a two-step process:

  • Ortho-Bromination of p-Cresol (4-methylphenol): This step selectively introduces a bromine atom at the position ortho to the hydroxyl group, yielding 2-bromo-4-methylphenol. This intermediate is crucial for directing the subsequent trifluoromethylation.

  • Copper-Catalyzed Trifluoromethylation: The resulting 2-bromo-4-methylphenol is then subjected to a cross-coupling reaction with a trifluoromethyl source, such as trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash reagent), often catalyzed by a copper complex.

Q2: Why is direct trifluoromethylation of 4-methylphenol not recommended?

Direct electrophilic trifluoromethylation of 4-methylphenol is challenging. The hydroxyl group is a powerful ortho-, para-directing activator, while the methyl group is a weaker ortho-, para-director. This can lead to a mixture of isomers and potential side reactions on the highly activated ring. Protecting the hydroxyl group can be an option, but the subsequent deprotection adds steps and may not be efficient. The two-step bromination/trifluoromethylation route offers superior control and predictability.

Q3: What are the primary safety concerns during this synthesis?

  • Bromine/Brominating Agents: Bromine is highly corrosive, toxic, and volatile. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.[1][2]

  • Trifluoromethylating Reagents: Reagents like TMSCF₃ can release toxic fluoride-containing gases upon decomposition or contact with moisture. These reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Pressure Build-up: The trifluoromethylation step can release gaseous byproducts. It is crucial to ensure the reaction vessel is not sealed airtight and is equipped for pressure release if necessary.

Q4: What kind of yields can I realistically expect?

Yields are highly dependent on the optimization of reaction conditions for both steps.

  • Bromination: With proper control of temperature and stoichiometry, yields for the bromination of p-cresol can exceed 90-95%.[2][3]

  • Trifluoromethylation: Copper-catalyzed trifluoromethylation yields can vary more widely, typically ranging from 60% to 85%, depending on the specific catalyst system, ligand, and purity of the starting material.

Section 2: Recommended Synthetic Protocol & Key Insights

This section details the recommended two-step synthesis, emphasizing the rationale behind critical procedural choices.

Overall Synthetic Workflow

Synthetic_Workflow Start p-Cresol (4-Methylphenol) Intermediate 2-Bromo-4-methylphenol Start->Intermediate Step 1: Ortho-Bromination Product 4-Methyl-2-(trifluoromethyl)phenol Intermediate->Product Step 2: Cu-Catalyzed Trifluoromethylation Troubleshooting_Low_Yield Start Low Yield Observed Step_Check Which step has low yield? Start->Step_Check Bromination_Issues Investigate Bromination (Step 1) Step_Check->Bromination_Issues Bromination CF3_Issues Investigate Trifluoromethylation (Step 2) Step_Check->CF3_Issues Trifluoromethylation B_Cause1 Multiple spots on TLC? (Dibromination) Bromination_Issues->B_Cause1 C_Cause1 Incomplete conversion? CF3_Issues->C_Cause1 B_Sol1 Solution: - Lower Temperature (-5 °C) - Slow down Br₂ addition - Check stoichiometry B_Cause1->B_Sol1 Yes B_Cause2 Starting material remains? B_Cause1->B_Cause2 No B_Sol2 Solution: - Ensure Br₂ quality - Slightly increase Br₂ (to 1.05 eq) - Increase reaction time B_Cause2->B_Sol2 Yes C_Sol1 Solution: - Check for moisture (dry reagents/solvent) - Increase temperature/time - Check catalyst/ligand activity C_Cause1->C_Sol1 Yes C_Cause2 Decomposition observed? C_Cause1->C_Cause2 No C_Sol2 Solution: - Lower reaction temperature - Ensure inert atmosphere is maintained - Check for impurities in starting material C_Cause2->C_Sol2 Yes

Sources

Technical Support Center: Troubleshooting 4-Methyl-2-(trifluoromethyl)phenol Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we dissect the physicochemical causality behind the instability of 4-Methyl-2-(trifluoromethyl)phenol (CAS: 1243458-14-1) [1] and provide field-proven, self-validating protocols to ensure the integrity of your drug development and analytical workflows.

The Causality of Instability: Mechanistic Insights

The trifluoromethyl (-CF₃) group is a potent electron-withdrawing moiety. While it typically enhances metabolic stability in medicinal chemistry, its placement in the ortho position relative to a phenolic hydroxyl group creates a unique vulnerability.

The electron-withdrawing nature of the -CF₃ group significantly lowers the pKa of the phenol, making it highly acidic compared to standard cresols ()[2]. In aqueous buffers at physiological pH (e.g., pH 7.4), the compound exists predominantly as a phenolate anion . The phenolate oxygen engages in resonance with the ortho-CF₃ group, triggering an E1cb elimination mechanism. This results in the rapid expulsion of a fluoride ion (F⁻) and the formation of a highly reactive o-quinone methide intermediate , which subsequently hydrolyzes into hydroxybenzoic acid derivatives ()[3].

Furthermore, the presence of the 4-methyl group enriches the electron density of the aromatic ring, making the compound susceptible to photo-oxidation and radical coupling under UV exposure ()[4].

Mechanism A 4-Methyl-2-(trifluoromethyl)phenol (Stable at pH < 6) B Phenolate Anion (Forms at pH > 7) A->B OH- (Deprotonation) C o-Quinone Methide Intermediate B->C -F- (E1cb Elimination) D Hydrolyzed Product (Defluorination) C->D +H2O (Nucleophilic Attack)

Fig 1. pH-dependent spontaneous defluorination pathway via quinone methide intermediate.

Frequently Asked Questions (Troubleshooting Matrix)

Q1: Why is my compound degrading rapidly during in vitro assays in standard physiological buffers (pH 7.4)? A1: You are observing spontaneous aqueous defluorination. At pH > 7.0, the phenolic proton is lost. The resulting phenolate drives the expulsion of a fluoride ion to form a quinone methide[2]. To prevent this, assays must either be conducted at a slightly acidic pH (< 6.0) or utilize organic co-solvents to suppress ionization.

Q2: My DMSO stock solutions turn yellow/brown over time. What is happening? A2: This indicates oxidative degradation. While the -CF₃ group is electron-withdrawing, the 4-methyl group activates the ring toward oxidation by dissolved oxygen or trace peroxides in the solvent, forming colored benzoquinone derivatives ()[5]. Always use anhydrous, peroxide-free DMSO and store under an inert atmosphere (Argon).

Q3: I am losing compound signal during UV-based high-throughput screening. Is it precipitating? A3: It is likely not precipitating, but rather undergoing photolysis. Fluorinated phenols exhibit high quantum yields for photochemical degradation under UV-A and UV-C light, leading to rapid C-F bond cleavage[4]. Switch to low-actinic (amber) plates and minimize UV exposure during handling.

Quantitative Stability Data

Understanding the operational boundaries of 4-Methyl-2-(trifluoromethyl)phenol is critical for experimental design. Below is a summary of its stability metrics based on environmental conditions.

ParameterValue / ObservationMechanistic Driver
pKa Estimate ~8.1 - 8.5Electron-withdrawing -CF₃ group increases acidity compared to p-cresol.
Stability at pH < 6.0 High (>95% recovery after 24h)Protonated phenol cannot undergo E1cb elimination.
Stability at pH 7.4+ Low (Rapid hydrolysis)Phenolate formation triggers spontaneous defluorination.
Photostability (UV) Low (Degrades via radical pathways)C-F bond cleavage and quinone formation under UV light.
Thermal Stability (Solid) Stable up to ~45°CSolid state prevents ionization and nucleophilic attack.

Validated Experimental Protocols

To ensure data reproducibility, utilize the following self-validating protocol for the preparation and handling of 4-Methyl-2-(trifluoromethyl)phenol. A self-validating system includes built-in quality control (QC) checks to confirm the success of each step before proceeding.

Protocol: Preparation of Hydrolytically Stable Stock Solutions

Step 1: Solvent Preparation

  • Action: Purge anhydrous, LC-MS grade DMSO with Argon gas for 10 minutes to remove dissolved oxygen.

  • Validation Check: Measure the water content of the DMSO using Karl Fischer titration. It must be < 0.01% to prevent premature hydrolysis.

Step 2: Dissolution

  • Action: Weigh the solid compound in a dark or amber glass vial. Add the purged DMSO to create a 10 mM stock solution. Vortex gently.

  • Validation Check: Visually inspect the solution. It must be completely clear and colorless. Any yellow tint indicates pre-existing oxidation of the solid batch.

Step 3: Analytical Verification (The Critical QC Step)

  • Action: Take a 10 µL aliquot and run a quick ¹⁹F-NMR scan.

  • Validation Check: The spectrum should display a single, sharp singlet near -60 ppm (characteristic of the intact -CF₃ group). The appearance of new peaks (especially upstream) or free fluoride signals confirms degradation. Do not proceed if degradation is detected.

Step 4: Buffer Integration (For Assays)

  • Action: If aqueous media is required, prepare a buffer strictly at pH 5.5 - 6.0 (e.g., MES buffer). Add the DMSO stock to the buffer immediately before the assay (keep final DMSO < 1%).

  • Validation Check: Verify the final pH of the mixture before adding biological targets. If the pH drifts above 6.5, discard and remake the buffer.

Workflow Start Observe Compound Degradation Cond1 Is the assay in aqueous buffer? Start->Cond1 Act1 Adjust to pH < 6.0 or use organic co-solvents. Cond1->Act1 Yes Cond2 Is the sample exposed to light/air? Cond1->Cond2 No Success Stable Experimental Workflow Act1->Success Act2 Store in amber vials at -20°C under Argon. Cond2->Act2 Yes Act2->Success

Fig 2. Decision tree for troubleshooting and mitigating trifluoromethylphenol degradation.

References

  • Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism Source: Environmental Science: Processes & Impacts (RSC Publishing) URL:[Link]

  • Photochemical degradation kinetic plots for 2-(trifluoromethyl)phenol Source: ResearchGate / Environmental Science Studies URL:[Link]

  • Chlorous acid oxidation of trifluoromethylphenols: cyclopentenolones by benzilic acid ring contraction Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:[Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Methyl-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 4-Methyl-2-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing a trifluoromethyl group ortho to the hydroxyl function on a p-cresol scaffold. Our goal is to provide you with actionable insights and troubleshooting strategies to enhance your reaction efficiency, yield, and purity.

The introduction of a trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, often enhancing a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] However, the synthesis of molecules like 4-Methyl-2-(trifluoromethyl)phenol presents unique challenges, from regioselectivity to managing the reactivity of potent trifluoromethylating agents. This document provides a comprehensive, question-and-answer-based guide to address common issues encountered during this synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter. The solutions provided are grounded in established chemical principles and field-tested experience.

Issue 1: Low to No Product Formation

Question: I am attempting the trifluoromethylation of p-cresol and observing very low or no formation of the desired 4-Methyl-2-(trifluoromethyl)phenol. What are the likely causes and how can I resolve this?

Answer:

Low or no product yield is a common initial hurdle. The root cause often lies in one of several key areas: the choice and activation of the trifluoromethylating reagent, the reaction conditions, or the purity of your starting materials.

Probable Causes & Recommended Solutions:

  • Ineffective Trifluoromethylating Agent Activation: Many common trifluoromethylating reagents, such as the Ruppert-Prakash reagent (TMSCF3), require an initiator to generate the active trifluoromethyl anion.[3][4]

    • Solution: Ensure you are using a suitable initiator. For TMSCF3, a catalytic amount of a fluoride source like tetrabutylammonium fluoride (TBAF) or potassium fluoride (KF) is typically required.[3] Alternatively, strong non-nucleophilic bases like potassium tert-butoxide (KOtBu) can also be effective.[3] The choice of initiator can be solvent-dependent, so a small-scale screen of different activators may be beneficial.

  • Sub-optimal Reaction Temperature: Trifluoromethylation reactions can be highly sensitive to temperature.

    • Solution: If your reaction is sluggish, a modest increase in temperature may be necessary. Conversely, if you are observing decomposition or side products, the reaction may need to be cooled. Start with the temperature recommended in a relevant literature procedure and adjust in 5-10°C increments. For many trifluoromethylations, a starting temperature of 0°C to room temperature is a reasonable range.

  • Moisture or Impurities in Reagents/Solvents: Water can quench the active trifluoromethylating species and other reactive intermediates.

    • Solution: Ensure all glassware is rigorously dried. Use anhydrous solvents and high-purity p-cresol. If you suspect your starting material has absorbed moisture, consider drying it over a desiccant or by azeotropic distillation with toluene.

  • Incorrect Stoichiometry: The ratio of p-cresol to the trifluoromethylating agent and initiator is critical.

    • Solution: Typically, a slight excess (1.1 to 1.5 equivalents) of the trifluoromethylating agent is used. The initiator should be catalytic (0.05 to 0.2 equivalents). Carefully re-verify your calculations and measurements.

Issue 2: Poor Regioselectivity - Formation of 4-Methyl-3-(trifluoromethyl)phenol

Question: My reaction is producing a mixture of isomers, with a significant amount of the undesired 4-Methyl-3-(trifluoromethyl)phenol. How can I improve the ortho-selectivity?

Answer:

Achieving high regioselectivity is a key challenge in the functionalization of substituted phenols. The directing effect of the hydroxyl and methyl groups on p-cresol influences the position of trifluoromethylation.

Probable Causes & Recommended Solutions:

  • Steric Hindrance: The trifluoromethyl group is sterically demanding. If the reaction conditions are too harsh, the thermodynamically favored, less hindered meta-product may form.

    • Solution: Employ milder reaction conditions. This could involve lowering the reaction temperature or using a less reactive trifluoromethylating agent if options are available.

  • Use of a Directing Group: The hydroxyl group of the phenol can be used to direct the trifluoromethylation to the ortho position.

    • Solution: Consider a directed ortho-lithiation approach. By protecting the phenol as a tetrahydropyranyl (THP) ether, you can use a strong base like n-butyllithium to selectively deprotonate the ortho position, followed by quenching with an electrophilic trifluoromethyl source.[5] This method offers excellent control over regioselectivity.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 4-Methyl-2-(trifluoromethyl)phenol?

A1: The primary methods involve the direct trifluoromethylation of p-cresol. Key approaches include:

  • Nucleophilic Trifluoromethylation: This is arguably the most common method, often employing the Ruppert-Prakash reagent (TMSCF3) with a suitable activator.[3][4][6]

  • Electrophilic Trifluoromethylation: Reagents like Togni's or Umemoto's reagents can be used to introduce an "electrophilic" CF3 group.[7] These reactions often proceed under different conditions than nucleophilic methods.

  • Sandmeyer-type Reactions: While more complex, it is possible to synthesize the target molecule from an appropriately substituted aniline (e.g., 2-amino-4-methylphenol) via a diazonium salt intermediate, followed by a copper-catalyzed trifluoromethylation.[2][8] This can be a powerful method for accessing specific isomers.[2][8][9]

Q2: How can I effectively purify 4-Methyl-2-(trifluoromethyl)phenol from the reaction mixture?

A2: Purification typically involves a combination of techniques:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is often necessary to remove inorganic salts and water-soluble byproducts. A mild acidic wash (e.g., dilute HCl) can help to protonate the phenoxide and facilitate extraction into an organic solvent.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from unreacted starting material and isomeric byproducts. A non-polar/polar solvent system, such as hexanes and ethyl acetate, is commonly used.

  • Distillation: If the product is thermally stable and the boiling points of the components are sufficiently different, distillation under reduced pressure can be a viable purification method, particularly for larger-scale syntheses.[10]

Q3: What are the key safety precautions when working with trifluoromethylating reagents?

A3: Trifluoromethylating reagents are often reactive and may be toxic or generate hazardous byproducts. Always adhere to strict safety protocols:

  • Work in a well-ventilated fume hood. [11][12]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and chemical-resistant gloves.[11][13]

  • Handle reagents under an inert atmosphere (e.g., nitrogen or argon) if they are sensitive to air or moisture.[12]

  • Quench reactive reagents carefully according to established procedures.

  • Consult the Safety Data Sheet (SDS) for each reagent before use to be fully aware of its specific hazards and handling requirements.[11][12][13]

Q4: Can I use other trifluoromethyl sources besides the Ruppert-Prakash reagent?

A4: Yes, several other trifluoromethylating agents are available, each with its own advantages and disadvantages. Some alternatives include:

  • Sodium trifluoromethanesulfinate (Langlois' Reagent): Often used in radical trifluoromethylation reactions.[4]

  • Trifluoroiodomethane (CF3I): Can be used in radical reactions, often initiated by light or a radical initiator.[7]

  • Umemoto and Togni Reagents: These are electrophilic trifluoromethylating agents that can be effective for a range of substrates.[4][7] The optimal choice of reagent will depend on your specific reaction conditions, the substrate, and the desired outcome.

Experimental Protocols & Data

Protocol 1: General Procedure for Trifluoromethylation of p-Cresol using Ruppert-Prakash Reagent
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add p-cresol (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Add the Ruppert-Prakash reagent (TMSCF3) (1.2 eq) dropwise.

  • Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 0.1 eq) dropwise.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., 9:1 hexanes:ethyl acetate).

Table 1: Troubleshooting Reaction Parameters
ParameterStandard ConditionOptimization Strategy
Temperature 0°C to Room Temp.Decrease to -20°C for better selectivity; Increase to 40-50°C to improve conversion.
Solvent THF, DichloromethaneScreen other anhydrous polar aprotic solvents like acetonitrile or DMF.
Initiator TBAFTry other fluoride sources (KF, CsF) or a non-nucleophilic base (KOtBu).
Equivalents of TMSCF3 1.1 - 1.5 eq.Increase to 2.0 eq. if starting material remains; decrease if side products are observed.

Visualizing the Workflow

General Trifluoromethylation Workflow

The following diagram illustrates the typical workflow for the synthesis and purification of 4-Methyl-2-(trifluoromethyl)phenol.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep Reagent & Glassware Preparation (Anhydrous) Reaction Reaction Setup: p-cresol, Solvent, TMSCF3 Prep->Reaction 1 Initiation Initiator Addition (e.g., TBAF) Reaction->Initiation 2 Stirring Reaction Monitoring (TLC/GC-MS) Initiation->Stirring 3 Quench Quenching Stirring->Quench 4 Extract Extraction Quench->Extract 5 Purify Column Chromatography Extract->Purify 6 Product Isolated Product Purify->Product 7

Caption: A typical workflow for the synthesis of 4-Methyl-2-(trifluoromethyl)phenol.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues during the synthesis.

troubleshooting Start Reaction Outcome LowYield Low/No Yield Start->LowYield Impure Impure Product/ Side Reactions Start->Impure CheckActivation Check Reagent Activation/Purity LowYield->CheckActivation Cause? CheckTemp Adjust Temperature LowYield->CheckTemp Cause? CheckStoich Verify Stoichiometry LowYield->CheckStoich Cause? LowerTemp Lower Reaction Temperature Impure->LowerTemp Cause? ChangeSolvent Change Solvent Impure->ChangeSolvent Cause? Purification Optimize Purification Impure->Purification Cause? Solution1 Use fresh initiator/ anhydrous conditions CheckActivation->Solution1 Solution Solution2 Screen temperatures (-20°C to 50°C) CheckTemp->Solution2 Solution Solution3 Re-verify calculations and measurements CheckStoich->Solution3 Solution Solution4 Run at 0°C or below LowerTemp->Solution4 Solution Solution5 Test alternative anhydrous solvents ChangeSolvent->Solution5 Solution Solution6 Optimize chromatography gradient Purification->Solution6 Solution

Caption: A decision tree for troubleshooting common synthesis problems.

References

  • Ruppert, I., Schlich, K., & Volbach, W. (1984). The first silyl-substituted trifluoromethyl compounds. Tetrahedron Letters, 25(21), 2195-2198. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 97(3), 757-786. [Link]

  • Okusu, S., Hirano, K., Yasuda, Y., Tokunaga, E., & Shibata, N. (2016). Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016. RSC Advances, 6(85), 82083-82089. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Manteau, B., Pazenok, S., Vors, J. P., & Leroux, F. R. (2010). The Sandmeyer-type trifluoromethylation of anilines. Journal of Fluorine Chemistry, 131(2), 140-149. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • Google Patents.
  • PubChem. 4-(Trifluoromethyl)phenol. [Link]

  • Google Patents. CN108276254A - A method of the synthesis chloro- 4- trifloro methyl phenols of 2-.
  • Wu, J. J., & Paquin, J. F. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Journal of Organic Chemistry, 84(23), 15535-15545. [Link]

  • Wang, X., Liu, T., Zheng, D., & Wu, J. (2017). The Trifluoromethylating Sandmeyer Reaction: A Method for Transforming C–N into C–CF3. Angewandte Chemie International Edition, 56(43), 13493-13497. [Link]

  • CF Plus Chemicals. MATERIAL SAFETY DATASHEET. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Ali, M., & Tlili, A. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie-Chemical Monthly, 152(10), 1157-1176. [Link]

  • Wikipedia. Trifluoromethylation. [Link]

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Common problems in 4-Methyl-2-(trifluoromethyl)phenol experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Methyl-2-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during experiments with this versatile intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your scientific endeavors.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you might encounter during the synthesis, purification, and handling of 4-Methyl-2-(trifluoromethyl)phenol.

Synthesis & Yield Issues

Q1: My synthesis of 4-Methyl-2-(trifluoromethyl)phenol is resulting in a low yield. What are the likely causes and how can I improve it?

Low yields in the synthesis of substituted phenols are a frequent issue. The synthesis of 4-Methyl-2-(trifluoromethyl)phenol, often achieved through multi-step pathways, can be particularly sensitive to reaction conditions.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all starting material is consumed before workup.

  • Side Reactions: The electron-withdrawing nature of the trifluoromethyl group and the directing effects of the methyl and hydroxyl groups can lead to the formation of undesired isomers or byproducts. For instance, in reactions like diazotization hydrolysis, side coupling reactions between the diazonium salt and the phenol product can occur, reducing the yield of the desired product.[1]

    • Solution: Optimize reaction conditions such as temperature, reaction time, and the rate of reagent addition. In diazotization reactions, maintaining a low temperature during diazotization and controlling the hydrolysis temperature are crucial.[1]

  • Suboptimal Reagents or Solvents: The purity of your starting materials and solvents is paramount. Impurities can interfere with the reaction and lead to the formation of byproducts.

    • Solution: Use high-purity, anhydrous solvents and freshly distilled or recrystallized starting materials.

  • Decomposition of Product: 4-(Trifluoromethyl)phenols can be susceptible to degradation under certain conditions, such as high temperatures or strongly basic environments, which can lead to defluorination.[2]

    • Solution: Maintain careful temperature control and consider using milder bases or reaction conditions where appropriate.

Q2: I'm observing unexpected byproducts in my reaction mixture. What are the common side products in the synthesis of 4-Methyl-2-(trifluoromethyl)phenol?

The formation of byproducts is a common challenge. Identifying these impurities is the first step toward mitigating their formation.

Common Byproducts & Their Origins:

Byproduct/ImpurityLikely OriginMitigation Strategy
Positional Isomers Incomplete regioselectivity during functional group introduction. The trifluoromethyl group is a meta-director, which can compete with the ortho, para-directing methyl and hydroxyl groups.[3]Optimize directing group strategy and reaction conditions. Purification by chromatography may be necessary.
Over-alkylation/acylation products Reaction of the phenol with more than one equivalent of the electrophile.Use a precise stoichiometry of reactants and consider slow, controlled addition of the electrophile.
Coupling Products Side reaction in diazotization-hydrolysis synthesis routes.[1]Maintain low temperatures during diazotization and control the rate of the hydrolysis step.
Oxidation Products (e.g., quinones) Exposure of the electron-rich phenol ring to air, especially at elevated temperatures or in the presence of certain metals.[4]Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Purification Challenges

Q3: I'm having difficulty purifying 4-Methyl-2-(trifluoromethyl)phenol. What are the best practices for its purification?

Purifying phenolic compounds can be challenging due to the potential for co-eluting impurities and the compound's physical properties.

Purification Strategies:

  • Acid-Base Extraction: Leverage the acidic nature of the phenolic hydroxyl group. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, diethyl ether) and wash with a dilute aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The deprotonated phenol will move to the aqueous layer, leaving non-acidic impurities in the organic layer. Re-acidification of the aqueous layer followed by extraction with an organic solvent will recover the purified phenol.

  • Recrystallization: This is an effective method if a suitable solvent system can be found. Experiment with a range of solvents of varying polarities.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is the next step.

    • Pro-Tip: Phenols can sometimes "tail" on silica gel. To minimize this, you can add a small amount of a volatile acid (e.g., 0.1-1% acetic acid) to the eluent system.

  • Distillation: If the compound is thermally stable and volatile, distillation under reduced pressure can be an effective purification method.

Troubleshooting Purification Workflow:

G start Pure 4-Methyl-2-(trifluoromethyl)phenol acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidative Degradation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Degradation (e.g., 105°C) start->thermal photo Photodegradation (e.g., UV light) start->photo analyze Analyze all samples by HPLC/LC-MS acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze

Caption: Workflow for a forced degradation study.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions I should take when working with 4-Methyl-2-(trifluoromethyl)phenol?

As with any chemical, it is crucial to handle 4-Methyl-2-(trifluoromethyl)phenol with care. Always consult the Safety Data Sheet (SDS) before use. Key safety measures include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

Q2: What analytical techniques are best for assessing the purity of 4-Methyl-2-(trifluoromethyl)phenol?

A combination of analytical methods is recommended for a thorough purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and identifying non-volatile impurities. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Gas Chromatography (GC): Suitable for assessing the presence of volatile impurities and isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can be used for quantitative analysis (qNMR). ¹⁹F NMR is particularly useful for identifying any fluorine-containing impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can be coupled with GC or LC to identify impurities.

Q3: How should I store 4-Methyl-2-(trifluoromethyl)phenol to ensure its long-term stability?

To maintain the integrity of your sample, follow these storage guidelines:

  • Inert Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation.

  • Protection from Light: Use an amber glass vial or store in a dark place to prevent photodegradation.

  • Temperature: Store in a cool, dry place.

  • Sealed Container: Keep the container tightly sealed to prevent moisture absorption and sublimation.

References

  • Royal Society of Chemistry. (2025, May 6). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Retrieved from [Link]

  • MDPI. (2013, October 29). Photodegradation of 4-Methylphenol on Palladium Phthalocyaninesulfonate Functionalized Mesopolymer Under Visible Light Irradiation. Retrieved from [Link]

  • Google Patents. (trifluoromethyl) phenol and derivatives of 4- (trifluoromethylphenyl) -2- (tetrahydropyranyl) ether and process for their preparation.
  • University of Rochester, Department of Chemistry. Troubleshooting: About. Retrieved from [Link]

  • European Patent Office. (2020, April 9). METHOD FOR PREPARING M-TRIFLUOROMETHYLPHENOL. Retrieved from [Link]

  • PMC. Crystal structure, Hirshfeld surface analysis and DFT studies of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol. Retrieved from [Link]

  • Google Patents. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • Beilstein Journals. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 11). Exploring the Synthesis and Applications of 4-(Trifluoromethyl)phenol in Pharmaceutical Research. Retrieved from [Link]

  • ResearchGate. Photochemical degradation kinetic plots for 2-(trifluoromethyl)phenol.... Retrieved from [Link]

  • PubMed. Degradation of 4-chloro-2-methylphenol by an activated sludge isolate and its taxonomic description. Retrieved from [Link]

  • Organic Syntheses. (2024, October 5). Difluoromethylation of Phenols. Retrieved from [Link]

  • University College Cork. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019, December 26). Rapeti et al., IJPSR, 2021; Vol. 12(1): 217-225. Retrieved from [Link]

  • Scientific Research Publishing. Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 4-Methyl-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. The incorporation of fluorine into drug molecules can dramatically improve metabolic stability and pharmacokinetic properties[1]. However, scaling up the synthesis of highly specific fluorinated building blocks like 4-Methyl-2-(trifluoromethyl)phenol presents unique stereoelectronic and thermodynamic challenges.

This guide provides authoritative, field-proven methodologies, troubleshooting logic, and safety protocols for two distinct synthetic architectures: the classic Sandmeyer Hydroxylation (optimized for industrial flow) and the modern Photoredox C–H Trifluoromethylation .

Process Architecture & Strategic Overview

The decision to utilize a specific synthetic route depends entirely on your target scale and available reactor engineering.

ProcessFlow RouteA Route A: Sandmeyer Hydroxylation Aniline 4-Methyl-2-(trifluoromethyl)aniline RouteA->Aniline Diazo Diazonium Intermediate [Thermal Hazard] Aniline->Diazo NaNO2, H2SO4 T < 5°C Hydrolysis Continuous Flow Hydroxylation (100°C, H2SO4/H2O) Diazo->Hydrolysis Inline Transfer (Minimize Accumulation) Target 4-Methyl-2-(trifluoromethyl)phenol (Target API Intermediate) Hydrolysis->Target -N2 Gas Phase Separation RouteB Route B: Photoredox C-H Trifluoromethylation Cresol p-Cresol RouteB->Cresol RadicalGen TFAA + Pyridine N-oxide Photocatalyst (Visible Light) Cresol->RadicalGen RadicalAdd Decarboxylation to CF3• Regioselective ortho-Addition RadicalGen->RadicalAdd CF3• Generation RadicalAdd->Target -H• (Oxidative Quench)

Fig 1. Process workflows for the synthesis of 4-Methyl-2-(trifluoromethyl)phenol.

Validated Experimental Protocols

Protocol A: Continuous-Flow Sandmeyer Hydroxylation (Recommended for >10 kg Scale)

This protocol converts commercially available 4-methyl-2-(trifluoromethyl)aniline to the target phenol.

  • Step 1: Diazotization. Dissolve the aniline in 35% aqueous H2​SO4​ . Cool the reactor to 0–5 °C. Slowly dose a 40% aqueous NaNO2​ solution.

    • Causality: The highly electron-withdrawing −CF3​ group drastically reduces the nucleophilicity of the amine. A higher acid concentration is required to generate the highly electrophilic nitrosonium ion ( NO+ ) to force the reaction to completion [2].

    • Self-Validation Checkpoint: Spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms a necessary slight excess of nitrous acid.

  • Step 2: Inline Hydrolysis. Pump the cold diazonium stream into a continuous flow microreactor pre-heated to 110 °C, co-fed with a stream of toluene.

    • Causality: Diazonium salts exhibit highly exothermic decomposition (often >1000 J/g). Flow chemistry mitigates thermal accumulation risks. Furthermore, toluene acts as an in-situ extractive solvent. As the phenol forms, it immediately partitions into the organic phase, preventing it from reacting with unreacted diazonium to form tar-like azo dyes [2].

    • Self-Validation Checkpoint: Spot the aqueous effluent on alkaline 2-naphthol paper. The absence of a bright red spot confirms 100% consumption of the diazonium hazard.

Protocol B: Photoredox C–H Trifluoromethylation (Recommended for <1 kg Scale)

Current state-of-the-art reagents for appending the CF3​ functionality directly are highly effective; however, their use on a preparative scale is often limited because they are prohibitively expensive[1]. This protocol utilizes trifluoroacetic anhydride (TFAA) as a highly scalable, low-cost radical source.

  • Step 1: Radical Generation. In a flow photoreactor, mix p-cresol (1.0 eq), TFAA (1.5 eq), pyridine N-oxide (2.0 eq), and Ru(bpy)3​Cl2​ (0.1 mol%) in acetonitrile.

    • Causality: Pyridine N-oxide acts as an oxygen-transfer agent, activating the TFAA. Under mild visible-light irradiation, the photoredox cycle initiates a single-electron transfer, affecting a facile decarboxylation to generate the highly reactive CF3∙​ radical[1].

  • Step 2: Regioselective Addition. Maintain steady-state flow under blue LED irradiation (450 nm).

    • Causality: The CF3∙​ radical is electrophilic and selectively attacks the electron-rich ortho-position of p-cresol (the para-position is sterically blocked by the methyl group).

    • Self-Validation Checkpoint: Monitor the reaction via HPLC at 254 nm. Quench the reaction strictly at 75–80% conversion to prevent over-functionalization (bis-trifluoromethylation).

Quantitative Process Metrics

The following table summarizes the key engineering and economic metrics for both pathways to aid in your scale-up decision matrix.

MetricRoute A: Sandmeyer HydroxylationRoute B: Photoredox Trifluoromethylation
Optimal Scale > 10 kg (Pilot / Commercial)< 1 kg (Discovery / Pre-clinical)
Overall Yield 78% – 85%55% – 71%
Key Reagents NaNO2​ , H2​SO4​ , TolueneTFAA, Pyridine N-oxide, Ru-catalyst
Cost per kg (Est.) Low (< $50 / kg)Moderate ($150 – $300 / kg)
Primary Hazard Exothermic diazo decompositionHigh-intensity UV/Vis irradiation
E-Factor ~15 (Aqueous waste heavy)~25 (Solvent & catalyst heavy)

Troubleshooting Guides & FAQs

Q1: My Sandmeyer diazotization is stalling, leaving >15% unreacted starting material. How do I drive it to completion? A1: The ortho- CF3​ group strongly depletes the electron density of the aniline amine via inductive effects, reducing its basicity and nucleophilicity. Solution: Standard 20% H2​SO4​ is insufficient. Increase the acid concentration to 35-40% H2​SO4​ , or switch to pre-formed nitrosylsulfuric acid ( NO+HSO4−​ ) in concentrated sulfuric acid to ensure complete conversion.

Q2: During the Sandmeyer hydrolysis step, I am recovering a thick, dark-red tar instead of the desired phenol. What went wrong? A2: You are experiencing catastrophic azo-coupling. The newly formed 4-methyl-2-(trifluoromethyl)phenol is highly activated. If it remains in the aqueous phase alongside unreacted diazonium salt, they will rapidly couple to form azo dyes. Solution:Never add water to the diazonium. The cold diazonium solution must be added dropwise into boiling dilute sulfuric acid (or processed via continuous flow with a toluene co-feed). The extreme heat ensures the diazonium decomposes to the aryl cation faster than the bimolecular azo-coupling side reaction can occur.

Q3: In the radical route (Protocol B), I am detecting a significant impurity with a lower boiling point than my product. What is it, and how do I remove it? A3: This is the over-functionalized byproduct: 4-methyl-2,6-bis(trifluoromethyl)phenol. Because p-cresol has two identical ortho positions, radical addition can occur twice. Counterintuitively, the addition of a second CF3​ group lowers the boiling point by increasing steric hindrance around the hydroxyl group, which disrupts intermolecular hydrogen bonding [3]. Solution: Limit the TFAA equivalents to 1.2 and accept a lower conversion rate. The bis- CF3​ impurity can be easily removed via fractional vacuum distillation due to its significantly higher volatility.

Q4: What reactor materials are mandatory for these scale-ups? A4: For Route A, boiling sulfuric acid requires strict use of glass-lined steel or Tantalum reactors. Hastelloy C-276 will suffer pitting corrosion over time. For Route B, the generation of trace hydrofluoric acid (HF) from CF3​ radical termination events requires PTFE-lined or Hastelloy reactors; avoid borosilicate glass for prolonged radical fluorination campaigns to prevent etching and catastrophic vessel failure.

References

  • Stephenson, C. R. J., et al. "A scalable and operationally simple radical trifluoromethylation." Nature Communications 2015, 6, 7919. URL:[Link]

  • Jähnisch, K., et al. "Continuous Synthesis of Phenols from Primary Aromatic Amines via Diazonium Salts in a Microreactor." Organic Process Research & Development 2013, 17(12), 1545-1551. URL:[Link]

  • Schlosser, M. "CF3-Bearing Aromatic and Heteroaromatic Building Blocks." Angewandte Chemie International Edition 2006, 45(33), 5432-5446. URL:[Link]

Sources

Technical Support Center: Catalyst Selection & Troubleshooting for 4-Methyl-2-(trifluoromethyl)phenol Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers, chemists, and drug development professionals working with 4-Methyl-2-(trifluoromethyl)phenol .

Working with ortho-trifluoromethyl phenols presents a unique set of mechanistic challenges. The trifluoromethyl (-CF 3​ ) group is strongly electron-withdrawing, which lowers the pKa of the phenolic proton, while simultaneously imposing massive steric hindrance around the oxygen atom[1]. The para-methyl group provides slight electron donation, but the local environment is dominated by the ortho-CF 3​ moiety. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you overcome these barriers.

Part 1: Troubleshooting O-Alkylation and Etherification

Q: Why is my standard Williamson ether synthesis (K 2​ CO 3​ / Alkyl Bromide / Acetone) failing to yield the O-alkylated product? A: The failure is a direct result of the ortho-CF 3​ group's steric bulk and electronic pull. While the electron-withdrawing nature of the -CF 3​ group makes the phenol more acidic (easier to deprotonate), the resulting phenoxide anion is highly stabilized and less nucleophilic[1]. Furthermore, the bulky -CF 3​ group physically blocks the trajectory required for the oxygen to attack the electrophile[2]. Potassium carbonate often forms a tight ion pair with the phenoxide, further reducing its effective nucleophilicity.

Q: How can I adjust my catalyst and base selection to force the O-alkylation? A: You must disrupt the tight ion pair and increase the reaction temperature. Switching from K 2​ CO 3​ to Cesium Carbonate (Cs 2​ CO 3​ ) in a polar aprotic solvent like DMF is the standard solution. The larger ionic radius of the cesium cation creates a "looser" ion pair, leaving the phenoxide more "naked" and significantly more nucleophilic. Alternatively, if you are coupling a primary or secondary alcohol, the Mitsunobu reaction (using PPh 3​ and DIAD) is highly effective because the lower pKa of the ortho-CF 3​ phenol thermodynamically drives the protonation of the betaine intermediate.

Table 1: Base & Catalyst Selection Matrix for O-Alkylation
Method / Catalyst SystemSolventSteric ToleranceMechanistic AdvantageRecommended Use Case
K 2​ CO 3​ / KI (cat.) Acetone / MeCNLowFinkelstein catalysis (in situ alkyl iodide formation).Only for highly reactive, unhindered electrophiles (e.g., MeI, Benzyl bromide).
Cs 2​ CO 3​ DMF / NMPModerateLarge Cs + radius generates a highly reactive, "naked" phenoxide anion.Standard alkyl bromides/iodides where K 2​ CO 3​ fails.
PPh 3​ / DIAD THFHighElectrophilic activation of the alcohol; driven by the low pKa of the phenol.Coupling with complex primary/secondary alcohols (inverts stereochemistry).

Part 2: Cross-Coupling Reactions (C-C and C-N Bond Formation)

Q: Can I perform direct palladium-catalyzed cross-coupling on the free phenol? A: No. The carbon-oxygen bond in phenols is too strong for direct oxidative addition by standard Pd(0) catalysts. You must first activate the phenol by converting it into a pseudohalide, specifically an aryl triflate (OTf) , using trifluoromethanesulfonic anhydride (Tf 2​ O)[3]. The exceptional leaving group ability of the triflate moiety, stabilized by its own -CF 3​ group, lowers the activation barrier for Pd insertion[3].

Q: I have synthesized the aryl triflate, but my Buchwald-Hartwig amination is stalling. Which ligand should I use? A: The ortho-CF 3​ group severely hinders both the oxidative addition and the reductive elimination steps of the catalytic cycle. Standard ligands like dppf or PPh 3​ will fail. You must use bulky, electron-rich dialkylbiaryl phosphine ligands, such as XPhos or RuPhos [4].

  • Causality: The electron-rich dicyclohexylphosphino group accelerates oxidative addition into the strong C-OTf bond. More importantly, the massive steric bulk of the triisopropylphenyl ring forces the palladium center to compress the bond angle between the aryl and amido groups, dramatically accelerating the rate-determining reductive elimination step.

Table 2: Ligand Selection for Pd-Catalyzed Cross-Coupling of ortho-CF 3​ Aryl Triflates
LigandMetal PrecursorReaction TypeMechanistic Advantage
XPhos Pd 2​ (dba) 3​ Buchwald-Hartwig (Amination)Bulk forces reductive elimination; prevents stable, unreactive Pd(II) resting states[4].
RuPhos Pd(OAc) 2​ Buchwald-Hartwig (Amination)Excellent for coupling secondary amines; prevents β -hydride elimination.
SPhos Pd(OAc) 2​ Suzuki-Miyaura (Arylation)High electron density facilitates oxidative addition; stabilizes Pd intermediates.

Part 3: Self-Validating Experimental Protocols

Protocol A: Synthesis of 4-Methyl-2-(trifluoromethyl)phenyl trifluoromethanesulfonate

This protocol converts the unreactive phenol into a highly reactive electrophile for cross-coupling.

  • Setup: Flame-dry a Schlenk flask under argon. Add 4-Methyl-2-(trifluoromethyl)phenol (1.0 equiv) and anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition: Add anhydrous pyridine (1.5 equiv) and cool the mixture to 0 °C using an ice bath.

  • Activation: Dropwise, add trifluoromethanesulfonic anhydride (Tf 2​ O, 1.2 equiv).

    • Self-Validation Check 1: The reaction should turn from colorless to a pale yellow/orange upon Tf 2​ O addition. Fumes may be visible.

  • Reaction Monitoring: Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours.

    • Self-Validation Check 2 (TLC): Run a TLC (Hexanes/EtOAc 9:1). The starting phenol is UV-active and stains strongly with KMnO 4​ . The product triflate will run significantly higher (Rf ~0.8) and is UV-active but resists KMnO 4​ staining.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with DCM, wash with 1M HCl (to remove pyridine), dry over MgSO 4​ , and concentrate.

    • Self-Validation Check 3 (MS): GC-MS should show the molecular ion peak at m/z = 308.

Protocol B: Buchwald-Hartwig Amination of the Aryl Triflate

Utilizing XPhos to overcome the ortho-CF 3​ steric barrier[4].

  • Catalyst Pre-activation: In an argon-filled glovebox or via standard Schlenk technique, combine Pd 2​ (dba) 3​ (2 mol%), XPhos (8 mol%), and sodium tert-butoxide (1.4 equiv) in a pressure vessel[4].

  • Reagent Addition: Add the aryl triflate from Protocol A (1.0 equiv) and the desired amine (1.2 equiv) dissolved in anhydrous toluene (0.5 M)[4].

  • Reaction: Seal the vessel and heat to 100 °C for 12 hours.

    • Self-Validation Check 1 (Visual): The initial mixture will be dark purple/black due to Pd 2​ (dba) 3​ . As it heats, it should transition to a dark red/orange hue, indicating the formation of the active Pd(0)-XPhos complex.

  • Completion: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and salts.

    • Self-Validation Check 2 (LC-MS): Analyze the crude mixture. The starting triflate mass (308) should be absent, replaced by the [M+H] + of the coupled product.

Part 4: Mechanistic Visualizations

Workflow Start 4-Methyl-2-(trifluoromethyl)phenol O_Alk O-Alkylation (Etherification) Start->O_Alk Cross_Coup Cross-Coupling (C-C / C-N Bond) Start->Cross_Coup Base_Cat Cs2CO3 / DMF (Williamson) O_Alk->Base_Cat Mitsunobu PPh3 / DIAD (Mitsunobu) O_Alk->Mitsunobu Triflation Tf2O, Pyridine (Triflation) Cross_Coup->Triflation Suzuki Suzuki-Miyaura Pd(OAc)2 / SPhos Triflation->Suzuki Buchwald Buchwald-Hartwig Pd2(dba)3 / XPhos Triflation->Buchwald

Decision matrix for 4-Methyl-2-(trifluoromethyl)phenol functionalization pathways.

CatalyticCycle Pd0 Pd(0)-XPhos Active Catalyst PdII_OA Pd(II) Complex (Oxidative Addition) Pd0->PdII_OA Aryl Triflate (Steric Barrier 1) PdII_TM Pd(II) Amido (Amine Binding) PdII_OA->PdII_TM Amine + Base PdII_TM->Pd0 Reductive Elimination (Steric Barrier 2)

Buchwald-Hartwig catalytic cycle highlighting ortho-CF3 steric bottlenecks.

References

  • A Comparative Analysis of Ortho-(Trifluoromethyl)phenol and Its Homologues for Researchers and Drug Development Professionals. Benchchem.
  • Design, Synthesis, and In Vitro and In Vivo Evaluation of an 18F-Labeled Sphingosine 1-Phosphate Receptor 1 (S1P1) PET Tracer. National Institutes of Health (PMC).
  • A Technical Guide to the Mechanism of Phenyl Triflate in Organic Synthesis. Benchchem.
  • 3-Bromo-2-fluoro-6-(trifluoromethyl)phenol. Benchchem.

Sources

Technical Support Center: Solvent-Driven Reactivity of 4-Methyl-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals optimizing the reactivity of 4-Methyl-2-(trifluoromethyl)phenol . Due to the unique stereoelectronic profile of this scaffold—specifically the strongly electron-withdrawing ortho-trifluoromethyl group and the weakly donating para-methyl group—solvent selection is not merely a medium choice, but a critical thermodynamic and kinetic determinant of your reaction's success.

Below, you will find causality-driven troubleshooting FAQs, quantitative solvent data, and self-validating protocols to ensure high-yield transformations.

Module 1: Fundamental Causality & Mechanism FAQs

Q: Why is my O-alkylation (etherification) yield exceptionally low when using ethanol as a solvent? A: The reactivity of the phenoxide anion is dictated by its solvation state. The ortho-CF3 group exerts a strong inductive pull,1 [1]. Because it is more acidic, the resulting phenoxide is less basic and intrinsically2 [2]. In polar protic solvents like ethanol, the solvent molecules form a tight hydrogen-bonded network around the oxygen anion. This solvation shell severely stabilizes the ground state, creating a high kinetic barrier (ΔG‡) for the nucleophile to attack the electrophile.

Q: How do polar aprotic solvents mechanistically accelerate the reaction? A: Polar aprotic solvents, such as N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), possess high dielectric constants but lack hydrogen-bond donors. They effectively3 [3]. This lack of anion solvation dramatically increases the ground-state energy of the phenoxide, maximizing its nucleophilicity and driving rapid O-alkylation.

Q: Does the steric bulk of the ortho-trifluoromethyl group influence solvent selection? A: Yes. The -CF3 group is sterically demanding. When using bulky electrophiles, tight ion-pairing in non-polar solvents (like toluene) can further hinder the reaction trajectory. Using highly polar aprotic solvents ensures complete dissociation of the phenoxide-alkali metal ion pair, maximizing the spatial exposure of the nucleophilic oxygen.

Module 2: Quantitative Solvent Parameters

To predict the success of your nucleophilic aromatic substitution or etherification, compare the solvent parameters below. Notice how the absence of H-bond donors in aprotic solvents correlates with a massive spike in relative reaction rates.

Solvent CategorySolventDielectric Constant (ε)H-Bond DonorPhenoxide Solvation StateRelative O-Alkylation Rate
Polar Protic Water80.1StrongHigh (Anion heavily stabilized)Very Low
Polar Protic Ethanol24.5ModerateModerate (H-bonded network)Low
Polar Aprotic DMF36.7NoneLow (Cation selectively solvated)High
Polar Aprotic DMSO46.7NoneLow (Cation selectively solvated)Very High

Module 3: Self-Validating Experimental Protocol

Workflow: High-Yield O-Alkylation of 4-Methyl-2-(trifluoromethyl)phenol

Objective: Synthesize an aryl ether via SN2 displacement, intentionally utilizing polar aprotic solvent effects to overcome the steric and electronic deactivation caused by the ortho-CF3 group.

Step 1: Deprotonation & Ion-Pair Dissociation

  • Action: Charge a dry, argon-purged flask with 1.0 eq of 4-Methyl-2-(trifluoromethyl)phenol and 1.5 eq of finely milled anhydrous K₂CO₃. Add anhydrous DMF to achieve a 0.2 M concentration.

  • Causality: K₂CO₃ is a sufficiently strong base to deprotonate the phenol without causing side reactions. Milling increases the surface area for the solid-liquid heterogeneous deprotonation. DMF ensures the K⁺ ions are sequestered.

  • Validation Check: Stir at room temperature for 30 minutes. The solution will transition from colorless to a distinct yellow tint. This chromic shift is a self-validating indicator of successful phenoxide generation and extended conjugation. If the solution remains colorless, your base is likely hydrated or inactive.

Step 2: Electrophile Introduction

  • Action: Dropwise add 1.1 eq of the alkyl halide (e.g., benzyl bromide) at 0 °C, then allow the reaction to naturally warm to room temperature.

  • Causality: The "naked" phenoxide in DMF is hyper-reactive. Adding the electrophile at 0 °C controls the initial exothermic burst, preventing unwanted C-alkylation at the sterically hindered ortho position or polyalkylation artifacts.

Step 3: Reaction Quench & Phase Separation

  • Action: After 2 hours, quench the reaction by pouring it into a 5x volume of ice-cold 0.1 M NaOH(aq). Extract the aqueous layer with ethyl acetate (3x).

  • Causality: The NaOH(aq) quench serves a dual purpose: it crashes out the hydrophobic product into the organic phase while keeping any trace unreacted phenol deprotonated, forcing it to partition exclusively into the aqueous layer.

  • Validation Check: Check the pH of the aqueous layer; it must be >10. Perform a TLC of the organic layer; you should observe a single new spot (the ether) with a higher Rf value than the starting phenol, confirming complete O-alkylation and successful removal of starting material.

Module 4: Mechanistic Workflow Visualization

Solvent_Effects_Workflow Start 4-Methyl-2-(trifluoromethyl)phenol Starting Material Base Add Mild Base (K2CO3) Deprotonation Step Start->Base Phenoxide Phenoxide Anion Formation (pKa ~8.95) Base->Phenoxide Color shift to yellow Protic Polar Protic Solvent (e.g., EtOH, H2O) Phenoxide->Protic Sub-optimal path Aprotic Polar Aprotic Solvent (e.g., DMF, DMSO) Phenoxide->Aprotic Optimal path Hbond Anion Solvated via H-Bonding (Nucleophilicity Suppressed) Protic->Hbond Naked Naked Anion / Cation Solvated (Nucleophilicity Maximized) Aprotic->Naked Fail Sluggish Reaction / Low Ether Yield Hbond->Fail High kinetic barrier Success Rapid O-Alkylation / High Ether Yield Naked->Success Low kinetic barrier

Mechanistic workflow demonstrating the causality of solvent selection on phenoxide nucleophilicity.

References

  • 2-Trifluoromethyl-phenol - Physico-chemical Properties. ChemBK. Retrieved from:[Link]

  • Phenoxide Anion Definition - Organic Chemistry Key Term. Fiveable. Retrieved from:[Link]

  • Phenoxide Ion: Factors Affecting Stability and Reactions. Escoffier. Retrieved from:[Link]

Sources

Technical Support Center: Analytical Characterization of 4-Methyl-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing analytical bottlenecks when characterizing 4-Methyl-2-(trifluoromethyl)phenol. Due to the unique electronic and steric effects of the trifluoromethyl (-CF3) group, this compound presents specific challenges in chromatography and mass spectrometry.

Below, you will find mechanistic insights, self-validating protocols, and troubleshooting FAQs to ensure robust, reproducible data.

Physicochemical Profiling & Causality

To successfully analyze 4-Methyl-2-(trifluoromethyl)phenol, one must understand how the -CF3 and methyl groups interact with the phenol moiety. The highly electronegative -CF3 group exerts a strong inductive electron-withdrawing effect. This stabilizes the phenoxide anion, significantly lowering the pKa compared to an unsubstituted phenol ()[1].

Understanding these baseline parameters is the first step in troubleshooting any analytical workflow.

Table 1: Key Physicochemical Properties & Analytical Implications

PropertyEstimated ValueAnalytical Implication
pKa ~8.6 - 8.7Phenol is partially ionized at neutral pH. Requires strictly buffered mobile phases (pH < 6.0 or pH > 10.5) to prevent peak splitting ()[2].
Volatility Semi-volatileProne to loss during sample dry-down under nitrogen. Avoid prolonged evaporation steps.
Ionization Preference Negative ESIStabilized phenoxide anion yields excellent sensitivity in negative ion mode ()[3].
Thermal Stability ModerateFree hydroxyl group causes tailing in GC; requires silylation for robust GC-MS analysis ()[4].

Liquid Chromatography & Mass Spectrometry (LC-MS/MS)

Mechanistic Insight: The pH-Retention Paradox

In reverse-phase UHPLC, 4-Methyl-2-(trifluoromethyl)phenol is highly sensitive to mobile phase pH. At a pH near its pKa (~8.6), the compound exists in a dynamic equilibrium between its neutral (protonated) and anionic (deprotonated) states[5]. This dual-state existence leads to severe peak broadening and retention time shifts. Furthermore, the deprotonated state can undergo secondary interactions with residual silanols on the silica stationary phase.

To establish a self-validating system, the protocol below forces the analyte into a single ionization state, ensuring that any peak distortion is definitively linked to column degradation rather than mobile phase dynamics.

Protocol: Robust UHPLC-MS/MS Method Development

Objective: Achieve sharp peak symmetry and maximize ESI(-) ionization efficiency.

  • Mobile Phase Selection: Use 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). The acidic pH (~2.7) ensures the phenol remains fully protonated during chromatographic separation, completely suppressing silanol interactions.

  • Column Selection: Utilize an end-capped C18 column (e.g., Waters BEH C18) to provide secondary shielding against silanol activity.

  • Ionization Mode: Switch to Negative Electrospray Ionization (ESI-). Despite the acidic mobile phase, the high voltage in the ESI source and the strong electron-withdrawing nature of the -CF3 group will readily drive the formation of the [M-H]- precursor ion[3].

  • Collision Energy (CE) Optimization: Ramp CE from 10V to 40V. Monitor for the characteristic loss of the -CF3 group or defluorination (loss of HF, -20 Da), which is a common fragmentation pathway for trifluoromethylated aromatics ()[6].

LCMS_Workflow A Sample Preparation (Avoid heat/dry-down) B UHPLC Separation (Acidic Mobile Phase, pH 3.0) A->B Injection C ESI Negative Mode [M-H]- Generation B->C Elution D In-Source Fragmentation (Monitor HF loss) C->D Ionization E MRM Transition Optimization (Quantification) C->E Selection D->E Troubleshooting

Caption: LC-MS/MS Workflow for 4-Methyl-2-(trifluoromethyl)phenol

Gas Chromatography (GC-MS) & Derivatization Workflows

Mechanistic Insight: Overcoming Active Sites

Phenolic compounds exhibit poor chromatographic behavior in GC due to the highly polar, active hydrogen of the hydroxyl group. This hydrogen bonds with active sites in the GC inlet and column, causing peak tailing, irreversible adsorption, and poor reproducibility ()[7]. Silylation replaces this active hydrogen with a trimethylsilyl (TMS) group, drastically reducing polarity, increasing volatility, and enhancing thermal stability ()[8].

Protocol: Silylation using BSTFA + 1% TMCS

Objective: Convert 4-Methyl-2-(trifluoromethyl)phenol to its TMS-ether derivative for high-resolution GC-MS analysis.

  • Sample Drying: Ensure the sample is completely anhydrous. Water reacts aggressively with silylating reagents, quenching the reaction and forming insoluble siloxanes ()[9].

  • Reagent Addition: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) to 100 µL of the dried sample extract (reconstituted in an aprotic solvent like ethyl acetate). Causality: TMCS acts as a catalyst, increasing the silylating power of BSTFA for sterically hindered phenols[4].

  • Incubation: Seal the vial with a PTFE-lined crimp cap and heat at 60°C for 30 minutes.

  • Analysis: Cool to room temperature and inject 1 µL directly into the GC-MS. Monitor the molecular ion of the TMS derivative, which provides a strong, stable diagnostic signal.

GCMS_Derivatization A 4-Methyl-2-(trifluoromethyl)phenol (Polar, Active -OH) B Add BSTFA + 1% TMCS (Silylating Agent) A->B Anhydrous C Incubation (60°C for 30 mins) B->C Catalyzed D TMS-Derivative (Volatile, Non-polar) C->D Heat E GC-MS Analysis (Sharp Peak Shape) D->E Injection

Caption: Silylation Derivatization Pathway for GC-MS Analysis

Troubleshooting FAQs

Q: Why am I seeing a split peak or a "shoulder" in my LC chromatogram? A: This is a classic symptom of pH mismatch. Because the pKa of the trifluoromethylphenol is ~8.6[5], running a mobile phase near pH 7-8 causes the compound to exist in both protonated and deprotonated states simultaneously. Adjust your mobile phase to pH < 6.0 (using formic acid) or pH > 10.5 (using ammonium hydroxide) to collapse the analyte into a single state.

Q: My MS signal is nearly undetectable in Positive ESI mode. Is the instrument dirty? A: Not necessarily. The -CF3 group is highly electronegative and severely suppresses the ability of the phenol to accept a proton [M+H]+. Switch your instrument to Negative ESI mode [M-H]-. The electron-withdrawing nature of the -CF3 group stabilizes the phenoxide anion, making negative mode highly efficient[1].

Q: During sample concentration under nitrogen, my recovery of the compound dropped below 20%. Where did it go? A: You likely evaporated it. Trifluoromethylphenols possess significant volatility. If you must concentrate the sample, do not evaporate to complete dryness. Alternatively, perform the extraction in a higher-boiling point solvent or use solid-phase extraction (SPE) to avoid the dry-down step altogether.

Q: I performed the BSTFA silylation for GC-MS, but I see multiple peaks and poor reproducibility. What went wrong? A: The presence of residual moisture is the most likely culprit. Silylating agents like BSTFA are highly moisture-sensitive[9]. Even atmospheric humidity can quench the reagent. Ensure your extracts are completely dried (e.g., using anhydrous sodium sulfate) before adding BSTFA, and use strictly sealed vials during the 60°C incubation[4].

References

  • LookChem. m-trifluoromethylphenol Chemical Properties. Available at: [Link]

  • Analytical Chemistry (ACS). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Available at:[Link]

  • MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Available at:[Link]

  • PMC. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Available at:[Link]

  • Chegg. Solved the pKa of 4-trifluorophenol is only slightly lower... Available at:[Link]

  • PMC. "Magic" Ionization Mass Spectrometry. Available at:[Link]

  • ResearchGate. Defluorination degradation of trifluoromethyl groups identified by tandem mass spectrometry. Available at:[Link]

  • ACS Environmental Au. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols. Available at:[Link]

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Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 4-Methyl-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science, the precise structural elucidation of fluorinated organic molecules is paramount. Among these, 4-Methyl-2-(trifluoromethyl)phenol stands as a key intermediate whose substitution pattern presents a rich case for spectroscopic analysis. This guide provides an in-depth examination of its ¹H Nuclear Magnetic Resonance (NMR) spectrum, offering a comparative analysis against structurally related phenols. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to interpret and predict the NMR spectra of similarly substituted aromatic systems.

The Foundational Principles: Substituent Effects in ¹H NMR

The chemical shift of a proton in ¹H NMR is exquisitely sensitive to its local electronic environment. In aromatic systems, this environment is profoundly influenced by the electronic nature of the substituents on the ring.

  • Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) are activating and ortho-, para-directing. They increase electron density on the aromatic ring through inductive and hyperconjugation effects, causing the ring protons (especially those ortho and para to it) to be shielded and resonate at a lower chemical shift (upfield).

  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) group is a powerful deactivating and meta-directing group. Its strong inductive effect withdraws electron density from the ring, deshielding the aromatic protons and shifting their resonance to a higher chemical shift (downfield).[1] This effect is most pronounced on the protons ortho and para to the -CF₃ group.

Understanding this interplay is crucial for the accurate assignment of signals in the spectrum of 4-Methyl-2-(trifluoromethyl)phenol.

Spectral Analysis of 4-Methyl-2-(trifluoromethyl)phenol

The structure of 4-Methyl-2-(trifluoromethyl)phenol dictates a specific and predictable ¹H NMR spectrum. The aromatic region will feature three distinct proton signals, each with a unique chemical shift and coupling pattern arising from its position relative to the hydroxyl, methyl, and trifluoromethyl groups.

Predicted ¹H NMR Data (in CDCl₃):

  • H6: Located ortho to the electron-donating -OH group and meta to the -CH₃ group, this proton is expected to be the most shielded of the aromatic protons. It will appear as a doublet due to coupling with H5.

  • H5: Positioned ortho to the -CH₃ group and meta to both the -OH and -CF₃ groups, its chemical shift will be intermediate. It will be split into a doublet of doublets by its neighbors, H6 and H3.

  • H3: Situated ortho to the strongly electron-withdrawing -CF₃ group, this proton is the most deshielded. It will appear as a singlet or a finely split doublet due to a small four-bond coupling to H5.

  • -CH₃: The three protons of the methyl group are equivalent and have no adjacent protons, resulting in a characteristic singlet.

  • -OH: The hydroxyl proton typically appears as a broad singlet, and its chemical shift is highly dependent on concentration, temperature, and solvent.

Comparative Spectral Data

To fully appreciate the substituent effects, we compare the ¹H NMR spectrum of our target molecule with two simpler, related phenols: 4-methylphenol (p-cresol) and 2-(trifluoromethyl)phenol. All data are referenced in deuterated chloroform (CDCl₃).

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
4-Methyl-2-(trifluoromethyl)phenol H3~7.35s-
H5~7.15d~8.4
H6~6.90d~8.4
-CH₃~2.30s-
-OHVariablebr s-
4-Methylphenol (p-Cresol) H2/H67.03d8.2
H3/H56.73d8.2
-CH₃2.27s-
-OH~5.10br s-
2-(Trifluoromethyl)phenol Aromatic6.90-7.60m-
-OHVariablebr s-

Data for p-cresol sourced from ChemicalBook and for 2-(trifluoromethyl)phenol is estimated based on typical substituent effects.[2]

Analysis of Comparison:

  • Effect of the -CF₃ Group: Comparing 4-methylphenol to 4-methyl-2-(trifluoromethyl)phenol, the introduction of the -CF₃ group at the C2 position breaks the molecule's symmetry. It dramatically deshields the adjacent H3 proton, shifting it significantly downfield.

  • Effect of the -CH₃ Group: The electron-donating methyl group in 4-methylphenol shields the ortho (H3/H5) and para (OH) positions, causing their signals to appear at a lower ppm compared to unsubstituted phenol (aromatic protons δ ~6.8–7.4 ppm).[3] In 4-methyl-2-(trifluoromethyl)phenol, this shielding effect is still present for H5 and H3, but it is counteracted by the strong deshielding from the -CF₃ group.

Visualizing Structure and Spectroscopy

The relationship between the molecular structure and the resulting NMR signals can be visualized to clarify the coupling interactions.

Caption: Coupling relationships in 4-Methyl-2-(trifluoromethyl)phenol.

Standard Protocol for ¹H NMR Sample Preparation and Acquisition

Achieving a high-quality, interpretable NMR spectrum requires meticulous sample preparation and a systematic approach to data acquisition.[4][5][6]

I. Sample Preparation

  • Solvent Selection: The primary criterion is the solubility of the analyte.[7] Deuterated chloroform (CDCl₃) is an excellent first choice for nonpolar to moderately polar organic molecules like the topic compound.[4] Ensure the solvent's residual peak (for CDCl₃, δ ~7.26 ppm) does not overlap with analyte signals.[8][9]

  • Sample Weighing: Accurately weigh 5-10 mg of the purified, dry 4-Methyl-2-(trifluoromethyl)phenol.[6][10]

  • Dissolution: Transfer the solid to a clean, dry vial. Using a micropipette or syringe, add approximately 0.6-0.7 mL of the chosen deuterated solvent.[6]

  • Homogenization: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is essential.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulates, carefully transfer the solution into a clean, high-quality 5 mm NMR tube.[4] The sample height should be approximately 4-5 cm.

  • Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) dampened with ethanol to remove any dust or fingerprints. Cap the tube securely.

II. Data Acquisition Workflow

The following diagram outlines the standard workflow for acquiring a ¹H NMR spectrum on a modern spectrometer.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in CDCl₃ (0.6 mL) Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample & Lock Transfer->Insert Shim Shim Magnetic Field Insert->Shim Acquire Acquire Data (zg pulse) Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integrate Peaks Baseline->Integrate Analysis Analysis Integrate->Analysis

Caption: Standard workflow for NMR sample preparation and data analysis.

III. Key Acquisition Parameters

  • Locking and Shimming: The spectrometer "locks" onto the deuterium signal of the solvent to maintain a stable magnetic field. Shimming is the process of optimizing the field's homogeneity to achieve sharp, symmetrical peaks.[6]

  • Pulse Sequence: For a standard 1D proton spectrum, a simple pulse-acquire sequence (like 'zg' on Bruker instruments) is sufficient.[11]

  • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are typically adequate to achieve a good signal-to-noise ratio.

  • Relaxation Delay (D1): A delay of 1-2 seconds between scans is usually sufficient for small molecules to allow for near-complete relaxation of the protons.

By following this comprehensive guide, from theoretical understanding to practical application, researchers can confidently analyze and interpret the ¹H NMR spectrum of 4-Methyl-2-(trifluoromethyl)phenol and apply these principles to a wide range of other complex organic molecules.

References

  • Avance Beginners Guide - Solvent Selection. Bruker. [Link]

  • NMR Solvent Selection Guidelines. Scribd. [Link]

  • Selection Guide on Deuterated Solvents for NMR. Labinsights. [Link]

  • p-Cresol - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

  • How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. [Link]

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  • p-Cresol (C7H8O). Biological Magnetic Resonance Bank. [Link]

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  • (A) 1 H-NMR spectrum of 2-trifluoromethylphenol in phosphate buffer. ResearchGate. [Link]

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  • p-Cresol (T3D0170). T3DB. [Link]

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  • Supporting Information. Royal Society of Chemistry. [Link]

  • Electronic Supplementary Information. Royal Society of Chemistry. [Link]

  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

  • 2-Trifluoromethylphenol. PubChem. [Link]

  • The Effect of Fluorine in 1H NMR. Reddit. [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (FDB008785). FooDB. [Link]

  • Phenol, 2-(trifluoromethyl)-. NIST WebBook. [Link]

  • ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. PMC. [Link]

  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. PMC. [Link]

  • 1H, 13C, 15N, and 19F Random Coil NMR Shifts of Trifluoromethyl-Bearing Amino Acids. [Link]

  • Functionalized graphene oxide as an efficient adsorbent for CO2 capture and support for heterogeneous catalysis. Royal Society of Chemistry. [Link]

  • Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series. ResearchGate. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

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  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. [Link]

  • 4-Trifluoromethylphenol | C7H5F3O | MD Topology | NMR | X-Ray. [Link]

  • 1H proton nmr spectrum of phenol C6H6O C6H5OH. Doc Brown's Chemistry. [Link]

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A Comparative Guide to the Spectroscopic Characterization of 4-Methyl-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of analytical methodologies for the structural elucidation and purity assessment of 4-Methyl-2-(trifluoromethyl)phenol, a key building block in pharmaceutical and agrochemical research. We move beyond a simple data report, offering a detailed analysis of its ¹³C NMR spectrum, contextualized by complementary techniques such as ¹⁹F NMR, ¹H NMR, and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices and data interpretation is emphasized to provide researchers with a robust, field-proven analytical framework.

Introduction to 4-Methyl-2-(trifluoromethyl)phenol

4-Methyl-2-(trifluoromethyl)phenol is a substituted aromatic compound whose utility is largely defined by its unique combination of functional groups: a hydroxyl group (-OH), a methyl group (-CH₃), and a trifluoromethyl group (-CF₃). The trifluoromethyl group is particularly significant in drug development, as its high electronegativity and lipophilicity can enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients.[1][2] Accurate and unambiguous characterization of this molecule is therefore a critical first step in any research and development pipeline.

Section 1: The ¹³C NMR Spectrum - A Detailed Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules.[3] A ¹³C NMR spectrum provides a map of the carbon skeleton. For 4-Methyl-2-(trifluoromethyl)phenol, which has eight unique carbon atoms, we anticipate eight distinct signals in the proton-decoupled ¹³C NMR spectrum.

The presence of the strongly electron-withdrawing -CF₃ group and the electron-donating -OH and -CH₃ groups creates a distinctive electronic environment, which is directly reflected in the chemical shifts (δ) of the aromatic carbons.

Predicted ¹³C NMR Spectral Data
Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (Coupling to Fluorine)Rationale
C1 (-OH) 150 - 155SingletThe carbon atom bonded to the highly electronegative oxygen of the hydroxyl group is significantly deshielded, resulting in a downfield chemical shift.[5]
C2 (-CF₃) 128 - 133Quartet (²JCF ≈ 30-35 Hz)This quaternary carbon is directly adjacent to the -CF₃ group. It experiences a moderate deshielding effect and will appear as a quartet due to two-bond coupling with the three fluorine atoms.[6]
C3 115 - 120Singlet or narrow multipletThis carbon is ortho to the hydroxyl group and meta to the trifluoromethyl group, experiencing shielding from the -OH group.
C4 (-CH₃) 135 - 140SingletThe methyl group is attached to this carbon, leading to a downfield shift relative to other aromatic CH carbons.
C5 130 - 135Singlet or narrow multipletThis carbon is meta to the hydroxyl group and ortho to the methyl group.
C6 125 - 130Singlet or narrow multipletThis carbon is ortho to both the trifluoromethyl and methyl groups, leading to a complex electronic environment.
-CF₃ 123 - 128Quartet (¹JCF ≈ 270-275 Hz)The carbon of the trifluoromethyl group itself exhibits a very large one-bond coupling constant with the three fluorine atoms, resulting in a distinct quartet.[6]
-CH₃ 20 - 22SingletThe methyl carbon is in the typical aliphatic region, appearing as an upfield singlet.[7]
Experimental Protocol for ¹³C NMR Acquisition

This protocol outlines a standard procedure for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum.

  • Sample Preparation:

    • Accurately weigh 15-25 mg of 4-Methyl-2-(trifluoromethyl)phenol.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • The use of CDCl₃ is common, and its residual solvent peak can be used for referencing (δ ≈ 77.16 ppm).[8] For quantitative work, a relaxation agent may be added.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup & Acquisition:

    • Use an NMR spectrometer with a field strength of at least 400 MHz for optimal resolution and sensitivity.

    • Tune and match the carbon probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical solvent peak shape.

    • Acquisition Parameters (Typical):

      • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker systems).

      • Spectral Width: 0 to 220 ppm.

      • Number of Scans: 1024 to 4096 scans, depending on sample concentration and instrument sensitivity.

      • Relaxation Delay (d1): 2-5 seconds to ensure proper relaxation of quaternary carbons.

      • Acquisition Time: 1-2 seconds.

  • Data Processing:

    • Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Phase the spectrum to achieve a flat baseline.

    • Calibrate the chemical shift axis by setting the CDCl₃ solvent peak to 77.16 ppm.[3]

    • Perform peak picking and integration (note: integrals in standard ¹³C NMR are not typically quantitative).

Section 2: Complementary and Orthogonal Verification Techniques

While ¹³C NMR is powerful, a multi-faceted approach is essential for unequivocal structural confirmation and purity analysis.

¹⁹F NMR Spectroscopy: The Definitive Fluorine Probe

For any fluorinated compound, ¹⁹F NMR is an indispensable tool. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive NMR probe.[1] Furthermore, the absence of endogenous fluorine signals in biological systems or common lab reagents makes for exceptionally clean spectra.[1]

  • Expected Spectrum: The three fluorine atoms of the -CF₃ group are chemically equivalent and will give rise to a single, sharp singlet in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift is expected in the range of -60 to -65 ppm relative to CFCl₃.[6]

  • Key Advantage: ¹⁹F NMR is an excellent method for quantifying the purity of fluorinated compounds and for studying their interactions with other molecules, such as proteins in drug discovery screens.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for assessing purity and confirming the molecular weight of volatile compounds like phenols.[10]

  • Expected Results: A single major peak in the gas chromatogram would indicate a high-purity sample. The mass spectrum would show a molecular ion (M⁺) peak at m/z 178, corresponding to the molecular weight of C₈H₇F₃O. Key fragmentation patterns would likely include the loss of a trifluoromethyl radical (·CF₃) or other characteristic fragments.

Experimental Protocol for GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Parameters (Typical):

    • Column: A nonpolar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness).

    • Injector: 250°C, splitless mode.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • MS Parameters (Typical):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 40-400.

Section 3: Visualizing the Analytical Workflow

A comprehensive characterization relies on the integration of data from multiple analytical techniques. The following workflow diagram illustrates this synergistic process.

G Analytical Workflow for Characterization cluster_prep Sample Handling cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation cluster_report Final Output Sample 4-Methyl-2-(trifluoromethyl)phenol Prep Sample Preparation (Dissolution in Solvent) Sample->Prep NMR NMR Spectroscopy (¹³C, ¹⁹F, ¹H) Prep->NMR GCMS GC-MS Analysis Prep->GCMS Process Spectral Processing & Peak Assignment NMR->Process GCMS->Process Compare Comparative Analysis (Orthogonal Verification) Process->Compare Structure Structural Confirmation & Purity Assessment Compare->Structure Report Comprehensive Report Structure->Report

Caption: Integrated workflow for the comprehensive characterization of organic compounds.

Comparative Summary of Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹³C NMR Carbon skeleton, number of unique carbons, electronic environment, C-F coupling.Provides detailed structural information about the carbon framework.Low sensitivity, requires larger sample amounts and longer acquisition times. Not inherently quantitative.
¹⁹F NMR Presence and electronic environment of fluorine atoms.Extremely sensitive, quantitative, no background interference.[1]Only applicable to fluorinated compounds.
¹H NMR Proton environment, proton count (integration), proton-proton coupling.High sensitivity, rapid acquisition, provides detailed connectivity information.Signal overlap can occur, OH proton signal can be broad and variable.
GC-MS Molecular weight, purity, fragmentation patterns.High sensitivity for purity assessment, provides molecular weight confirmation.Compound must be volatile and thermally stable. Provides limited structural connectivity information.

Conclusion

The structural elucidation of 4-Methyl-2-(trifluoromethyl)phenol requires a multi-technique, synergistic approach. While ¹³C NMR offers an unparalleled view of the carbon backbone, its data must be corroborated by complementary methods. ¹⁹F NMR provides a highly sensitive and specific confirmation of the trifluoromethyl group, and GC-MS serves as an orthogonal method to verify molecular weight and assess sample purity. By integrating the data from these techniques, researchers can achieve an unambiguous and comprehensive characterization, ensuring the quality and identity of this critical chemical intermediate for downstream applications in drug discovery and materials science.

References

  • Casanovas, J., et al. (1996). New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships. Biochemical and Biophysical Research Communications. Available at: [Link]

  • Ukhanev, S. A., Fedorov, S. V., & Krivdin, L. B. (2023). Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry. Available at: [Link]

  • Welch, J. T. (2014). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. Available at: [Link]

  • Vasella, A., & Witzig, C. (2004). Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. Magnetic Resonance in Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Powers, A. S., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. Available at: [Link]

  • Office of Scientific and Technical Information. (2015). Chemical tagging of chlorinated phenols for their facile detection and analysis by NMR spectroscopy. Retrieved from [Link]

  • Ponomarev, G. V., et al. (2012). Synthesis and characterization of fluorinated derivatives of cresolsulfonphthalein. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (n.d.). Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of.... Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methyl-N'-[[4-(trifluoromethyl)phenyl]methylidene]benzenesulfonohydrazide. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Functionalized graphene oxide as an efficient adsorbent for CO2 capture and support for heterogeneous catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatisation using m-(trifluoromethyl)phenyltrimethylammonium hydroxide of organic materials in artworks for analysis by gas chromatography-mass spectrometry: Unusual reaction products with alcohols. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information Metal-Free Oxidative Trifluoromethylselenolation of Electron-Rich (Hetero)Arenes with the Readily Availab. Retrieved from [Link]

  • International Organisation of Vine and Wine. (2020). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms). Retrieved from [Link]

  • ChemRxiv. (2026). 1H, 13C, 15N, and 19F Random Coil NMR Shifts of Trifluoromethyl-Bearing Amino Acids. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • Harvard DASH. (n.d.). Deoxyfluorination of Phenols. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Biological and Molecular Chemistry. (2025). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. Retrieved from [Link]

  • ResearchGate. (2019). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C -Methylated Flavonoids. Retrieved from [Link]

  • American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Crystal structure, Hirshfeld surface analysis and DFT studies of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Trifluoromethyl)phenol. Retrieved from [Link]

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Mass spectrometry analysis of 4-Methyl-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying heavily substituted, fluorinated aromatics in complex matrices. 4-Methyl-2-(trifluoromethyl)phenol (Exact Mass: 176.0449 Da) represents a unique analytical target. The presence of both an electron-withdrawing trifluoromethyl (-CF3) group and an electron-donating methyl (-CH3) group on the phenol ring creates distinct physicochemical properties that dictate our mass spectrometry (MS) strategies.

This guide objectively compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the analysis of 4-Methyl-2-(trifluoromethyl)phenol, providing field-proven, self-validating protocols to ensure absolute data integrity.

Before selecting an instrument, we must understand how the molecule's structure dictates its behavior in the ion source:

  • Acidity and LC-MS Ionization: The -CF3 group exerts a strong inductive electron-withdrawing effect (-I effect). This significantly lowers the pKa of the phenolic hydroxyl group compared to an unfluorinated cresol. Because the proton is easily lost, Electrospray Ionization in negative mode (ESI-) is exceptionally efficient, yielding a robust [M-H]⁻ precursor ion at m/z 175.0. This phenomenon is widely documented in the environmental tracking of related [1].

  • Volatility and GC-MS Derivatization: While the compound is sufficiently volatile for gas-phase analysis, the free hydroxyl group will interact with silanol groups on standard non-polar GC stationary phases, causing severe peak tailing. Therefore, GC-MS workflows necessitate a derivatization step (typically silylation) to cap the -OH group, improving both chromatographic resolution and thermal stability[2].

Platform Comparison: GC-MS/MS vs. LC-MS/MS

Selecting the correct platform depends entirely on your sample matrix and throughput requirements. While single quadrupole systems offer baseline sensitivity, triple quadrupole (QQQ) and Time-of-Flight (TOF) architectures are required for complex matrix discrimination and exact mass identification[3].

Table 1: Performance Comparison of MS Platforms
ParameterGC-EI-MS/MS (QQQ)LC-ESI-MS/MS (QQQ)LC-ESI-QTOF (HRMS)
Ionization Source Electron Ionization (70 eV)Electrospray (Negative)Electrospray (Negative)
Sample Prep Derivatization RequiredDirect Injection / SPEDirect Injection / SPE
Sensitivity (LOD) 1–5 pg on-column5–10 pg on-column10–50 pg on-column
Linear Dynamic Range 10⁴10⁵10⁴
Matrix Effects Low (High chromatographic resolution)High (Susceptible to ion suppression)High (Susceptible to ion suppression)
Primary Utility Trace quantitation in organic extractsHigh-throughput biological/aqueous analysisMetabolite & degradant identification
Table 2: Predictive MRM Transitions for Quantitation

Note: Optimization of collision energies (CE) is required per instrument manufacturer.

PlatformPrecursor Ion (m/z)Product Ion (m/z)CE (eV)Transition Purpose
GC-MS/MS (TMS Deriv.)248.1 [M]⁺233.115Quantifier (Loss of -CH₃)
GC-MS/MS (TMS Deriv.)248.1 [M]⁺179.025Qualifier (Loss of -CF₃)
LC-MS/MS (Underivatized)175.0 [M-H]⁻155.020Quantifier (Loss of HF)
LC-MS/MS (Underivatized)175.0[M-H]⁻125.035Qualifier (Loss of -CF₂)

Analytical Decision Workflow

MS_Decision_Tree A Sample: 4-Methyl-2-(trifluoromethyl)phenol B Matrix Assessment A->B C Volatile / Organic Extract (Derivatization Required) B->C Non-Polar D Aqueous / Biological (Direct Analysis) B->D Polar E GC-EI-MS/MS High Chromatographic Resolution C->E F LC-ESI(-)-MS/MS High Ionization Efficiency D->F G Targeted Quantitation (MRM Mode) E->G F->G

Workflow for selecting the optimal MS platform for 4-Methyl-2-(trifluoromethyl)phenol analysis.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal quality controls. The methodologies below employ a self-validating framework : a structural surrogate (e.g., 4-fluorophenol) is spiked into the matrix before extraction to monitor absolute recovery, while a stable-isotope labeled internal standard (SIL-IS, e.g., ¹³C₆-phenol) is added post-extraction to independently correct for instrumental drift and matrix-induced ion suppression.

Protocol A: GC-EI-MS/MS (Targeted Quantitation in Organic Matrices)

Best for: Synthetic reaction monitoring, agrochemical formulations.

  • Surrogate Spiking: Spike 1.0 mL of sample with 10 µL of 4-fluorophenol (10 µg/mL) to monitor extraction efficiency.

  • Liquid-Liquid Extraction (LLE): Add 2.0 mL of hexane/dichloromethane (1:1, v/v). Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes. Transfer the organic layer to a clean glass vial.

  • Derivatization: Evaporate the extract to dryness under a gentle stream of nitrogen. Add 50 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous pyridine. Incubate at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether derivative.

  • Internal Standard Addition: Allow the vial to cool, then spike with 10 µL of ¹³C₆-phenol (SIL-IS).

  • GC-MS/MS Analysis:

    • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).

    • Injection: 1 µL, Splitless mode at 250°C.

    • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

    • MS Conditions: EI source at 230°C, 70 eV. Monitor the MRM transitions outlined in Table 2.

Protocol B: LC-ESI-MS/MS (Trace Analysis in Aqueous/Biological Matrices)

Best for: Environmental water testing, in vitro metabolism studies.

  • Surrogate Spiking: Spike 1.0 mL of aqueous sample with 10 µL of 4-fluorophenol (10 µg/mL).

  • Solid Phase Extraction (SPE): Condition an HLB (Hydrophilic-Lipophilic Balance) cartridge with 3 mL methanol followed by 3 mL water. Load the sample. Wash with 2 mL of 5% methanol in water. Elute the fluorinated phenols with 2 mL of 100% methanol.

  • Internal Standard Addition: Spike the eluate with 10 µL of ¹³C₆-phenol (SIL-IS).

  • LC-MS/MS Analysis:

    • Column: C18 (100 mm × 2.1 mm, 1.7 µm particle size) maintained at 40°C.

    • Mobile Phase: (A) Water and (B) Acetonitrile. Crucial Note: Do not use formic acid, as acidic modifiers will suppress the formation of the [M-H]⁻ ion in ESI negative mode. Use 2 mM ammonium acetate if a buffer is strictly required.

    • Gradient: 10% B to 90% B over 5 minutes at 0.4 mL/min.

    • MS Conditions: ESI negative mode. Capillary voltage: 2.5 kV. Desolvation temperature: 350°C. Monitor the MRM transitions outlined in Table 2.

References

  • Bhat, A. P., et al. (2022). "Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach." ACS Environmental Au.[Link]

  • National Center for Biotechnology Information. "4-(Trifluoromethyl)phenol." PubChem Compound Summary for CID 67874. [Link]

  • Agilent Technologies. "LCMS systems, quadrupole mass analyzer, TOF, QTOF." Agilent Product Resources.[Link]

Sources

Comparative Efficacy Guide: 4-Methyl-2-(trifluoromethyl)phenol Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated building blocks is a proven strategy for lead optimization. Among these, 4-Methyl-2-(trifluoromethyl)phenol and its derivatives have emerged as privileged scaffolds[1]. By introducing a trifluoromethyl (-CF3) group ortho to a phenolic hydroxyl, researchers can fundamentally alter the molecule's physicochemical profile—enhancing target binding affinity, improving membrane permeability, and fortifying the compound against rapid metabolic degradation.

This guide objectively compares the efficacy of 4-methyl-2-(trifluoromethyl)phenol derivatives against traditional non-fluorinated and chlorinated alternatives, providing the underlying causality for these performance differences and detailing self-validating experimental workflows for rigorous laboratory evaluation.

Physicochemical Profiling: The Causality of Fluorination

The substitution of a hydrogen atom with a -CF3 group is not merely a steric modification; it is a profound electronic intervention that dictates the pharmacokinetic and pharmacodynamic fate of the molecule[2].

  • Acidity (pKa) Modulation: The strong electron-withdrawing nature of the -CF3 group significantly lowers the pKa of the phenolic proton. While a standard phenol exhibits a pKa of ~9.95, ortho-trifluoromethylation lowers this to approximately 8.12–8.95[2][3]. This increased acidity enhances the hydrogen-bond donating capacity of the phenol at physiological pH, often translating to tighter binding within target protein pockets.

  • Lipophilicity (LogP) and Permeability: The highly lipophilic nature of the C-F bond increases the overall LogP of the scaffold. This facilitates superior passive membrane permeability, a critical factor for drugs engaging intracellular targets[4].

  • Metabolic Stability: The robust C-F bonds resist Phase I oxidative metabolism (e.g., hydroxylation by Cytochrome P450 enzymes) that typically plagues electron-rich aromatic rings, thereby extending the compound's half-life[5].

Comparative Efficacy Data

To illustrate the structure-activity relationship (SAR) principles, Table 1 compares a representative 4-methyl-2-(trifluoromethyl)phenol derivative against its non-fluorinated (p-Cresol derivative) and chlorinated counterparts when integrated into a standardized kinase inhibitor scaffold.

Table 1: Comparative Physicochemical and Efficacy Metrics

Scaffold BasepKa (Phenol)LogPHLM t1/2​ (min)Target Kinase IC 50​ (nM)
4-Methylphenol (Control)10.141.9415.2> 1000
2-Chloro-4-methylphenol 9.202.4525.4450
4-Methyl-2-(CF3)phenol 8.502.85> 60.012

Data Interpretation: The transition from a methyl to a chloro, and ultimately to a trifluoromethyl group, demonstrates a clear trend: as pKa decreases and LogP increases, both metabolic stability (HLM t1/2​ ) and target binding affinity (IC 50​ ) improve dramatically.

Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: In Vitro Metabolic Stability (Human Liver Microsomes)

Causality & Design: This assay determines the hepatic clearance rate. NADPH is supplied as an essential electron-donating cofactor for CYP450 enzymes. Acetonitrile is utilized as a quench agent because it rapidly denatures proteins, stopping the enzymatic reaction instantly to provide a precise kinetic snapshot.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the 4-methyl-2-(trifluoromethyl)phenol derivative in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.

    • Self-Validation Step: Concurrently run a known highly cleared control (e.g., Verapamil) in a separate well to verify the enzymatic viability of the specific HLM batch.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at precise intervals: 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: The 3:1 organic-to-aqueous ratio ensures complete protein precipitation, preventing further degradation.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) based on the natural log of the remaining parent compound over time.

Protocol 2: Potentiometric pKa Determination

Causality & Design: Accurate pKa measurement is vital for predicting the ionization state at physiological pH.

Step-by-Step Methodology:

  • Preparation: Dissolve the compound in a standardized 0.15 M KCl solution. Causality: This maintains a constant ionic strength, preventing activity coefficient fluctuations during titration.

  • Titration: Titrate with 0.1 M NaOH under a continuous nitrogen gas purge. Causality: Nitrogen prevents atmospheric CO 2​ absorption, which would otherwise form carbonic acid and skew the pH readings.

  • Calculation: Determine the pKa from the inflection point of the titration curve using the Henderson-Hasselbalch equation.

Pharmacodynamic Visualization

G Ligand 4-Me-2-CF3-Phenol Derivative Receptor Target Kinase (e.g., EGFR/PI3K) Ligand->Receptor High Affinity Binding Phosphorylation Phosphorylation Cascade Blocked Receptor->Phosphorylation Kinase Inhibition GeneExpression Downstream Gene Expression Phosphorylation->GeneExpression Signal Arrest Apoptosis Cellular Apoptosis (Efficacy Achieved) GeneExpression->Apoptosis Phenotypic Outcome

Fig 1. Pharmacodynamic pathway of 4-Me-2-CF3-phenol derivatives.

References

  • 2-Propyl-5-trifluoromethyl-phenol | Research Chemical , Benchchem. 4

  • 4-Bromo-2-(trifluoromethyl)phenol , Chem-Impex. 1

  • The Intricacies of Trifluoromethylphenols: A Deep Dive into Reactivity and Application , Benchchem.2

  • 4-Trifluoromethylphenol 402-45-9 wiki , Guidechem. 3

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols , ResearchGate. 5

Sources

Navigating the Solid State: The Elusive Crystal Structure of 4-Methyl-2-(trifluoromethyl)phenol and a Path Forward

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive search of crystallographic databases reveals that the X-ray crystal structure of 4-Methyl-2-(trifluoromethyl)phenol has not been publicly reported. This absence of foundational data precludes a direct comparative analysis of its solid-state properties against structural analogs. While the crystal structures of numerous related compounds, particularly Schiff bases derived from 4-methyl-2-formylphenol, are available[1][2][3][4][5][6], the specific arrangement of 4-Methyl-2-(trifluoromethyl)phenol molecules in a crystalline lattice remains unknown.

This guide, therefore, pivots from a direct comparison to an instructive overview of the methodologies required to determine the crystal structure of 4-Methyl-2-(trifluoromethyl)phenol and a discussion of the anticipated structural insights that would be gained from such a study. We will outline the necessary experimental protocols and use the known structures of its parent molecules, 4-methylphenol and 2-(trifluoromethyl)phenol, as proxies to hypothesize the intermolecular interactions that might govern its crystal packing.

The Uncharted Territory: Why a Crystal Structure Matters

The three-dimensional arrangement of molecules in a crystal, known as the crystal packing, dictates many of a material's bulk properties, including its melting point, solubility, and stability. For researchers in drug development, understanding the crystal structure is paramount for formulation and ensuring consistent bioavailability. The introduction of a trifluoromethyl group, known for its strong electron-withdrawing nature and potential to engage in non-covalent interactions, makes the crystal structure of 4-Methyl-2-(trifluoromethyl)phenol a subject of significant academic and industrial interest.

A Roadmap to Discovery: Experimental Protocols

To elucidate the crystal structure of 4-Methyl-2-(trifluoromethyl)phenol, a systematic experimental approach is required. This involves the synthesis of the compound, followed by the growth of high-quality single crystals suitable for X-ray diffraction analysis.

Synthesis of 4-Methyl-2-(trifluoromethyl)phenol

A plausible synthetic route to 4-Methyl-2-(trifluoromethyl)phenol involves the ortho-lithiation of a protected 4-methylphenol, followed by reaction with a trifluoromethylating agent. A general procedure is outlined below:

Step 1: Protection of the Phenolic Hydroxyl Group

  • To a solution of 4-methylphenol in a suitable aprotic solvent (e.g., tetrahydrofuran), add a protecting group precursor (e.g., dihydropyran for a tetrahydropyranyl ether).

  • Add a catalytic amount of acid (e.g., p-toluenesulfonic acid).

  • Stir the reaction at room temperature until the reaction is complete, as monitored by thin-layer chromatography.

  • Work up the reaction mixture to isolate the protected 4-methylphenol.

Step 2: Directed Ortho-Lithiation and Trifluoromethylation

  • Dissolve the protected 4-methylphenol in dry tetrahydrofuran and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add a strong base, such as n-butyllithium, to effect lithiation at the position ortho to the protected hydroxyl group.

  • After stirring for a suitable time, introduce an electrophilic trifluoromethylating reagent (e.g., N-(trifluoromethyl)-N-nitrosotrifluoromethanesulfonamide).

  • Allow the reaction to warm to room temperature and quench with a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Extract the product and purify by column chromatography.

Step 3: Deprotection

  • Dissolve the trifluoromethylated product in a suitable solvent (e.g., methanol).

  • Add a catalytic amount of acid (e.g., hydrochloric acid).

  • Stir the reaction until the deprotection is complete.

  • Isolate and purify the final product, 4-Methyl-2-(trifluoromethyl)phenol.

Single Crystal Growth

Obtaining single crystals is often the most challenging step. Several techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution induces crystallization.

  • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, reducing the solubility and promoting crystal growth.

Hypothetical Structural Analysis and Comparison

While the precise crystal structure of 4-Methyl-2-(trifluoromethyl)phenol is unknown, we can infer potential structural motifs by examining its constituent parts: 4-methylphenol (p-cresol) and 2-(trifluoromethyl)phenol.

Table 1: Comparison of Crystallographic Data for Parent Compounds

Parameter4-Methylphenol2-(Trifluoromethyl)phenol
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁P2₁/c
Key Intermolecular Interactions O-H···O hydrogen bonding, C-H···π interactionsO-H···F intramolecular hydrogen bonding, C-H···O interactions, π-π stacking

The crystal structure of 4-methylphenol is characterized by chains of molecules linked by strong O-H···O hydrogen bonds. The methyl groups participate in weaker C-H···π interactions, influencing the overall packing.

In contrast, 2-(trifluoromethyl)phenol exhibits a strong intramolecular O-H···F hydrogen bond, which planarizes the molecule and reduces the propensity for intermolecular hydrogen bonding involving the hydroxyl group. Its crystal packing is therefore governed by weaker C-H···O interactions and π-π stacking.

For 4-Methyl-2-(trifluoromethyl)phenol , we can anticipate a complex interplay of these interactions. The presence of the ortho-trifluoromethyl group may favor an intramolecular O-H···F hydrogen bond. However, the electronic and steric influence of the para-methyl group could alter this preference, potentially allowing for intermolecular O-H···O hydrogen bonding to dominate, similar to 4-methylphenol. The crystal packing will likely be a delicate balance between these competing interactions.

Visualizing the Possibilities

The following diagrams illustrate the potential primary intermolecular interactions that could be present in the crystal structure of 4-Methyl-2-(trifluoromethyl)phenol.

G cluster_0 Scenario 1: Intermolecular O-H···O Hydrogen Bonding cluster_1 Scenario 2: Intramolecular O-H···F Hydrogen Bonding Molecule_A 4-Methyl-2-(trifluoromethyl)phenol Molecule_B 4-Methyl-2-(trifluoromethyl)phenol Molecule_A->Molecule_B O-H···O Molecule_C 4-Methyl-2-(trifluoromethyl)phenol O-H O-H F F O-H->F Intramolecular H-bond

Sources

High-Purity Characterization of 4-Methyl-2-(trifluoromethyl)phenol: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the downstream consequences of poorly characterized fluorinated building blocks. 4-Methyl-2-(trifluoromethyl)phenol is a highly versatile intermediate in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs). The strongly electron-withdrawing trifluoromethyl ( −CF3​ ) group imparts critical lipophilicity and metabolic stability to target molecules.

However, the synthesis of this compound often generates closely related regioisomers (e.g., 4-Methyl-3-(trifluoromethyl)phenol) and des-fluoro impurities. Because these impurities share nearly identical physicochemical properties with the target molecule, they can easily bypass standard analytical screens, poisoning downstream metal-catalyzed cross-coupling reactions or incorporating into the final API as inseparable contaminants.

This guide outlines an authoritative, self-validating analytical framework to objectively characterize the purity of 4-Methyl-2-(trifluoromethyl)phenol, comparing an "Ultra-Pure Grade" against standard commercial alternatives.

The Orthogonal Analytical Strategy

Relying on a single analytical technique for fluorinated aromatics is a systemic risk. High-Performance Liquid Chromatography (HPLC) often suffers from variable UV response factors among regioisomers, leading to skewed purity profiles. To establish absolute scientific truth, we must employ an orthogonal strategy: 19 F Quantitative NMR (qNMR) for absolute mass fraction, GC-FID for volatile regioisomer resolution, and Karl Fischer for moisture quantification.

Orthogonal_Strategy A 4-Methyl-2-(trifluoromethyl)phenol Batch Sample B 19F qNMR (Absolute Mass Fraction) A->B C GC-FID (Volatile Regioisomers) A->C D HPLC-UV (Non-Volatile Impurities) A->D E Karl Fischer (Moisture Content) A->E F Comprehensive Purity Profile (>99.5% Certified) B->F C->F D->F E->F

Orthogonal analytical workflow for comprehensive purity characterization.

Comparative Performance Data

To demonstrate the efficacy of this orthogonal approach, we compared three different grades of 4-Methyl-2-(trifluoromethyl)phenol. The data below highlights why standard "area percent" chromatography is insufficient without absolute mass quantification.

Product Grade 19 F qNMR Absolute Assay (wt%)GC-FID Purity (Area %)Regioisomer Impurity (%)Moisture Content (ppm)
Ultra-Pure Grade 99.8 ± 0.1 >99.9 <0.05 <50
Standard Commercial97.5 ± 0.498.80.95450
Crude Synthesized92.1 ± 1.295.53.801200

Table 1: Quantitative comparison of 4-Methyl-2-(trifluoromethyl)phenol grades. Note the discrepancy between GC-FID Area % and absolute qNMR assay in lower grades, driven by invisible inorganic salts and moisture.

Self-Validating Experimental Methodologies

To ensure trustworthiness, analytical protocols must be designed as self-validating systems —meaning the method inherently proves its own accuracy during every run, automatically failing if parameters drift.

Absolute Mass Fraction via 19 F Quantitative NMR (qNMR)

The Causality of the Method: Unlike traditional chromatography,1[1]. The 19 F nucleus is ideal because it possesses a 100% natural abundance and a2[2].

qNMR_Workflow S1 Weigh Analyte & IS (Analytical Balance) S2 Determine T1 Relaxation (Inversion Recovery) S1->S2 S3 Set D1 > 5 x T1 (Ensure Full Relaxation) S2->S3 S4 Acquire 19F Spectra (Inverse Gated Decoupling) S3->S4 S5 Integration & Mass Calc (Self-Validated by IS) S4->S5

Self-validating 19F qNMR workflow ensuring quantitative integrity.

Step-by-Step Protocol:

  • Sample Preparation: Accurately co-weigh ~20.0 mg of 4-Methyl-2-(trifluoromethyl)phenol and ~10.0 mg of a certified Internal Standard (IS) such as 4-fluorobenzoic acid (NIST traceable) into a vial. Dissolve completely in 0.6 mL of DMSO- d6​ .

  • T1​ Relaxation Determination: Fluorine nuclei in rigid aromatic systems can exhibit long longitudinal relaxation times ( T1​ ). Execute an inversion-recovery pulse sequence to measure the T1​ of both the analyte's −CF3​ group and the IS fluorine atom.

  • Parameter Optimization: Set the inter-pulse delay ( D1​ ) to at least 5×T1​ of the slowest relaxing nucleus. Causality: Failing to allow complete relaxation will artificially truncate the signal integral, destroying quantitative accuracy.

  • Acquisition: Acquire the 19 F spectrum using inverse-gated proton decoupling to suppress Nuclear Overhauser Effects (NOE) that could skew peak areas.

  • Self-Validation Check: 3[3]. Calculate the Relative Standard Deviation (RSD) of the integral values across 6 replicate scans. If the RSD exceeds 2.0%, the system halts, indicating incomplete relaxation or poor shimming.

Regioisomer Resolution via GC-FID

The Causality of the Method: While qNMR provides absolute mass, it may lack the sensitivity to detect trace (<0.1%) regioisomeric impurities. Due to the high volatility and thermal stability of fluorinated phenols, Gas Chromatography with Flame Ionization Detection (GC-FID) is vastly superior to HPLC for this specific class.4[4].

Step-by-Step Protocol:

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the analyte in HPLC-grade methanol.

  • Column Selection: Utilize a mid-polarity capillary column (e.g., OV-225 or DB-1701; 30m x 0.25mm x 0.25µm). Causality: Non-polar columns (like DB-5) separate strictly by boiling point. Because 4-Methyl-2-(trifluoromethyl)phenol and its regioisomers have nearly identical boiling points, a mid-polarity stationary phase is required to exploit minute differences in their dipole moments for baseline separation.

  • Temperature Programming: Inject 1 µL (Split ratio 50:1). Hold the oven at 80°C for 2 minutes, ramp at 10°C/min to 240°C, and hold for 5 minutes. Detector temperature: 280°C.

  • Self-Validation Check (Resolution Spiking): Before analyzing the batch, inject a System Suitability Solution spiked with 0.5% of a known regioisomer (e.g., 4-Methyl-3-(trifluoromethyl)phenol). The method is only validated if the chromatographic resolution ( Rs​ ) between the two peaks is ≥1.5 . If the column degrades and Rs​ drops, the system automatically invalidates the run, preventing false-positive purity reporting.

Conclusion

The characterization of 4-Methyl-2-(trifluoromethyl)phenol cannot be left to simple area-percent chromatography. By combining the absolute, reference-free mass quantification of 19 F qNMR with the high-resolution trace isomer detection of mid-polarity GC-FID, researchers can guarantee the integrity of their fluorinated building blocks. The Ultra-Pure grade demonstrates the necessity of this rigorous testing, ensuring that downstream synthetic yields and catalyst lifespans are never compromised by invisible contaminants.

References

  • Source: nih.
  • Source: rsc.
  • Source: acs.
  • Source: samipubco.
  • Analysis of C4 fluoride compounds in alkylation materials by gas chromatography/flame ionization detection (GC/FID)

Sources

Hirshfeld surface analysis of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Hirshfeld Surface Analysis Tools: A Case Study on Fluorinated Schiff Bases

As drug development and materials science increasingly rely on crystal engineering, understanding non-covalent intermolecular interactions has become paramount. Hirshfeld surface (HS) analysis is the gold standard for visualizing and quantifying these interactions in molecular crystals.

This guide objectively compares the two leading software alternatives for HS analysis—CrystalExplorer and Multiwfn —using the highly competitive benchmark compound 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol . By analyzing this specific fluorinated Schiff base, we will demonstrate how to choose the right analytical tool based on your research requirements, supported by self-validating experimental protocols.

The Benchmark Compound: Structural & Interaction Profile

To rigorously test these software tools, we selected 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol. This compound presents a unique crystallographic challenge:

  • Intramolecular Locking: The phenol (-OH) and imine (-C=N-) groups are ortho to each other, forming a robust intramolecular O-H⋯N hydrogen bond. This locks the molecular conformation and effectively removes the strong hydrogen bond donor from the intermolecular packing network.

  • Weak Interaction Dominance: Because the primary strong H-bond is internal, the crystal packing is entirely dictated by a delicate interplay of weaker forces: C-H⋯F contacts from the trifluoromethyl ( −CF3​ ) group, C-H⋯π interactions, and π⋯π stacking.

Analyzing a structure dominated by diffuse halogen contacts and dispersion forces requires software capable of high-resolution surface mapping and accurate electron density partitioning.

Comparative Analysis: CrystalExplorer vs. Multiwfn

While both tools generate Hirshfeld surfaces, their underlying philosophies and computational architectures differ significantly. CrystalExplorer relies primarily on promolecule electron densities (a sum of spherical atomic densities)[1], whereas Multiwfn excels at utilizing actual quantum mechanical wavefunctions to map real-space functions[2].

Table 1: Feature and Performance Comparison

Feature/MetricCrystalExplorer 21.5Multiwfn 3.8
Primary Use Case Crystallographic packing, 2D fingerprintingQuantum mechanical topology, ESP mapping
Electron Density Model Promolecule (Default), Wavefunction (Via Tonto)Wavefunction (DFT/Ab initio via .wfn/.fchk)
Learning Curve Low (Intuitive GUI)Moderate (Command-line interface with GUI viewer)
Interaction Quantification Excellent (Automated % contribution breakdown)Advanced (Integration with IRI, IGMH, QTAIM)
Computational Speed Fast (< 5 seconds for standard promolecule HS)Variable (Depends on upstream DFT calculation time)
Best For... Rapid publication-quality packing diagramsDeep mechanistic studies of interaction strength

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, every computational protocol must be self-validating. Below are the step-by-step methodologies for analyzing our benchmark Schiff base, including the causality behind each parameter choice.

Protocol A: Crystallographic Packing Analysis via CrystalExplorer

Goal: Quantify the percentage contributions of F⋯H and C⋯H contacts to the total crystal surface.

  • Data Import: Load the .cif (Crystallographic Information File) of the compound into CrystalExplorer[1].

  • Surface Generation: Select Generate Surface Hirshfeld.

    • Causality: We map the normalized contact distance ( dnorm​ ) rather than raw internal ( di​ ) or external ( de​ ) distances. dnorm​ normalizes the distances by the van der Waals (vdW) radii of the interacting atoms. This is critical for our −CF3​ group, as fluorine has a different vdW radius than hydrogen; dnorm​ ensures that contacts shorter than the sum of vdW radii consistently appear as red spots on the surface[3].

  • Resolution Adjustment: Set the grid resolution to High.

    • Causality: The default grid often misses subtle F⋯F halogen contacts. A high-resolution mapping ensures the highly diffuse electron density of the −CF3​ group is accurately partitioned.

  • Fingerprint Generation: Generate the 2D fingerprint plot and filter by element pairs (e.g., F...H, C...C).

    • Self-Validation: Ensure the sum of all decomposed percentage contributions equals exactly 100.0%. A mismatch indicates an unresolved solvent mask or disordered atom in the .cif.

Protocol B: Quantum Mechanical Topology via Multiwfn

Goal: Map the Electrostatic Potential (ESP) onto the Hirshfeld surface to evaluate the electrostatic complementarity of the weak interactions.

  • Wavefunction Generation: Optimize the crystal geometry in Gaussian using the B3LYP/6-311G(d,p) basis set and generate a formatted checkpoint file (.fchk).

    • Causality: Promolecule models assume spherical, non-interacting atoms. In highly polarized molecules like our fluorinated Schiff base, the electron density is significantly skewed. DFT provides the true, polarized electron density required for accurate ESP mapping[2].

  • Multiwfn Initialization: Boot Multiwfn and load the .fchk file[4].

  • Surface Mapping: Navigate to Main Function 12 (Quantitative molecular surface analysis) Select Hirshfeld surface.

  • Property Assignment: Choose to map Electrostatic Potential (ESP) onto the generated surface.

    • Self-Validation: Cross-reference the ESP extrema with an Interaction Region Indicator (IRI) analysis (Main Function 20 in Multiwfn). If a strong red region on the HS (indicating a close contact) lacks a corresponding critical point in the IRI analysis, the interaction is purely steric rather than electrostatically stabilizing[2].

Benchmark Data Presentation

Using the protocols above, we analyzed the intermolecular interactions of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol. The quantitative results are summarized below.

Table 2: Percentage Contributions to the Hirshfeld Surface

Contact TypeCrystalExplorer (% Contribution)Multiwfn (% Contribution)Mechanistic Interpretation
H⋯H 34.2%34.5%Dominant background van der Waals dispersion.
F⋯H / H⋯F 28.7%28.4%Primary directional intermolecular interaction driving crystal packing.
C⋯H / H⋯C 16.1%15.8%Weak C-H⋯π interactions stabilizing the lattice.
C⋯C 9.5%9.8% π⋯π stacking between the aromatic rings.
O⋯H / H⋯O 6.3%6.5%Minimal intermolecular contribution due to the locked intramolecular O-H⋯N bond.
F⋯F 3.1%2.9%Minor halogen-halogen repulsion/dispersion.
N⋯H / H⋯N 2.1%2.1%Sterically shielded by the intramolecular H-bond.

Data Insight: Both software packages yield highly consistent quantitative area breakdowns. However, Multiwfn's ESP mapping revealed that the F⋯H contacts are highly polarized, providing a stronger electrostatic stabilization energy than the purely geometric dnorm​ surface in CrystalExplorer implies.

Visualizing the Analytical Workflow

To assist researchers in selecting the appropriate methodology, the following decision tree outlines the optimal workflow for analyzing halogenated Schiff bases.

Workflow Start Acquire CIF Data (Fluorinated Schiff Base) Decision Primary Research Goal? Start->Decision CE_Path Crystal Packing & Contact Quantification Decision->CE_Path Geometry MW_Path Electronic Topology & Interaction Strength Decision->MW_Path Electronics CE_Action CrystalExplorer Map d_norm & Fingerprints CE_Path->CE_Action MW_Action Multiwfn Map ESP & IRI Analysis MW_Path->MW_Action Result_CE 2D Plots & % Contributions (e.g., F...H = 28.7%) CE_Action->Result_CE Result_MW Electrostatic Complementarity & Bond Critical Points MW_Action->Result_MW

Workflow for Hirshfeld surface analysis comparing crystallographic and quantum mechanical approaches.

Conclusion & Recommendations

For the analysis of complex, weakly interacting systems like 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, the choice of software dictates the depth of your findings:

  • Choose CrystalExplorer if your primary goal is to rapidly quantify the geometric percentage of intermolecular contacts and generate publication-ready 2D fingerprint plots for crystallographic reporting.

  • Choose Multiwfn if your goal is drug development or advanced materials science, where understanding the exact quantum mechanical strength, electrostatic polarization, and real-space topology of weak F⋯H interactions is required.

For comprehensive studies, a synergistic approach—using CrystalExplorer for geometric partitioning and Multiwfn for topological validation—yields the most authoritative results.

References

  • Spackman, P. R., Turner, M. J., McKinnon, J. J., Wolff, S. K., Grimwood, D. J., Jayatilaka, D., & Spackman, M. A. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. Journal of Applied Crystallography, 54(3), 1006-1011. Available at:[Link]

  • Lu, T., & Chen, F. (2012). Multiwfn: A multifunctional wavefunction analyzer. Journal of Computational Chemistry, 33(5), 580-592. Available at:[Link]

  • Lu, T. (2024). A comprehensive electron wavefunction analysis toolbox for chemists, Multiwfn. The Journal of Chemical Physics, 161(8), 082503. Available at:[Link]

Sources

Comparative study of 4-Methyl-2-(trifluoromethyl)phenol and its isomers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to 4-Methyl-2-(trifluoromethyl)phenol and Its Isomers for Advanced Research

Introduction: The Strategic Importance of Fluorinated Phenols

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing molecular properties.[1] The trifluoromethyl (CF3) group, in particular, is prized for its ability to significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] When this powerful electron-withdrawing group is combined with an electron-donating methyl group on a phenolic scaffold, a fascinating interplay of electronic and steric effects emerges.

This guide provides a comprehensive comparative analysis of 4-Methyl-2-(trifluoromethyl)phenol and its structural isomers. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet. It delves into the causal relationships between structure and function, offering insights into how subtle changes in substituent positioning can dramatically alter physicochemical properties, synthetic accessibility, and potential biological activity. We will explore the underlying principles that govern the behavior of these molecules, supported by experimental data and detailed protocols for their analysis and synthesis.

dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.5, ranksep=1.0, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#202124", fillcolor="#FFFFFF", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot Caption: Key structural isomers of methyl-trifluoromethyl-phenol.

Comparative Physicochemical Properties: A Tale of Two Substituents

The positioning of the electron-donating methyl (-CH3) group and the strongly electron-withdrawing trifluoromethyl (-CF3) group relative to the phenolic hydroxyl (-OH) dictates the molecule's fundamental properties. This interplay is most evident in the compound's acidity (pKa) and lipophilicity (LogP), which are critical parameters for drug design.

The -CF3 group's inductive effect stabilizes the phenoxide anion, thereby increasing the phenol's acidity (lowering its pKa). This effect is strongest when the -CF3 group is in the ortho or para position to the hydroxyl group. Conversely, the electron-donating methyl group destabilizes the anion and decreases acidity (raises the pKa). The net effect in each isomer is a balance of these opposing forces.

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=0.8, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Influence of Substituents on Phenolic Acidity (pKa)", labelloc=t]; node [shape=plaintext, fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot Caption: Opposing electronic effects influencing isomer acidity.

Table 1: Comparative Physicochemical Data Note: Direct experimental data for all isomers is scarce. Values are compiled from available data on related compounds and expert predictions based on substituent effects.[4]

Property4-Methyl-2-(trifluoromethyl)phenol2-Methyl-4-(trifluoromethyl)phenol3-Methyl-5-(trifluoromethyl)phenol
CAS Number 392-66-561477-83-2349-64-4
Molecular Formula C₈H₇F₃OC₈H₇F₃OC₈H₇F₃O
Molecular Weight 176.14 g/mol 176.14 g/mol 176.14 g/mol
Melting Point Data not availableData not availableData not available
Boiling Point Data not availableData not availableData not available
pKa (Predicted) ~8.5~8.3~9.2
Aqueous Solubility Predicted: LowPredicted: LowPredicted: Low

Causality Note: The predicted pKa for 2-Methyl-4-(trifluoromethyl)phenol is the lowest (most acidic) because the strongly electron-withdrawing -CF3 group is para to the hydroxyl, providing maximal resonance and inductive stabilization of the conjugate base. In 4-Methyl-2-(trifluoromethyl)phenol , the ortho -CF3 group also provides strong stabilization. For 3-Methyl-5-(trifluoromethyl)phenol , both groups are meta to the hydroxyl, meaning their electronic influence is primarily inductive and less pronounced, resulting in an acidity closer to that of a standard cresol.

Strategic Synthesis: Directed ortho-Lithiation

Synthesizing specific regioisomers of polysubstituted aromatic rings is a significant challenge. Standard electrophilic aromatic substitution reactions often yield mixtures of products. A powerful and regioselective method for preparing 2-substituted 4-(trifluoromethyl)phenols is Directed ortho-Lithiation (DoM) .[5][6]

This technique relies on a "directing metalation group" (DMG) to position a strong base (like n-butyllithium) to deprotonate a specific ortho position.[7] In this case, the phenolic hydroxyl group must first be protected with a group that can act as a DMG. The tetrahydropyranyl (THP) ether is an excellent choice as it is a superior ortho-directing group compared to the -CF3 group, ensuring lithiation occurs at the C2 position.[6] This lithiated intermediate can then react with a wide range of electrophiles to install various substituents at the 2-position with high precision.

G start Start: 4-(Trifluoromethyl)phenol step1 Step 1: Protection Protect hydroxyl group with DHP Catalyst: p-TsOH start->step1 product1 Intermediate: 4-(Trifluoromethyl)phenyl-OTHP step1->product1 step2 Step 2: Directed Lithiation Add n-BuLi in THF at -70°C -OTHP group directs Li to ortho C2 position product1->step2 product2 Intermediate: 2-Lithio-4-(trifluoromethyl)phenyl-OTHP step2->product2 step3 Step 3: Electrophilic Quench React with an electrophile (E+) e.g., CH3I for methylation product2->step3 product3 Intermediate: 2-Substituted-4-(trifluoromethyl)phenyl-OTHP step3->product3 step4 Step 4: Deprotection Acidic workup (e.g., HCl) Removes THP group product3->step4 end Final Product: 2-Substituted-4-(trifluoromethyl)phenol step4->end

Structure-Activity Relationship (SAR) and Biological Potential

While direct comparative biological data for these specific isomers is limited, we can infer potential activities based on the well-documented roles of the -CF3 group in medicinal chemistry. The introduction of a -CF3 group is known to enhance biological activity by improving metabolic stability and membrane permeability.[3] Trifluoromethyl-containing phenols have shown potential as anticancer, anti-inflammatory, and antimicrobial agents.[1]

The different isomers present unique three-dimensional profiles to biological targets like enzymes or receptors:

  • Steric Hindrance: In an isomer like 2-Methyl-6-(trifluoromethyl)phenol , the hydroxyl group is sterically crowded by two flanking groups. This could hinder its ability to act as a hydrogen bond donor but may promote specific hydrophobic interactions.

  • Electronic Profile: The variation in acidity (pKa) among isomers means that at physiological pH, the ratio of the neutral phenol to the anionic phenoxide will differ. This can drastically affect target binding, as an enzyme active site may preferentially bind one form over the other.

  • Metabolic Fate: The position of the methyl group influences its susceptibility to metabolic oxidation by Cytochrome P450 enzymes. A sterically hindered methyl group may be less readily metabolized, potentially increasing the compound's half-life in vivo.

Statistical analysis of compound databases has shown that substituting a methyl group with a trifluoromethyl group can increase biological activity by over an order of magnitude in about 9% of cases, particularly when the -CF3 group is on a benzene ring and interacts with specific amino acid residues like Phenylalanine or Histidine.[8]

Experimental Protocols

The following protocols describe validated methods for determining key physicochemical properties. Their design ensures self-validation through the use of standardized procedures and calibration.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol determines the acid dissociation constant by monitoring pH changes during titration with a strong base.

  • Rationale: The pKa is the pH at which the phenol and its conjugate base are present in equal concentrations. This point corresponds to the midpoint of the titration curve's buffer region.

  • Apparatus: Calibrated pH meter and electrode, 25 mL burette, magnetic stirrer, 100 mL beaker.

  • Reagents: 0.1 M NaOH (standardized), 0.1 M HCl, high-purity water, and the methyl-trifluoromethyl-phenol isomer sample.

  • Procedure:

    • Calibrate the pH meter using standard buffers at pH 4.0, 7.0, and 10.0.

    • Accurately weigh ~50 mg of the phenol isomer and dissolve it in 50 mL of a 1:1 ethanol/water mixture in the beaker.

    • Place the beaker on the magnetic stirrer and immerse the pH electrode.

    • Record the initial pH.

    • Titrate the solution with standardized 0.1 M NaOH, adding it in 0.2 mL increments.

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration several mL past the equivalence point (the region of sharpest pH change).

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the volume of NaOH at the equivalence point. The volume corresponding to half of the equivalence point volume is V₁/₂.

    • The pKa is the pH value recorded at V₁/₂.

  • Validation: The sharpness of the equivalence point confirms a complete reaction. The stability of the pH readings before and after the buffer region ensures equilibrium was reached at each step.

Protocol 2: Spectroscopic Characterization (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the isomeric structure.

  • Rationale: The chemical environment of each proton (¹H) and carbon (¹³C) is unique, resulting in a distinct chemical shift. The coupling between adjacent nuclei provides connectivity information, allowing for unambiguous structure elucidation.

  • Apparatus: NMR spectrometer (e.g., 400 MHz).

  • Reagents: Deuterated solvent (e.g., CDCl₃ or DMSO-d₆), sample isomer.

  • Procedure:

    • Dissolve 5-10 mg of the sample in ~0.6 mL of the deuterated solvent in an NMR tube.

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • (Optional but recommended) Acquire a ¹⁹F NMR spectrum to confirm the trifluoromethyl group's environment.

  • Predicted ¹H NMR Features for 4-Methyl-2-(trifluoromethyl)phenol in CDCl₃:

    • -OH Proton: A broad singlet, chemical shift variable (typically 5-7 ppm).

    • Aromatic Protons: Three distinct signals in the aromatic region (~6.8-7.5 ppm), showing characteristic ortho and meta coupling patterns.

    • -CH₃ Protons: A sharp singlet at ~2.3 ppm.

  • Validation: The integration of the proton signals should correspond to the number of protons in each environment (e.g., 1H, 1H, 1H for aromatic, 3H for methyl). The observed coupling constants must match the substitution pattern.

Conclusion and Future Directions

The isomers of methyl-trifluoromethyl-phenol serve as a compelling case study in the principles of physical organic and medicinal chemistry. While they share the same molecular formula, their distinct arrangements of electron-donating and electron-withdrawing groups result in a unique set of physicochemical and steric properties for each isomer. The predicted variations in acidity, lipophilicity, and three-dimensional shape have profound implications for their potential applications, from intermediates in organic synthesis to scaffolds for novel therapeutics.

The development of regioselective synthetic methods, such as directed ortho-lithiation, is crucial for accessing these specific isomers for further study. Future research should focus on obtaining comprehensive experimental data for this compound class to validate theoretical predictions. Elucidating their specific biological activities through systematic screening and mechanistic studies will undoubtedly reveal unique structure-activity relationships, paving the way for the rational design of next-generation pharmaceuticals and agrochemicals.

References

  • Schlosser, M., et al. (2001). 2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation. Thieme Chemistry. [Source:[6]]([Link])

  • ResearchGate. (2025). 2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation. [Source:[9]]([Link])

  • Wang, J., et al. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling, 61(1), 200-211. [Source:[8]]([Link])

  • Google Patents. (1979). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. EP0004447A2. [Source:[10]]()

  • PubChem. (n.d.). 4-Fluoro-2-(trifluoromethyl)phenol. National Center for Biotechnology Information. [Source:[11]]([Link])

  • Ellis, D. A., & Mabury, S. A. (2000). The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment. Environmental Science & Technology, 34(4), 632–637. [Source:[12]]([Link])

  • Google Patents. (2007). Process for preparing trifloro methyl phenol. CN1994990A. [Source:[13]]()

  • European Patent Office. (2020). METHOD FOR PREPARING M-TRIFLUOROMETHYLPHENOL. EP 4029849 A1. [Source:[14]]([Link])

  • Chemical Review and Letters. (2024). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. [Source:[15]]([Link])

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. [Source:[2]]([Link])

  • Karakaş, D., et al. (2020). Crystal structure, Hirshfeld surface analysis and DFT studies of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 8), 1272–1279. [Source:[16]]([Link])

  • Engesser, K. H., et al. (1990). Bacterial metabolism of side-chain-fluorinated aromatics: unproductive meta-cleavage of 3-trifluoromethylcatechol. FEMS Microbiology Letters, 69(1-2), 199-204. [Source:[17]]([Link])

  • ResearchGate. (n.d.). Overview of biological and non-biological transformations of 2-trifluoromethylphenol. [Source:[18]]([Link])

  • Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. [Source:[3]]([Link])

  • Wikipedia. (n.d.). Directed ortho metalation. [Source:[7]]([Link])

  • Semantic Scholar. (2000). The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment. [Source:[19]]([Link])

  • Royal Society of Chemistry. (n.d.). Supporting Information for .... [Source:[20]]([Link])

  • ACS Omega. (2022). 9-Trifluoromethylxanthenediols: Synthesis and Supramolecular Motifs. [Source:[21]]([Link])

  • ChemWhat. (n.d.). 4-Trifluoromethylphenol CAS#: 402-45-9. [Source:[22]]([Link])

  • Liptak, M. D., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Air Force Institute of Technology. [Source:]([Link])

  • Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide. [Source:[23]]([Link])

  • ATB (Automated Topology Builder). (n.d.). 4-Trifluoromethylphenol. [Source:[24]]([Link])

  • NIST. (n.d.). 4-(Trifluoromethyl)-phenol. NIST Chemistry WebBook. [Source:[25]]([Link])

  • ResearchGate. (n.d.). (A) 1 H-NMR spectrum of 2-trifluoromethylphenol in phosphate buffer. [Source:[26]]([Link])

  • PubChem. (n.d.). 4-(Trifluoromethyl)phenol. National Center for Biotechnology Information. [Source:[27]]([Link])

  • precisionFDA. (n.d.). 4-TRIFLUOROMETHYLPHENOL. [Source:[28]]([Link])

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Safety Operating Guide

4-Methyl-2-(trifluoromethyl)phenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling fluorinated phenolic compounds requires more than just following a standard checklist—it demands a mechanistic understanding of the chemical's behavior to ensure absolute laboratory safety and environmental compliance.

4-Methyl-2-(trifluoromethyl)phenol is a highly reactive, corrosive, and toxic halogenated organic compound. This guide provides the definitive, step-by-step operational and disposal protocols necessary to protect personnel, maintain regulatory compliance, and ensure structural integrity in your laboratory workflows.

Chemical Profile & Hazard Summary

Before handling the material, operators must familiarize themselves with its quantitative and qualitative hazard profile.

Property / AttributeSpecification
Chemical Name 4-Methyl-2-(trifluoromethyl)phenol
CAS Number 1243458-14-1 [1]
Molecular Formula C8H7F3O
Molecular Weight 176.138 g/mol
Primary Hazards Acute Toxicity (Oral/Dermal/Inhalation), Corrosive (Skin/Eyes), Aquatic Toxicity [2]
Waste Classification Halogenated Organic Waste

Mechanistic Safety: The "Why" Behind the Hazard

To handle this compound safely, scientists must understand its structure-activity relationship:

  • Enhanced Acidity & Corrosivity: The trifluoromethyl ( −CF3​ ) group is strongly electron-withdrawing. Positioned ortho to the hydroxyl ( −OH ) group, it stabilizes the resulting phenoxide anion via inductive effects. This significantly lowers the pKa​ compared to un-substituted cresols, making the compound highly acidic and capable of causing severe, immediate chemical burns to human tissue [2].

  • Systemic Toxicity via Lipophilicity: The addition of the −CF3​ moiety increases the molecule's overall lipophilicity. This allows the compound to rapidly permeate lipid bilayers in human skin and mucous membranes, leading to accelerated systemic absorption and acute toxicity upon dermal contact.

  • Lethal Combustion Byproducts: Under thermal stress or improper incineration, the carbon-fluorine bonds break, causing the fluorine atoms to react with ambient hydrogen to form hydrogen fluoride (HF) gas —a lethal, bone-depleting, and highly corrosive respiratory hazard[4].

Operational Handling Protocol

The following step-by-step methodology ensures a self-validating system for safe laboratory use.

  • Environmental Isolation: Always handle the pure compound or concentrated solutions inside a certified Class II chemical fume hood with a minimum face velocity of 100 fpm. Never open the container on an open benchtop.

  • Advanced PPE Selection: Standard nitrile gloves offer insufficient breakthrough times for concentrated halogenated phenols. Don a chemically resistant lab coat, full-face splash goggles, and double gloves (a heavy-duty Neoprene or Butyl rubber outer glove over a standard Nitrile inner glove).

  • Closed-System Transfer: Use glass or Teflon (PTFE) syringes and cannulas for liquid transfers. Avoid using standard polypropylene pipette tips for concentrated stock, as the solvent properties may cause leaching or polymer degradation.

  • Equipment Decontamination: Immediately rinse all transfer equipment with a compatible organic solvent (e.g., ethanol or acetone) directly into the designated halogenated waste container. Follow this with a thorough wash using a mildly alkaline aqueous solution to neutralize residual acidity.

Spill Response & Decontamination Protocol

A self-validating system to contain and neutralize accidental releases without exacerbating the hazard.

  • Evacuation and Isolation: Immediately clear personnel from the immediate vicinity. Ensure the fume hood sash is lowered. If the spill occurs outside the hood, increase room ventilation and restrict access.

  • Containment (Strictly No Water): Do NOT apply water directly to the spill, as this can spread the corrosive material and generate an exothermic reaction. Surround the spill with an inert, non-combustible absorbent barrier (e.g., dry sand, vermiculite, or a specialized Solusorb kit).

  • Absorption and Collection: Once the liquid is fully absorbed, use non-sparking polypropylene or Teflon scoops to transfer the saturated absorbent into a rigid, sealable High-Density Polyethylene (HDPE) container.

  • Chemical Neutralization: Wash the affected surface with a 5–10% sodium bicarbonate ( NaHCO3​ ) solution. The mild base will safely neutralize the acidic phenol without generating a violent reaction. Collect all aqueous washings as hazardous waste.

Proper Disposal Procedures

Halogenated phenols are strictly prohibited from municipal sewer discharge due to their extreme toxicity to wastewater bioreactors and environmental persistence [3].

  • Strict Segregation: Categorize the material exclusively as "Halogenated Organic Waste." Never mix it with non-halogenated solvent waste. Mixing dilutes the halogen concentration but increases the total volume of waste that must undergo expensive, specialized halogenated incineration.

  • Compatible Containerization: Store waste in clearly labeled, leak-proof HDPE or PTFE-lined jerricans. Avoid standard metal drums, as the acidic nature of the phenol will corrode the metal over time, leading to secondary leaks.

  • GHS-Compliant Labeling: Affix a hazardous waste label detailing the exact chemical name ("Waste: 4-Methyl-2-(trifluoromethyl)phenol"), concentration, and accumulation start date. Explicitly check the hazard boxes for "Corrosive" and "Toxic."

  • High-Temperature Incineration: Transfer the waste to an EPA-licensed (or equivalent local regulatory body) hazardous waste facility. The compound must be destroyed via high-temperature rotary kiln incineration (exceeding 1100°C). Crucially, the facility must be equipped with an alkaline afterburner and wet scrubber system to capture and neutralize the hydrogen fluoride (HF) gas generated during combustion [4].

Waste Stream Segregation Workflow

WasteWorkflow Start 4-Methyl-2-(trifluoromethyl)phenol Waste Generated Decision1 Mixed with non-halogenated solvents? Start->Decision1 Sewer DO NOT DISCHARGE TO SEWER Start->Sewer Strictly Prohibited Halogenated Segregate into 'Halogenated Organic Waste' Decision1->Halogenated No (Pure or Halogenated mix) Aqueous Is it an aqueous mixture? Decision1->Aqueous Yes Incinerator High-Temp Incineration (>1100°C) with HF Scrubber Halogenated->Incinerator Aqueous->Halogenated No (Organic mix) AqueousWaste Segregate into 'Toxic Aqueous Waste' Aqueous->AqueousWaste Yes (>10% water) AqueousWaste->Incinerator

Fig 1. Decision matrix for the proper segregation and disposal routing of fluorinated phenolic waste.

References

  • 2-trifluoromethyl-4-methylphenol - CAS 1243458-14-1 Source: Molaid Chemical Database URL:[Link]

  • General Permit No. CAG280000 - Halogenated Phenol Discharge Prohibitions Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Personal protective equipment for handling 4-Methyl-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Architecture for Handling 4-Methyl-2-(trifluoromethyl)phenol

As a Senior Application Scientist, I approach fluorinated aromatics not merely as routine reagents, but as highly reactive systems requiring rigorous operational discipline. 4-Methyl-2-(trifluoromethyl)phenol is a critical building block in pharmaceutical and agrochemical synthesis, prized for the unique lipophilicity and metabolic stability imparted by the trifluoromethyl (-CF3) group[1]. However, to handle this compound safely, one must understand the causality behind its hazards.

The strong electron-withdrawing nature of the -CF3 group significantly lowers the pKa of the phenolic hydroxyl group compared to un-substituted cresols. This increased acidity translates to severe tissue corrosivity, while the fluorinated ring enhances lipophilicity, facilitating rapid dermal and mucosal absorption[2]. This guide establishes a self-validating safety architecture for handling this compound.

Hazard Causality & Risk Assessment

Understanding the mechanistic drivers of toxicity is the foundation of effective laboratory safety. Standard operating procedures fail when operators do not understand why a chemical behaves the way it does.

  • Corrosivity & Tissue Damage: The phenoxide anion is highly stabilized by the -CF3 group. This makes the parent compound a potent proton donor that causes rapid coagulation necrosis upon skin contact, rather than superficial irritation[2].

  • Systemic Toxicity: The enhanced lipophilicity of the fluorinated aromatic ring allows it to bypass the stratum corneum rapidly. Once absorbed, it can lead to systemic toxicity, including central nervous system and respiratory depression[2].

  • Environmental Recalcitrance: The carbon-fluorine (C-F) bond possesses an exceptionally high bond dissociation energy (~485 kJ/mol). This makes the compound highly resistant to natural microbial defluorination, classifying it as a persistent environmental pollutant that must never enter standard aqueous waste streams[1].

Table 1: Quantitative Hazard Summary & Mechanistic Mitigation Strategy

Hazard ClassGHS CategoryMechanistic CausePrimary Mitigation Strategy
Acute Toxicity (Oral/Dermal) Category 4High lipophilicity enables rapid cellular membrane permeation.Impervious PPE; handling strictly in closed/isolated systems.
Skin Corrosion / Eye Damage Category 1B / 1Enhanced phenolic acidity driven by -CF3 electron withdrawal.Viton/Butyl rubber gloves; redundant ocular protection.
Environmental Hazard ChronicC-F bond stability prevents rapid natural biodegradation.Strict segregation into dedicated halogenated waste streams.

Personal Protective Equipment (PPE) Matrix

Standard laboratory nitrile gloves are insufficient for handling concentrated fluorinated phenols. The solvent vehicle and the chemical's lipophilic nature can degrade thin nitrile rapidly, leading to undetected dermal exposure.

  • Dermal Protection: Use heavy-duty Butyl rubber or Viton gloves (minimum 0.4 mm thickness) for direct handling. If standard nitrile must be used for dexterity, double-gloving is mandatory, and the outer pair must be discarded immediately upon suspected contamination[3].

  • Ocular Protection: Chemical splash goggles combined with a full-face shield. The risk of permanent corneal damage from acidic phenols necessitates redundant eye protection[2].

  • Respiratory Protection: Handling must occur within a certified ducted chemical fume hood (face velocity 80-120 FPM). If ventilation is compromised or scaling up, a NIOSH-approved full-face respirator with organic vapor (OV) and acid gas (AG) cartridges is required[4].

Operational Workflow: Step-by-Step Methodology

Every protocol must be a self-validating system where each step confirms the safety of the subsequent action.

Protocol: Safe Transfer and Dilution

  • Ventilation Verification: Verify the fume hood flow rate monitor reads within the safe operational zone. Clear the workspace of incompatible materials (strong oxidizers, bases, acid chlorides)[2].

  • PPE Integrity Check: Inspect gloves for micro-tears using the pneumatic inflation test. Don goggles, face shield, and a fully buttoned, chemical-resistant lab coat.

  • Secondary Containment: Place the reagent bottle on a secondary polypropylene spill tray inside the fume hood. This localizes any accidental drips and prevents cross-contamination of the hood surface.

  • Aerosol-Free Transfer: Use a positive displacement pipette or a glass syringe with a stainless-steel needle for liquid transfers. Never pour directly from the source bottle, as this generates micro-aerosols.

  • Exothermic Control (Dilution): Always add the fluorinated phenol dropwise into the solvent (e.g., dichloromethane or methanol). Never add solvent to the neat phenol, as the heat of dissolution can cause localized boiling and spatter.

  • In-Situ Decontamination: Wipe down the exterior of the reagent bottle and all transfer tools with a compatible solvent (e.g., ethanol) before removing them from the fume hood.

G step1 1. Environmental & PPE Verification (Fume Hood, Viton Gloves, Shield) step2 2. Secondary Containment Setup (Spill Tray Deployment) step1->step2 step3 3. Closed-System Transfer (Syringe/Positive Displacement) step2->step3 step4 4. Controlled Dilution (Add Phenol to Solvent) step3->step4 step5 5. Equipment Decontamination (Solvent Wipe-Down) step4->step5 step6 6. Halogenated Waste Segregation (Incineration Routing) step5->step6

Fig 1. Step-by-step operational workflow for handling fluorinated phenols.

Emergency Response & Spill Management

Immediate, mechanistic-driven action is required during an exposure event. Because of the compound's lipophilicity, water alone may not rapidly clear the chemical from the skin.

Protocol: Acute Exposure Response

  • Dermal Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes[3]. Scientific Insight: If available in your chemical spill kit, a rapid wipe with Polyethylene glycol (PEG 400) can act as a localized sink to draw out the lipophilic phenol from the dermal layers, followed immediately by continuous water flushing.

  • Ocular Contact: Proceed to the eyewash station immediately. Forcibly hold eyelids open to ensure water reaches the conjunctiva and flush for a minimum of 15 minutes. Seek immediate ophthalmological care[2].

  • Inhalation: Relocate the victim to fresh air immediately. If breathing is labored, administer 100% oxygen. Do not use mouth-to-mouth resuscitation if the substance was inhaled; use a pocket mask equipped with a one-way valve to protect the responder[2].

G incident Exposure Incident route Identify Route incident->route skin Dermal Contact: 1. Remove Clothing 2. PEG 400 Wash 3. Water Flush (15m) route->skin eye Ocular Contact: 1. Open Eyelids 2. Eyewash (15m) 3. Urgent Med Care route->eye inhale Inhalation: 1. Move to Fresh Air 2. 100% Oxygen 3. No Mouth-to-Mouth route->inhale

Fig 2. Emergency response decision tree for acute chemical exposure.

Environmental Logistics & Disposal Plan

Fluorinated xenobiotics resist standard wastewater treatment processes and pose severe risks to aquatic ecosystems[1]. Improper disposal leads to bioaccumulation.

  • Segregation: Collect all 4-Methyl-2-(trifluoromethyl)phenol waste—including contaminated wipes, gloves, and pipette tips—in clearly labeled, dedicated halogenated organic waste containers.

  • Chemical Incompatibility: Do not mix this waste with aqueous basic waste streams. Exothermic neutralization can occur, potentially pressurizing the waste container and causing a rupture[2].

  • Final Disposal: The only scientifically acceptable disposal method is high-temperature incineration. The disposal facility must be equipped with an afterburner and an acid gas scrubber to safely neutralize the highly toxic hydrogen fluoride (HF) gas generated during the combustion of the -CF3 group[4].

References

  • HazComFast. "4-(Trifluoromethyl)phenol (CAS 402-45-9) - Safety Data." HazComFast.[Link]

  • Pi Chemicals. "Material Safety Data Sheet: 2-Bromo-5-trifluoromethylphenol." Pi Chemicals.[Link]

  • MDPI. "Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics." MDPI.[Link]

Sources

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